molecular formula C6H13NO2 B1585463 Propanamide, 3-methoxy-N,N-dimethyl- CAS No. 53185-52-7

Propanamide, 3-methoxy-N,N-dimethyl-

Cat. No.: B1585463
CAS No.: 53185-52-7
M. Wt: 131.17 g/mol
InChI Key: LBVMWHCOFMFPEG-UHFFFAOYSA-N
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Description

Propanamide, 3-methoxy-N,N-dimethyl- is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound Propanamide, 3-methoxy-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanamide, 3-methoxy-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, 3-methoxy-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-N,N-dimethylpropanamide
Source PubChem
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InChI

InChI=1S/C6H13NO2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVMWHCOFMFPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068836
Record name Propanamide, 3-methoxy-N,N-dimethyl-
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53185-52-7
Record name 3-Methoxy-N,N-dimethylpropanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 3-methoxy-N,N-dimethyl-
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Record name Propanamide, 3-methoxy-N,N-dimethyl-
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Record name Propanamide, 3-methoxy-N,N-dimethyl-
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Record name 3-methoxy-N,N-dimethylpropionamide
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Foundational & Exploratory

Propanamide, 3-methoxy-N,N-dimethyl-: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Solution to a Classic Solvent Problem

In the landscape of chemical synthesis and materials science, the choice of solvent is paramount, dictating reaction kinetics, solubility, and ultimately, the safety and environmental impact of a process. For decades, dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) have been the industry standard for challenging applications, particularly in the synthesis of high-performance polymers. However, mounting regulatory pressure and health concerns, specifically regarding reproductive toxicity, have catalyzed the search for safer, effective alternatives.[1][2]

Propanamide, 3-methoxy-N,N-dimethyl- (CAS: 53185-52-7), hereafter referred to as MDP, has emerged as a formidable contender in this new generation of solvents.[3] Structurally, it is a tertiary amide featuring an ether linkage, a unique combination that imparts a highly amphiphilic character.[4][5] This allows it to dissolve a wide array of substances, from polar monomers to notoriously insoluble polymers like polyamides (PA) and polyimides (PI).[2][6] Crucially, toxicological studies have indicated that MDP does not exhibit the reproductive toxicity associated with its predecessors, positioning it as a green-by-design alternative for researchers and drug development professionals.[6] This guide provides an in-depth technical overview of its synthesis, physicochemical properties, characterization, and key applications.

Physicochemical and Spectroscopic Properties

The utility of MDP is rooted in its distinct molecular structure and resulting physical properties. As a tertiary amide, it lacks a proton on the nitrogen atom, meaning it can act as a hydrogen bond acceptor but not a donor. The presence of both a polar amide group and a flexible ether linkage contributes to its excellent solvency.[4]

Key Physicochemical Data

A summary of essential quantitative data for MDP is presented below. These properties are critical for process design, safety assessments, and predicting its behavior in various chemical systems.

PropertyValueSource(s)
CAS Number 53185-52-7[7][8][9]
Molecular Formula C₆H₁₃NO₂[4][7][10]
Molecular Weight 131.17 g/mol [7][9]
Appearance Colorless to almost colorless clear liquid[8][10]
Boiling Point 215 °C (at 98.3 kPa)[6]
Flash Point 99 °C (Closed-cup)[6]
Density (Specific Gravity) ~1.00 g/cm³ (at 20 °C)[8]
Freezing Point < -80 °C[6]
Water Solubility 500 g/L (at 21.5 °C)[6]
Purity (Typical) >98.0% (GC)[8][10]
Structural Characterization and Quality Control
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Key predicted signals would include:

      • A singlet for the six protons of the two N-methyl groups (-N(CH₃)₂).

      • A singlet for the three protons of the methoxy group (-OCH₃).

      • Two distinct triplets for the two methylene groups (-CH₂CH₂-), showing coupling to each other.

    • ¹³C NMR: The carbon spectrum would confirm the presence of six distinct carbon environments, including the characteristic carbonyl (C=O) signal in the downfield region (~170 ppm) and signals for the N-methyl, O-methyl, and two methylene carbons. Purity is assessed by the absence of signals from residual starting materials or byproducts.

  • Infrared (IR) Spectroscopy: The FTIR spectrum provides confirmation of the key functional groups. The most prominent absorption band would be the strong C=O (amide I) stretch, typically appearing around 1630-1680 cm⁻¹.[11] The absence of N-H stretches (around 3100-3500 cm⁻¹) confirms its tertiary amide structure. C-O-C stretching from the ether linkage would be expected in the 1070-1150 cm⁻¹ region.[12]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z = 131. Common fragmentation patterns would likely involve the loss of methoxy or dimethylamino groups.

Synthesis of Propanamide, 3-methoxy-N,N-dimethyl-

The most economically viable and widely cited industrial synthesis of MDP is a three-step process starting from inexpensive acrylonitrile.[13] This pathway avoids the use of high-boiling-point solvents like diethylene glycol that are difficult to recover and recycle.

Figure 1: Three-step synthesis workflow for MDP.

Representative Laboratory-Scale Synthesis Protocol

The following protocol is a representative procedure derived from patent literature and established chemical principles.[13] Disclaimer: This protocol should be considered a starting point; optimization of reaction times, temperatures, and purification methods is necessary for laboratory implementation. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Methoxypropionitrile

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add anhydrous methanol.

  • Catalytically add a metal alkoxide (e.g., sodium methoxide).

  • Cool the mixture and slowly add acrylonitrile via the addition funnel, maintaining a low reaction temperature to control the exothermic Michael addition.

  • After the addition is complete, allow the reaction to proceed to completion (monitor by GC).

  • Neutralize the catalyst with a suitable acid.

  • Recover unreacted methanol by distillation.

  • The remaining crude product, 3-methoxypropionitrile, can be purified by fractional distillation under reduced pressure.

Step 2: Synthesis of 3-Methoxypropionic Acid

  • Charge a reactor with the 3-methoxypropionitrile from Step 1.

  • Add water and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Heat the mixture to 80-120 °C to drive the hydrolysis of the nitrile to a carboxylic acid. The reaction progress can be monitored by the cessation of ammonia evolution or by analytical methods like HPLC.

  • Upon completion, cool the reaction mixture. The product, 3-methoxypropionic acid, may be isolated through appropriate work-up procedures such as extraction or crystallization, followed by filtration.

Step 3: Synthesis of Propanamide, 3-methoxy-N,N-dimethyl- (MDP)

  • In a closed, pressure-rated reactor, charge the 3-methoxypropionic acid from Step 2.

  • Introduce dimethylamine (can be added as a solution or condensed gas). An excess of dimethylamine may be used to drive the reaction.

  • Seal the reactor and heat the mixture to a temperature range of 80-150 °C. The reaction generates water as a byproduct, and the closed system allows for the necessary pressure (0.1-10.0 MPa) to facilitate the amidation.[13]

  • Maintain the temperature until the reaction is complete (monitor by GC or HPLC).

  • Cool the reactor, vent any excess pressure, and recover the crude MDP.

  • Purification is achieved via filtration to remove any solid byproducts, followed by fractional distillation under reduced pressure to yield the final high-purity product.[13]

Applications in Research and Development

The primary driver for the adoption of MDP is its role as a high-performance, safer alternative to NMP and DMF. Its unique solvency makes it particularly well-suited for the synthesis and processing of advanced polymers.[2]

Solvent for High-Performance Polymer Synthesis

Polyamide-imides (PAI) and polyimides (PI) are known for their exceptional thermal stability and mechanical strength, but their rigid backbones make them difficult to dissolve.[5] MDP has proven to be an excellent solvent for the polymerization and casting of these materials.[1][6]

Figure 2: Logical relationship of MDP properties and applications.

Experimental Protocol: Preparation of a Polyamide-Imide (PAI) Resin Solution

The following protocol is adapted from patent literature describing the use of MDP as a co-solvent in PAI synthesis.[1]

  • Solvent Preparation: Prepare a solvent mixture by charging a 500 mL round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet with 149.5g of N-formylmorpholine (NFM) and 64.05g of MDP.

  • Monomer Addition: While stirring, add 79.35g of methylene diphenyl diisocyanate (MDI) followed by 61.26g of trimellitic anhydride (TMA) to the solvent mixture.

  • Initial Reaction: Heat the reaction mixture to 90 °C and hold for 2 hours.

  • Polymerization: Increase the temperature to 160 °C and maintain for 8 hours to drive the polymerization reaction.

  • Dilution and Cool-Down: After 8 hours, remove the heat source. Allow the solution to cool to approximately 90 °C.

  • Final Formulation: Add a pre-determined amount of an NFM:MDP solvent mixture to dilute the PAI resin to the desired viscosity. Stir for an additional hour before allowing the solution to cool to room temperature for storage.

Potential Role in Pharmaceutical and Agrochemical Synthesis

While less documented than its polymer applications, MDP's properties suggest its utility as a process solvent in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4] Its ability to dissolve a wide range of organic molecules, coupled with its high boiling point, makes it suitable for reactions requiring elevated temperatures. Its enhanced safety profile is particularly advantageous in pharmaceutical manufacturing, where worker safety and regulatory compliance are paramount. It may serve as a replacement for DMF in applications such as peptide synthesis or nucleophilic substitution reactions, although specific case studies are not yet prevalent in public literature.[14]

Safety, Handling, and Regulatory Overview

While MDP is positioned as a safer alternative to NMP and DMF, it is not without hazards and must be handled with appropriate care.

GHS Hazard Identification

According to aggregated GHS data provided to the European Chemicals Agency (ECHA), MDP is classified with the following primary hazards:[7][15]

  • H319: Causes serious eye irritation.

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

The signal word is "Warning".[15] It is crucial to note that while it carries a warning for reproductive toxicity (H361), this is a less severe classification than the known reproductive toxicity of NMP and DMF. An OECD 414 toxicity study cited by a manufacturer found no reproductive toxicity.[6]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing is required.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from oxidizing agents.[15]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Propanamide, 3-methoxy-N,N-dimethyl- represents a significant advancement in solvent technology. It successfully balances high-performance solvency, comparable to that of NMP and DMF, with a substantially improved safety and environmental profile. Its proven efficacy in dissolving and processing challenging high-performance polymers makes it an indispensable tool for materials scientists. As regulatory restrictions on traditional solvents continue to tighten, the adoption of MDP in polymer science, coatings, inks, and potentially pharmaceutical synthesis is expected to grow. Future research will likely focus on expanding its application scope, generating more public data on its performance in API synthesis, and further elucidating its toxicological profile to solidify its position as a truly green and sustainable solvent.

References

3-methoxy-N,N-dimethylpropanamide chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-methoxy-N,N-dimethylpropanamide: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 3-methoxy-N,N-dimethylpropanamide, a highly effective and increasingly important polar aprotic solvent. As regulatory scrutiny and environmental concerns rightly lead to the phasing out of traditional solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), understanding viable alternatives is paramount for innovation in drug development, polymer science, and advanced materials.[1][2][3] This document moves beyond a simple data sheet to offer field-proven insights into the molecule's structure, synthesis, and, most critically, its robust analytical characterization.

Part 1: Molecular Profile and Physicochemical Characteristics

A molecule's utility is fundamentally dictated by its structure. 3-methoxy-N,N-dimethylpropanamide (CAS: 53185-52-7) is an organic compound featuring a propanamide backbone with two key functional groups: a tertiary amide and a methoxy ether group.[4] This unique combination imparts a highly amphiphilic character, allowing it to dissolve a wide array of both polar and non-polar substances.[1] Its structure is the direct cause of its exceptional performance as a solvent, particularly for otherwise poorly-soluble polymers like polyimides (PI) and polyamides (PA).[1][2][5]

The IUPAC name for this compound is 3-methoxy-N,N-dimethylpropanamide.[6]

Figure 1: Chemical Structure of 3-methoxy-N,N-dimethylpropanamide.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 53185-52-7[4][7][8]
Molecular Formula C₆H₁₃NO₂[1][4][8]
Molecular Weight 131.18 g/mol [6][8]
Appearance Colorless to almost colorless clear liquid[8]
Purity (Typical) >98.0% (GC)[8]
Boiling Point 215°C (at 98.3 kPa); 58°C (at 1 mmHg)[1]
Freezing Point < -80°C[1]
Flash Point 99°C (Closed-cup); 116°C (Cleveland open-cup)[1]
Specific Gravity (20/20) 1.00[7]

Part 2: A Validated Synthesis Pathway

Understanding the synthesis of a compound is crucial for assessing potential impurities and ensuring batch-to-batch consistency. A common and industrially scalable method for producing 3-methoxy-N,N-dimethylpropanamide starts with inexpensive acrylonitrile, proceeding through a three-step pathway that ensures high yield and purity.[9]

Causality in Synthesis Design: The choice of acrylonitrile as a starting material is driven by its low cost and high reactivity.[9] The subsequent steps—cyanoetherification, hydrolysis, and amidation—are fundamental, high-yield organic transformations that are well-understood and controllable in an industrial setting, minimizing side-product formation.

SynthesisWorkflow start Acrylonitrile + Methanol step1 Step 1: Cyanoetherification (Metal Alkoxide Catalyst) start->step1 intermediate1 3-methoxypropionitrile step1->intermediate1 step2 Step 2: Acidic Hydrolysis (H₂O, Acid Catalyst) intermediate1->step2 intermediate2 3-methoxypropanoic acid step2->intermediate2 step3 Step 3: Amidation (Dimethylamine) intermediate2->step3 end 3-methoxy-N,N-dimethylpropanamide step3->end

Figure 2: High-Yield Synthesis Workflow.

Protocol: Key Synthesis Steps [9]

  • Synthesis of 3-methoxypropionitrile: Acrylonitrile, anhydrous methanol, and a metal alkoxide catalyst (e.g., sodium methoxide) are combined in a reactor. The reaction proceeds at a controlled temperature, typically between 20-100°C, to yield 3-methoxypropionitrile. Unreacted methanol is recovered via distillation.

  • Synthesis of 3-methoxypropanoic acid: The 3-methoxypropionitrile intermediate is subjected to hydrolysis using water and an acidic catalyst, such as sulfuric or hydrochloric acid, at elevated temperatures (80-120°C). This step converts the nitrile group to a carboxylic acid.

  • Synthesis of 3-methoxy-N,N-dimethylpropanamide: Finally, 3-methoxypropanoic acid is reacted with dimethylamine in a closed reactor under heat. This amidation reaction forms the target product, which is then purified.

Part 3: Comprehensive Analytical Characterization

A multi-faceted analytical approach is non-negotiable for verifying the identity, purity, and quality of any chemical substance. For 3-methoxy-N,N-dimethylpropanamide, we employ a combination of spectroscopic and chromatographic techniques, each providing a unique and complementary piece of the analytical puzzle.

Spectroscopic Confirmation

Spectroscopy provides the foundational evidence of molecular structure. Supplier specifications consistently confirm the structure via NMR, which is the gold standard for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Expertise: ¹H NMR is used to confirm the presence and connectivity of all proton-containing groups. We expect to see distinct signals for the two equivalent N-methyl groups, the methoxy group, and the two non-equivalent methylene groups of the propane backbone. The integration of these signals must correspond to a 6:3:2:2 ratio. ¹³C NMR complements this by confirming the number of unique carbon environments, including the characteristic carbonyl carbon signal.

    • Protocol: NMR Sample Preparation and Analysis

      • Accurately weigh approximately 10-20 mg of the 3-methoxy-N,N-dimethylpropanamide sample.

      • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

      • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

      • Cap the tube and invert several times to ensure a homogenous solution.

      • Place the tube in the NMR spectrometer and acquire ¹H and ¹³C spectra according to standard instrument parameters.

      • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to verify the structure.

  • Infrared (IR) Spectroscopy:

    • Expertise: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by a strong C=O stretching vibration for the tertiary amide, typically found around 1640 cm⁻¹. Additionally, a prominent C-O-C stretching band from the ether linkage will be visible, usually in the 1100-1120 cm⁻¹ region. The absence of N-H (around 3300 cm⁻¹) and O-H (broad, around 3400 cm⁻¹) stretches confirms the N,N-disubstituted amide and the absence of hydrolytic acid impurities.

  • Mass Spectrometry (MS):

    • Expertise: When coupled with a chromatographic inlet (GC-MS), mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint that aids in identification. For this molecule (MW=131.18), we expect to see the molecular ion peak (M⁺) at m/z 131. The fragmentation pattern will likely include characteristic losses and rearrangements related to the amide and ether functionalities.

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography quantifies purity. Commercial grades of this solvent are typically specified with a purity of >98.0%, determined by Gas Chromatography (GC).[7][8]

  • Gas Chromatography (GC):

    • Expertise & Causality: GC with a Flame Ionization Detector (GC-FID) is the method of choice due to the compound's volatility and thermal stability. The FID is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for area-percent purity calculations. The choice of a mid-polarity column (e.g., a "5-type" like DB-5 or HP-5ms) is logical as it effectively resolves the main component from potential impurities of varying polarities.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing p1 Dilute sample in volatile solvent (e.g., Methanol) p2 Transfer to 2 mL GC vial p1->p2 gc1 Inject 1 µL into GC Inlet p2->gc1 gc2 Separation on Capillary Column gc1->gc2 gc3 Detection by FID gc2->gc3 d1 Integrate Chromatogram Peaks gc3->d1 d2 Calculate Area Percent Purity d1->d2

Figure 3: Workflow for GC Purity Analysis.
  • Protocol: GC-FID Purity Determination

    • Instrument Setup:

      • GC System: Agilent 7890B or equivalent with FID.

      • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Inlet: Split mode (e.g., 50:1), 250°C.

      • Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.

      • Detector: FID at 280°C.

    • Sample Preparation: Prepare a ~1% (v/v) solution of 3-methoxy-N,N-dimethylpropanamide in a high-purity solvent like methanol or acetone.

    • Analysis: Inject 1 µL of the prepared sample into the GC system.

    • Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all integrated peaks, expressed as a percentage.

  • High-Performance Liquid Chromatography (HPLC):

    • Expertise: While GC is primary, reverse-phase HPLC (RP-HPLC) serves as an orthogonal technique, particularly for analyzing potential non-volatile or thermally labile impurities. A published method demonstrates its utility using a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10] This self-validating approach ensures that impurities not detected by one method can be captured by the other.

Part 4: Applications and Safety Imperatives

The unique properties of 3-methoxy-N,N-dimethylpropanamide make it a high-value solvent in several demanding fields.

Key Applications:

  • NMP & DMF Replacement: It is a leading candidate to replace NMP, DMF, and 2-Pyrrolidone (2P) in many applications, driven by its higher safety profile, particularly concerning reproductive toxicity.[1][5][11][12]

  • Polymer Synthesis: It is an excellent solvent for the polymerization of high-performance polymers, including polyamides (PA), polyimides (PI), polyamide-imides (PAI), and polyurethanes (PU).[1][2]

  • Formulations: Its high solvency makes it useful in formulations for inks, coatings, adhesives, and industrial cleaners.[1]

Safety and Handling: As a responsible scientist, safety is the foremost consideration. While safer than NMP or DMF, 3-methoxy-N,N-dimethylpropanamide is not without hazards and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H319: Causes serious eye irritation.[6][13]

    • H361: Suspected of damaging fertility or the unborn child.[6]

    • H373: May cause damage to organs through prolonged or repeated exposure.[6]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • P260: Do not breathe mist, vapours, or spray.[13]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[13]

    • Consult the full, up-to-date Safety Data Sheet (SDS) from your supplier before any handling, storage, or disposal.

Conclusion

3-methoxy-N,N-dimethylpropanamide stands out as a versatile, high-performance solvent with a well-characterized molecular profile. Its favorable combination of strong, amphiphilic solvency and a more benign safety profile compared to traditional amide solvents positions it as a critical enabler for future advancements in materials science, pharmaceuticals, and industrial formulations. The robust analytical methodologies detailed herein provide a validated framework for ensuring its quality and consistent performance in high-stakes research and development environments.

References

  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. [Link]

  • Propanamide, 3-methoxy-N,N-dimethyl- | SIELC Technologies. [Link]

  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem. [Link]

  • 3-methoxy-N,N-dimethylpropanamide - European Coatings Show. [Link]

  • KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide) - kj Chemicals - Knowde. [Link]

  • CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides - Google P
  • 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. - ResearchGate. [Link]

Sources

"Propanamide, 3-methoxy-N,N-dimethyl-" CAS number 53185-52-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-N,N-dimethylpropanamide (CAS: 53185-52-7)

Introduction: A Modern Solution in Amide Chemistry

Propanamide, 3-methoxy-N,N-dimethyl-, identified by the CAS number 53185-52-7, is a functionalized tertiary amide gaining significant traction in advanced chemical synthesis and material science. Its unique molecular structure, which combines both an amide and an ether functional group, imparts a valuable set of properties, including high polarity, excellent solvency, and chemical stability.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, with a particular focus on its role as a high-performance, safer alternative to traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF).[3][4] Its utility extends from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to a specialized solvent in the production of advanced polymers.[1][5]

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application. 3-Methoxy-N,N-dimethylpropanamide is a colorless to pale yellow liquid with a mild odor, characterized by its solubility in organic solvents.[5]

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 3-methoxy-N,N-dimethylpropanamide PubChem[6], BOC Sciences[]
CAS Number 53185-52-7 PubChem[6], TCI[8]
Molecular Formula C₆H₁₃NO₂ PubChem[6], ChemScene[9]
Molecular Weight 131.17 g/mol PubChem[6], BOC Sciences[]
InChI Key LBVMWHCOFMFPEG-UHFFFAOYSA-N PubChem[6], Sigma-Aldrich[10]

| Canonical SMILES | CN(C)C(=O)CCOC | PubChem[6], ChemScene[9] |

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Colorless to almost colorless clear liquid TCI[8], Lab Pro Inc[11]
Purity Typically >98.0% (by GC) TCI[8], Lab Pro Inc[11]
Boiling Point 215°C (at 98.3kPa)[12]; 58°C (at 1 mmHg)[8] KJ Chemicals[12], TCI[8]
Specific Gravity 1.00 (20/20) TCI[8]
Flash Point 99°C (Closed-cup); 116°C (Open-cup) KJ Chemicals[12]
Freezing Point < -80°C KJ Chemicals[12]

| Storage | Store in a dry, cool, and dark place at room temperature.[8][10] | Sigma-Aldrich[10], TCI[8] |

Synthesis Methodology: A Stepwise Approach

The most common and economically viable synthesis of 3-Methoxy-N,N-dimethylpropanamide originates from inexpensive acrylonitrile.[13][14] This multi-step process is a classic example of building molecular complexity through sequential, well-understood organic transformations. The causality behind this pathway lies in the strategic activation and conversion of functional groups.

SynthesisWorkflow ACN Acrylonitrile MPN 3-Methoxypropionitrile ACN->MPN Step 1: Michael Addition MeOH Methanol + Metal Alkoxide Catalyst MPA 3-Methoxypropionic Acid MPN->MPA Step 2: Nitrile Hydrolysis H2O Water + Acid Catalyst (Hydrolysis) Product 3-Methoxy-N,N-dimethylpropanamide MPA->Product Step 3: Amidation DMA Dimethylamine (Amidation)

Caption: Multi-step synthesis of 3-Methoxy-N,N-dimethylpropanamide.

Experimental Protocol: Synthesis from Acrylonitrile

  • Step 1: Synthesis of 3-Methoxypropionitrile.

    • Rationale: This step utilizes a base-catalyzed Michael addition. The methoxide ion, generated from methanol and a catalyst (e.g., sodium methoxide), acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylonitrile.

    • Procedure: Acrylonitrile, anhydrous methanol, and a catalytic amount of a metal alkoxide (like sodium methoxide) are charged into a reactor.[14] The reaction is typically conducted at a controlled temperature, for instance, between 20-100°C, until completion.[14] Post-reaction, unreacted methanol is recovered via distillation, yielding crude 3-methoxypropionitrile.[14]

  • Step 2: Synthesis of 3-Methoxypropionic Acid.

    • Rationale: This is an acid-catalyzed hydrolysis of the nitrile functional group. The nitrile is converted first to a primary amide and then to the corresponding carboxylic acid.

    • Procedure: The 3-methoxypropionitrile from the previous step is treated with water and a strong acid catalyst (e.g., sulfuric or hydrochloric acid).[14] The mixture is heated (e.g., 80-120°C) to drive the hydrolysis reaction.[14] Upon completion, the resulting 3-methoxypropionic acid can be isolated, often via filtration.[13][14]

  • Step 3: Synthesis of 3-Methoxy-N,N-dimethylpropanamide.

    • Rationale: This final step is a direct amidation reaction between the carboxylic acid and a secondary amine, forming a stable tertiary amide.

    • Procedure: 3-Methoxypropionic acid and dimethylamine are combined in a sealed reactor.[14] The reaction is heated, which facilitates the dehydration and formation of the amide bond. The final product, 3-Methoxy-N,N-dimethylpropanamide, is then purified, typically by filtration and fractional distillation.[13]

This self-validating protocol ensures high yield and purity by separating and confirming the intermediate at each stage before proceeding, a critical aspect of process control in fine chemical manufacturing.[14]

Key Applications in Science and Industry

The versatility of 3-Methoxy-N,N-dimethylpropanamide stems from its dual amide-ether structure, allowing it to function as a highly effective solvent and a reactive intermediate.[1]

Applications cluster_0 Core Compound cluster_1 Primary Applications Compound 3-Methoxy-N,N- dimethylpropanamide Polymers High-Performance Polymer Synthesis (e.g., PAI, PI) Compound->Polymers as a safer solvent alternative Pharma Pharmaceutical Intermediate Compound->Pharma as a versatile building block Agro Agrochemical Synthesis Compound->Agro Coatings Coatings & Adhesives Compound->Coatings Cleaners Industrial Cleaners Compound->Cleaners

Caption: Major application areas for 3-Methoxy-N,N-dimethylpropanamide.

  • High-Performance Polymer Synthesis: One of the most significant applications is as a solvent for the polymerization of materials like polyamide-imide (PAI) and polyimide (PI).[3][12][15] These polymers require highly polar aprotic solvents for their synthesis. 3-Methoxy-N,N-dimethylpropanamide has emerged as a superior, safer alternative to NMP and DMF, which are facing increasing regulatory pressure due to reproductive toxicity.[3][4][16] Its excellent dissolving power and high safety profile make it ideal for these demanding applications in the aerospace and electronics industries.[3][4][12]

  • Pharmaceutical and Agrochemical Intermediate: In drug discovery and development, it serves as a key building block for creating complex molecular structures.[5] The methoxy group offers a site for further modification, while the amide core is a common feature in bioactive molecules.[1] Its role as a versatile intermediate allows for the synthesis of various pharmaceutical compounds and agrochemicals like pesticides and fungicides.[2][5]

  • Industrial Formulations: The compound is also employed in industrial formulations such as coatings, inks for inkjet printers, adhesives, and specialty cleaners.[1][12] Its properties as a polarity modifier and stabilizer are valuable in these contexts.[1]

Safety Profile and Handling

While it is considered a safer alternative to solvents like NMP, proper handling is essential. The compound is classified as an irritant and carries warnings for potential reproductive and organ damage with prolonged exposure.

Table 3: GHS Hazard Information

Category Information Source(s)
Pictograms GHS07 (Exclamation Mark), GHS08 (Health Hazard) Sigma-Aldrich[10], ChemScene[9]
Signal Word Warning Sigma-Aldrich[10], TCI[8]
Hazard Statements H319: Causes serious eye irritation.[6][8][10] H361: Suspected of damaging fertility or the unborn child.[6][8][10] H373: May cause damage to organs through prolonged or repeated exposure.[6][8][10] PubChem[6], Sigma-Aldrich[10], TCI[8]

| Precautionary Statements | P201/P202: Obtain/do not handle until all safety precautions have been read and understood.[8][10] P260: Do not breathe mist or vapours.[8][10] P280: Wear protective gloves/clothing/eye protection/face protection.[8][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor.[8] | Sigma-Aldrich[10], TCI[8] |

Handling and Storage Protocol:

  • Use in a well-ventilated area or under a fume hood.

  • Employ standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10][17]

  • In case of accidental release, use personal protective equipment and ensure adequate ventilation before cleanup.[18]

Conclusion

Propanamide, 3-methoxy-N,N-dimethyl- (CAS: 53185-52-7) is a highly versatile and functional compound with significant utility across multiple scientific and industrial sectors. Its combination of strong solvency, chemical stability, and a favorable safety profile compared to traditional solvents positions it as a critical component in the development of advanced materials and complex chemical syntheses. For researchers and developers, it represents not just a building block or a solvent, but a strategic tool for enabling innovation while adhering to modern standards of safety and sustainability.

References

  • Current time information in Racine County, US. (n.d.). Google.
  • 3-methoxy-N,N-dimethylpropionamide丨CAS 53185-52-7. (n.d.). leapchem.com.
  • Wholesale 3-methoxy-N,N-dimethylpropionamide CAS:53185-52-7 Manufacturers and Suppliers | XINDAO. (n.d.). xindaochemical.com.
  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. (n.d.). PubChem.
  • CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide. (n.d.). CymitQuimica.
  • 3-Methoxy-N,N-dimethylpropanamide, 100G - M3253-100G. (n.d.). Lab Pro Inc.
  • KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide). (n.d.). kj Chemicals - Knowde.
  • KJCMPA® -100 (3-methoxy-N,N-dimethylpropanamide). (2020). SpecialChem.
  • Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7. (n.d.). Benchchem.
  • 3-Methoxy-N,N-dimethyl-propionamide | 53185-52-7. (n.d.). Sigma-Aldrich.
  • CAS 53185-52-7 Propanamide,3-methoxy-N,N-dimethyl-. (n.d.). BOC Sciences.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. (n.d.). TCI EUROPE N.V.
  • AB550221 | CAS 53185-52-7. (n.d.). abcr Gute Chemie.
  • A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. (n.d.). Google Patents.
  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. (n.d.). KJ Chemicals Corporation.
  • 53185-52-7|3-Methoxy-N,N-dimethyl-propionamide|BLD Pharm. (n.d.). BLD Pharm.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 3-methoxy-N,N-dimethylpropionamide (cas 53185-52-7) SDS/MSDS download. (n.d.). chemrc.com.
  • The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. (n.d.). apis-intermediate.com.
  • 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. (n.d.). ResearchGate.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. (n.d.). TCI AMERICA.
  • 53185-52-7 | 3-Methoxy-N,N-dimethylpropanamide. (n.d.). ChemScene.
  • Propanamide, 3-methoxy-N,N-dimethyl- - Substance Details - SRS. (n.d.). US EPA.
  • 3-Methoxy-N,N-dimethylpropanamide | 53185-52-7. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide. (n.d.). TCI EUROPE N.V.
  • Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. (n.d.). apis-intermediate.com.

Sources

An In-Depth Technical Guide to 3-methoxy-N,N-dimethylpropanamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methoxy-N,N-dimethylpropanamide, a molecule of growing interest in the chemical and pharmaceutical sciences, presents a unique combination of structural features that lend it versatile properties as a solvent, reagent, and potential building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed synthetic methodologies, and key applications, with a focus on providing practical insights for laboratory and developmental work.

Molecular Structure and Physicochemical Properties

3-methoxy-N,N-dimethylpropanamide is a tertiary amide with the chemical formula C₆H₁₃NO₂ and a molecular weight of approximately 131.17 g/mol .[1] Its structure features a propanamide backbone with a methoxy group at the 3-position and two methyl groups on the amide nitrogen. This combination of an ether and a tertiary amide functional group results in a molecule with moderate polarity and a good capacity for dissolving a range of organic compounds.[2][3]

The presence of the N,N-dimethylamide moiety prevents hydrogen bond donation, which influences its physical properties such as boiling point and solvent characteristics. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and enhances its solubility in various organic solvents.[2]

Table 1: Physical and Chemical Properties of 3-methoxy-N,N-dimethylpropanamide

PropertyValueSource
CAS Number 53185-52-7[1][3][4]
Molecular Formula C₆H₁₃NO₂[1][2][3][5]
Molecular Weight 131.17 g/mol [1]
Appearance Colorless to almost colorless clear liquid[4][5]
Boiling Point 58 °C at 1 mmHg[6]
Specific Gravity 1.00[4][6]
Flash Point 223 °C[6]
Purity >98.0% (GC)[4][5]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.5!"]; H1b [label="H", pos="0,-1!"]; H1c [label="H", pos="0.5,-0.5!"];

O1 [label="O", pos="1.5,0.5!"];

C2 [label="C", pos="2.5,0!"]; H2a [label="H", pos="2.5,0.7!"]; H2b [label="H", pos="2.5,-0.7!"];

C3 [label="C", pos="3.5,0!"]; H3a [label="H", pos="3.5,0.7!"]; H3b [label="H", pos="3.5,-0.7!"];

C4 [label="C", pos="4.5,0!"]; O2 [label="O", pos="4.5,0.8!"];

N1 [label="N", pos="5.5,0!"];

C5 [label="C", pos="6.5,0.5!"]; H5a [label="H", pos="6.2,1!"]; H5b [label="H", pos="6.8,1!"]; H5c [label="H", pos="7,0.2!"];

C6 [label="C", pos="6.5,-0.5!"]; H6a [label="H", pos="6.2,-1!"]; H6b [label="H", pos="6.8,-1!"]; H6c [label="H", pos="7,-0.2!"];

C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- O1; O1 -- C2; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- C4; C4 -- O2 [style=double]; C4 -- N1; N1 -- C5; N1 -- C6; C5 -- H5a; C5 -- H5b; C5 -- H5c; C6 -- H6a; C6 -- H6b; C6 -- H6c; }

Caption: 2D structure of 3-methoxy-N,N-dimethylpropanamide.

Synthesis and Manufacturing

A common and cost-effective industrial synthesis of 3-methoxy-N,N-dimethylpropanamide starts from acrylonitrile.[7] This multi-step process is outlined below.

Experimental Protocol: Synthesis from Acrylonitrile

Step 1: Synthesis of 3-methoxypropionitrile

  • To a reactor equipped with a stirrer, thermometer, and condenser, add acrylonitrile, anhydrous methanol, and a catalytic amount of a metal alkoxide (e.g., sodium methoxide).

  • The reaction is typically carried out at a temperature between 20-100 °C.[7]

  • After the reaction is complete (monitored by GC), the unreacted anhydrous methanol is recovered by distillation.

  • The resulting crude 3-methoxypropionitrile is then purified.

Step 2: Hydrolysis to 3-methoxypropionic acid

  • To the purified 3-methoxypropionitrile, add an acidic catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) and water.[7]

  • Heat the mixture to 80-120 °C to facilitate the hydrolysis reaction.[7]

  • Upon completion, the 3-methoxypropionic acid is isolated, often through filtration.

Step 3: Amidation to 3-methoxy-N,N-dimethylpropanamide

  • In a closed reactor, combine 3-methoxypropionic acid and dimethylamine.

  • The reaction mixture is heated to drive the amidation and dehydration.

  • The final product, 3-methoxy-N,N-dimethylpropanamide, is then purified, typically by distillation under reduced pressure.

Synthesis_Workflow Acrylonitrile Acrylonitrile Intermediate1 3-methoxypropionitrile Acrylonitrile->Intermediate1 Methanol Anhydrous Methanol Methanol->Intermediate1 Catalyst1 Metal Alkoxide Catalyst1->Intermediate1 Intermediate2 3-methoxypropionic acid Intermediate1->Intermediate2 Water Water Water->Intermediate2 Catalyst2 Acid Catalyst Catalyst2->Intermediate2 FinalProduct 3-methoxy-N,N-dimethylpropanamide Intermediate2->FinalProduct Dimethylamine Dimethylamine Dimethylamine->FinalProduct

Sources

A Comprehensive Spectroscopic Guide to 3-methoxy-N,N-dimethylpropanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Safer Solvent Alternative

3-methoxy-N,N-dimethylpropanamide (CAS 53185-52-7) is a polar aprotic solvent that has garnered significant attention as a safer and more sustainable alternative to traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its favorable properties, including high polarity and the ability to dissolve a wide range of organic and inorganic compounds, make it a valuable medium for various chemical transformations, particularly in polymer chemistry and pharmaceutical synthesis.[2] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and mechanistic studies. This guide provides a detailed examination of the NMR, IR, and mass spectral data of 3-methoxy-N,N-dimethylpropanamide, grounded in established analytical principles.

Molecular Structure and Spectroscopic Overview

The molecular structure of 3-methoxy-N,N-dimethylpropanamide (C6H13NO2, Molecular Weight: 131.17 g/mol ) is key to interpreting its spectral data.[3] The molecule features a tertiary amide functional group, an ether linkage, and several aliphatic protons. Each of these components gives rise to characteristic signals in its respective spectra, allowing for unambiguous identification and structural confirmation.

Caption: Molecular structure of 3-methoxy-N,N-dimethylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of 3-methoxy-N,N-dimethylpropanamide.

Experimental Protocol: NMR Spectrum Acquisition

A standard protocol for acquiring NMR spectra of 3-methoxy-N,N-dimethylpropanamide is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-methoxy-N,N-dimethylpropanamide is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.65Triplet2H-CH₂-O-
~3.30Singlet3H-O-CH₃
~2.95Singlet3H-N(CH₃)₂ (trans)
~2.90Singlet3H-N(CH₃)₂ (cis)
~2.55Triplet2H-C(=O)-CH₂-

Causality Behind Experimental Observations: The two singlets for the N,N-dimethyl groups arise from the restricted rotation around the amide C-N bond due to its partial double bond character. This makes the two methyl groups diastereotopic, meaning they are in chemically non-equivalent environments and thus resonate at slightly different frequencies. The downfield shift of the methylene group adjacent to the oxygen atom (~3.65 ppm) is due to the deshielding effect of the electronegative oxygen.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will exhibit six signals, corresponding to the six distinct carbon environments.

Chemical Shift (δ, ppm) Assignment
~172C=O (Amide)
~70-CH₂-O-
~59-O-CH₃
~37-N(CH₃)₂ (trans)
~35-N(CH₃)₂ (cis)
~34-C(=O)-CH₂-

Expertise in Interpretation: The carbonyl carbon of the amide group is significantly deshielded and appears far downfield (~172 ppm). The carbons of the N-methyl groups appear as two distinct signals, again due to the restricted rotation around the C-N bond. The chemical shifts of the aliphatic carbons are in the expected upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

IR Spectral Data and Interpretation
Frequency (cm⁻¹) Intensity Assignment
~2930-2820Medium-StrongC-H (aliphatic) stretching
~1650StrongC=O (amide) stretching
~1120StrongC-O-C (ether) stretching

Authoritative Grounding: The most prominent absorption in the IR spectrum is the strong C=O stretch of the tertiary amide at approximately 1650 cm⁻¹.[3] The absence of N-H stretching bands in the 3500-3100 cm⁻¹ region confirms the tertiary nature of the amide. The C-O-C stretching vibration of the ether group is also a characteristic and strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation
m/z Relative Intensity Proposed Fragment
131Moderate[M]⁺ (Molecular Ion)
100Moderate[M - OCH₃]⁺
88Strong[CH₂=C(OH)N(CH₃)₂]⁺ (McLafferty Rearrangement)
72Strong[C(=O)N(CH₃)₂]⁺
45Moderate[CH₂OCH₃]⁺

Trustworthiness of Fragmentation Analysis: The molecular ion peak at m/z 131 confirms the molecular weight of the compound. A key fragmentation pathway for amides is the McLafferty rearrangement, which for 3-methoxy-N,N-dimethylpropanamide, would lead to the formation of a prominent ion at m/z 88. Alpha-cleavage adjacent to the carbonyl group can result in the formation of the ion at m/z 72.

Mass_Spec_Fragmentation M [C₆H₁₃NO₂]⁺˙ m/z = 131 frag1 [C₅H₁₀NO]⁺ m/z = 100 M->frag1 - OCH₃ frag2 [C₄H₁₀NO]⁺ m/z = 88 (McLafferty) M->frag2 McLafferty Rearrangement frag3 [C₃H₆NO]⁺ m/z = 72 M->frag3 α-cleavage frag4 [C₂H₅O]⁺ m/z = 45 M->frag4 cleavage

Caption: Proposed key fragmentation pathways for 3-methoxy-N,N-dimethylpropanamide.

Conclusion

The comprehensive spectroscopic data presented in this guide provides a robust framework for the identification and characterization of 3-methoxy-N,N-dimethylpropanamide. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a reliable analytical toolkit for researchers and professionals in the chemical and pharmaceutical industries. This guide, by synthesizing technical accuracy with practical insights, aims to facilitate the confident application of this promising solvent in future innovations.

References

  • Università degli Studi di Camerino. (2022, May 15). STUDY ON ENVIRONMENTAL IMPACT OF HIGHLY-PERFOR. [Link]

  • San José, E., de la Viuda, M. R., Carmona, F. J., Soto, C., Palacio, L., Prádanos, P., Hernández, A., & Tena, A. (2024). Greener Dipolar Aprotic Solvents for the Dynamic Polycondensation of High-Performance Polyimide Membranes. Green Chemistry. The Royal Society of Chemistry. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

Sources

A Technical Guide to the Solubility Characteristics of Propanamide, 3-methoxy-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Propanamide, 3-methoxy-N,N-dimethyl- (CAS No. 53185-52-7), a highly versatile amphiphilic amide solvent. For researchers, scientists, and professionals in drug development and materials science, understanding the solubility characteristics of a compound is paramount for its effective application. This document delineates the core physicochemical properties of 3-methoxy-N,N-dimethylpropanamide, offers a theoretical framework for its solubility behavior in various solvent classes, and presents its established applications as a high-performance solvent. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for determining solubility, complete with visual workflows. Safety and handling considerations are also addressed to ensure responsible laboratory practice. The insights herein are grounded in authoritative data to support formulation, synthesis, and purification endeavors.

Section 2: Introduction to Propanamide, 3-methoxy-N,N-dimethyl-

Propanamide, 3-methoxy-N,N-dimethyl-, also known as 3-methoxy-N,N-dimethylpropanamide, is an organic compound gaining significant traction as a replacement for conventional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[1][2][3] Its unique molecular structure underpins a favorable combination of high solvency power and a more acceptable safety profile.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its behavior as a solvent. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 53185-52-7[1][4][5]
Molecular Formula C6H13NO2[2][4][6][7]
Molecular Weight 131.17 g/mol [1][2][6]
Appearance Colorless Liquid[2][5]
Boiling Point 215°C (at 98.3 kPa)[2]
Freezing Point < -80°C[2]
Specific Gravity ~0.994[2]
Flash Point 99°C (Closed-cup)[2]
IUPAC Name 3-methoxy-N,N-dimethylpropanamide[6]

Structurally, the molecule possesses two key features that dictate its solubility characteristics:

  • A Tertiary Amide Group: The N,N-dimethylated amide group provides high polarity and is a hydrogen bond acceptor. Crucially, the absence of a hydrogen atom on the nitrogen means it cannot act as a hydrogen bond donor.[1]

  • An Ether Linkage: The methoxy group (-OCH3) introduces an ether functionality, contributing to its ability to interact with a range of solutes and enhancing its amphiphilic nature.

This combination of a polar amide head and a more nonpolar ether tail results in a "highly-amphiphilic" solvent, capable of dissolving a wide array of substances with varying polarities.[2]

Section 3: Theoretical Solubility Profile

The guiding principle for solubility is the concept of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[8][9] Given the amphiphilic structure of 3-methoxy-N,N-dimethylpropanamide, it is predicted to exhibit broad miscibility. Its Hansen solubility parameters are noted to be similar to those of NMP and DMF, suggesting a comparable performance profile.[3]

Based on its molecular structure and its role as a replacement for high-polarity solvents, the following solubility behavior is anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble/Miscible The polar amide and ether groups can form hydrogen bonds with the hydroxyl groups of protic solvents.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFSoluble/Miscible Strong dipole-dipole interactions are expected between 3-methoxy-N,N-dimethylpropanamide and other polar aprotic solvents.
Nonpolar Toluene, Hexane, Diethyl EtherModerately Soluble to Soluble The alkyl chain and ether component provide lipophilic character, allowing for van der Waals interactions with nonpolar solvents. Solubility is likely higher than that of purely polar solvents like water.

Section 4: Known Applications Driven by High Solvency

The excellent dissolving power of 3-methoxy-N,N-dimethylpropanamide makes it invaluable in several demanding applications, particularly where other solvents fail.[2] It is especially effective at dissolving polymers with poor solubility.[1][2]

Key Applications Include:

  • Polymer Processing: It serves as a solvent for the polymerization and processing of high-performance polymers, including polyamide (PA), polyimide (PI), polyamide-imide (PAI), and polyurethane (PU).[1][2]

  • Formulations: It is used in the manufacturing of inkjet printer inks, coatings, and adhesives where stable and homogeneous solutions of various components are required.[2]

  • Cleaning Agents: Its ability to dissolve a wide range of organic and inorganic residues makes it an effective component in industrial and electronic cleaning formulations.[2]

The relationship between the solvent's properties and its primary applications is illustrated in the diagram below.

cluster_properties Core Physicochemical Properties cluster_function Resulting Solvent Function cluster_apps Industrial Applications prop1 High Polarity (Amide Group) func1 Excellent Dissolving Power for Diverse Solutes prop1->func1 func2 Effective for Poorly-Soluble Polymers prop1->func2 prop2 Amphiphilic Nature (Ether & Alkyl Chain) prop2->func1 prop2->func2 prop3 High Boiling Point (215°C) func3 Suitable for High-Temperature Processes prop3->func3 app2 Inkjet Ink Formulations func1->app2 app3 Coatings & Adhesives func1->app3 app4 Industrial Cleaners func1->app4 app1 Polymer Synthesis (PI, PAI) func2->app1 func3->app1

Caption: Relationship between properties and applications.

Section 5: Experimental Protocol for Solubility Determination

To ensure scientific rigor and reproducibility, a standardized protocol for determining solubility is essential. The following procedure is a self-validating, semi-quantitative method for assessing the solubility of a solid compound in 3-methoxy-N,N-dimethylpropanamide or other liquid solvents.

Step-by-Step Methodology

Objective: To determine if a solid solute is Soluble, Partially Soluble, or Insoluble in the solvent at ambient temperature.

Materials:

  • Solute (e.g., candidate drug molecule, polymer resin)

  • Solvent (Propanamide, 3-methoxy-N,N-dimethyl-)

  • Analytical balance (± 0.1 mg accuracy)

  • 20 mL glass scintillation vials with caps

  • Calibrated micropipettes or graduated cylinders

  • Vortex mixer

  • Safety glasses, gloves, and lab coat

Protocol Steps:

  • Preparation: Tare a clean, dry 20 mL scintillation vial on the analytical balance. Accurately weigh 50 mg of the solid solute into the vial and record the exact mass.

  • Initial Solvent Addition: Add 1.0 mL of the solvent to the vial using a calibrated pipette. This creates an initial concentration of approximately 50 mg/mL. The choice of this starting concentration is critical; it represents a significant yet achievable solubility threshold for many pharmaceutical and industrial applications.

  • Mixing: Securely cap the vial and vortex the mixture vigorously for 60 seconds. A prolonged and standardized mixing time ensures that the system reaches equilibrium and that dissolution is not limited by insufficient agitation.

  • Visual Observation: Allow the vial to stand for 2 minutes. Visually inspect the solution against a dark background.

    • If the solution is completely clear with no visible solid particles: The solute is considered Soluble at ≥50 mg/mL. Proceed to optional Step 6 for higher concentration testing.

    • If solid particles remain suspended or settled: The solute is not fully soluble at 50 mg/mL. Proceed to Step 5.

  • Titration & Classification:

    • Add an additional 4.0 mL of solvent to the vial (for a total of 5.0 mL) and vortex for another 60 seconds. This brings the concentration to 10 mg/mL.

    • Visually inspect again. If the solution is now clear, the solute is Partially Soluble (soluble at 10 mg/mL but not 50 mg/mL).

    • If solid particles still remain, add a final 5.0 mL of solvent (for a total of 10.0 mL) and vortex. This brings the concentration to 5 mg/mL.

    • If the solute dissolves, it is also classified as Partially Soluble . If solid remains, the solute is classified as Insoluble (<5 mg/mL).

  • (Optional) Higher Concentration Test: For solutes that were soluble in Step 4, add an additional 50 mg of solute to the 1.0 mL of solution and repeat the mixing and observation steps to explore solubility at higher concentrations (e.g., 100 mg/mL).

Experimental Workflow Diagram

start Start prep Step 1: Weigh 50 mg of Solute into Vial start->prep add1 Step 2: Add 1.0 mL of Solvent prep->add1 mix1 Step 3: Vortex for 60 Seconds add1->mix1 obs1 Step 4: Observe Solution mix1->obs1 add2 Step 5a: Add 4.0 mL Solvent (Total 5.0 mL) obs1->add2 Solid Remains soluble Result: SOLUBLE (≥50 mg/mL) obs1->soluble Clear Solution mix2 Vortex for 60 Seconds add2->mix2 obs2 Observe Solution mix2->obs2 part_soluble Result: PARTIALLY SOLUBLE obs2->part_soluble Clear Solution insoluble Result: INSOLUBLE (<5 mg/mL) obs2->insoluble Solid Remains

Caption: Experimental workflow for solubility determination.

Section 6: Safety & Handling Considerations

As with any laboratory chemical, proper handling of Propanamide, 3-methoxy-N,N-dimethyl- is essential. According to aggregated GHS information, this compound presents several hazards.[6]

  • Eye Irritation (H319): Causes serious eye irritation.[6]

  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[6]

  • Organ Damage (H373): May cause damage to organs through prolonged or repeated exposure.[6][10]

It is noteworthy that one manufacturer reports the compound does not show reproductive toxicity based on an OECD 414 toxicity study, which appears to conflict with the harmonized GHS classification.[2] Researchers should exercise caution and adhere to the more stringent warnings until this is clarified.

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[4]

  • Avoid breathing vapors or mists.[4]

  • In case of eye contact, rinse cautiously with water for several minutes.[4]

Section 7: Conclusion

Propanamide, 3-methoxy-N,N-dimethyl- is a potent, amphiphilic solvent with a broad solubility profile that makes it a valuable tool for researchers in chemistry and drug development. Its ability to dissolve a wide range of solutes, from polar molecules to otherwise intractable polymers, positions it as a superior alternative to traditional solvents like DMF and NMP. By understanding its fundamental physicochemical properties and employing robust experimental protocols as detailed in this guide, scientists can effectively leverage its capabilities in synthesis, formulation, and manufacturing processes, paving the way for innovation while maintaining a commitment to laboratory safety.

References

  • PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Pace University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl- - Substance Details. Retrieved from [Link]

Sources

An In-depth Technical Guide to Propanamide, 3-methoxy-N,N-dimethyl- for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Propanamide, 3-methoxy-N,N-dimethyl-, a versatile solvent gaining prominence in scientific research and pharmaceutical development. It moves beyond a standard safety data sheet to offer practical insights and detailed protocols, ensuring both safety and experimental success.

Introduction: A Safer, High-Performance Solvent

Propanamide, 3-methoxy-N,N-dimethyl- (CAS No. 53185-52-7) is an amide-ether type solvent that is increasingly recognized as a viable and safer alternative to traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF).[1][2][3] Its favorable safety profile, combined with its strong dissolving power for a wide range of substances, including poorly soluble polymers, makes it a valuable tool for researchers.[1] This guide will delve into its chemical properties, safety considerations, and practical applications, with a focus on its use in polymer synthesis.

Chemical and Physical Properties

A thorough understanding of a solvent's properties is fundamental to its effective and safe use in experimental design.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[4][5][6]
Molecular Weight 131.17 g/mol [1][5][6]
CAS Number 53185-52-7[4][5][6]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 215°C (at 98.3 kPa)[1]
Freezing Point < -80°C[1]
Flash Point 99°C (Closed-cup), 116°C (Cleveland open-cup)[1]
Density 0.994 g/cm³[1]
Purity >98.0% (GC)[4]

Hazard Identification and Safety Precautions

While Propanamide, 3-methoxy-N,N-dimethyl- is considered a safer alternative to some traditional solvents, it is not without its own hazards. A robust understanding of these risks is paramount for safe handling.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

  • H319: Causes serious eye irritation.[4][5]

  • H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[4]

  • H371: May cause damage to organs (Liver).[4]

  • H373: May cause damage to organs through prolonged or repeated exposure (Kidney).[4]

It is noteworthy that while the GHS classification includes a warning for reproductive toxicity (H361fd), at least one source indicates that an OECD 414 toxicity study showed no reproductive toxicity.[1][3] Given this conflicting information, it is prudent to handle this chemical as a suspected reproductive toxin and adhere to the stringent safety protocols outlined below.

Safe Handling and Storage

Due to its classification as a suspected reproductive toxin, special care must be taken when handling Propanamide, 3-methoxy-N,N-dimethyl-. The following procedures are based on established guidelines for working with particularly hazardous substances.[7][8][9][10][11][12][13][14]

Designated Work Area: All work with this chemical should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[9][11] This area should be clearly marked with a warning sign indicating the presence of a reproductive toxin.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.[9]

  • Hand Protection: Chemically compatible gloves must be worn. Given that no single glove material offers universal protection, it is advisable to consult the glove manufacturer's compatibility chart for this specific chemical. Double gloving is recommended for prolonged handling.[11]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for larger quantities.[9][11]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep containers tightly closed.

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide.[4]

  • Unsuitable Extinguishing Media: Do not use a direct water stream, as it may spread the fire.

  • Specific Hazards: Upon combustion, this chemical may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Applications

The primary application of Propanamide, 3-methoxy-N,N-dimethyl- is as a solvent in the synthesis of high-performance polymers, such as polyamide-imides (PAI).[1][15][16] Its ability to dissolve these polymers makes it an excellent replacement for NMP and DMF in these processes.

Synthesis of Polyamide-Imide (PAI) Resin

The following is a generalized procedure based on a patented method for the synthesis of PAI resin using Propanamide, 3-methoxy-N,N-dimethyl- as a co-solvent.[15]

Materials:

  • N-formylmorpholine (NFM)

  • 3-methoxy-N,N-dimethylpropanamide (MDP)

  • Methylene diphenyl diisocyanate (MDI)

  • Trimellitic anhydride (TMA)

  • Round bottom flask with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Charge a 500 mL round bottom flask with 149.5g of NFM and 64.05g of MDP.[15]

  • With stirring, add 79.35g of MDI, followed by 61.26g of TMA.[15]

  • Heat the reaction mixture to 90°C and maintain for 2 hours under a nitrogen atmosphere.[15]

  • Increase the temperature to 160°C and hold for 8 hours.[15]

  • After 8 hours, remove the heat source and allow the mixture to cool to approximately 90°C.[15]

  • Dilute the resulting polymer solution with an appropriate amount of an NFM:MDP solvent mixture.[15]

  • Continue stirring for an additional hour before allowing the solution to cool to room temperature for storage.[15]

Workflow for Safe Handling during Polymer Synthesis

The following diagram illustrates a self-validating workflow for the safe handling of Propanamide, 3-methoxy-N,N-dimethyl- during a polymer synthesis experiment.

SafeHandlingWorkflow Safe Handling Workflow for Propanamide, 3-methoxy-N,N-dimethyl- cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase A Review SDS and SOPs B Don Appropriate PPE: - Goggles - Lab Coat - Compatible Gloves A->B C Prepare Designated Work Area (Fume Hood) B->C D Dispense Chemical in Fume Hood C->D Begin Experiment E Perform Synthesis Reaction D->E F Monitor Reaction E->F G Quench Reaction (if necessary) F->G Reaction Complete H Transfer Waste to Labeled Container G->H I Decontaminate Work Area and Glassware H->I J Dispose of Waste via EH&S I->J K K J->K End of Procedure

Caption: Workflow for safe handling of Propanamide, 3-methoxy-N,N-dimethyl-.

Conclusion

Propanamide, 3-methoxy-N,N-dimethyl- presents a significant advancement in solvent technology, offering a safer alternative for researchers and drug development professionals without compromising on performance. Its application in the synthesis of high-performance polymers highlights its potential to replace more hazardous solvents like NMP and DMF. However, its own hazard profile, particularly the suspected reproductive toxicity, necessitates strict adherence to safety protocols. By understanding its properties, recognizing the potential hazards, and implementing robust safety procedures, researchers can confidently and safely utilize this valuable solvent in their work.

References

  • General Use SOP for Reproductive Toxins. (2013, April 23). Retrieved from [Link]

  • Reproductive Toxins. (2019, July 9). Grand Valley State University. Retrieved from [Link]

  • Reproductive Toxins. (2023, January 24). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]

  • Reproductive Toxins. University of California, Santa Cruz Environmental Health & Safety. Retrieved from [Link]

  • Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide. (2017). Google Patents.
  • Reproductive Hazards - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • Reproductive Hazards - Standards. Occupational Safety and Health Administration. Retrieved from [Link]

  • Reproductive Hazards - Hazard Recognition. Occupational Safety and Health Administration. Retrieved from [Link]

  • Reproductive Toxicity. Society for Chemical Hazard Communication. Retrieved from [Link]

  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. KJ Chemicals Corporation. Retrieved from [Link]

  • Propanamide, 3-methoxy-N,N-dimethyl-. PubChem. Retrieved from [Link]

  • Propanamide, 3-methoxy-N,N-dimethyl- - Substance Details. United States Environmental Protection Agency. Retrieved from [Link]

  • POLYAMIDE IMIDE RESIN COMPOSITION AND FLUORINE COATING. (2019). European Patent Office. Retrieved from [Link]

  • 3-methoxy-N,N-dimethylpropanamide. European Coatings Show. Retrieved from [Link]

Sources

A Guide to the Thermal Stability and Degradation of 3-Methoxy-N,N-dimethylpropanamide: A Risk-Based Approach for Process Safety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 3-methoxy-N,N-dimethylpropanamide, a versatile solvent increasingly utilized in the pharmaceutical and polymer industries.[1][2] In the absence of extensive direct studies on this specific molecule, this paper establishes a framework for its thermal hazard assessment. By synthesizing established principles of chemical process safety with data from analogous N,N-dialkylamides, this guide offers a robust methodology for researchers, scientists, and drug development professionals to evaluate and mitigate thermal risks. We will delve into the critical experimental techniques for thermal analysis, interpret potential data, and propose hypothetical degradation mechanisms to ensure safe handling and application of this compound at elevated temperatures.

Introduction: The Rise of a Novel Amide Solvent

3-Methoxy-N,N-dimethylpropanamide (CAS 53185-52-7) is a polar, aprotic solvent that has gained traction as a viable alternative to traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which face increasing regulatory scrutiny due to health and environmental concerns.[3][4] Its utility in dissolving a wide array of substances, including poorly soluble polymers such as polyimides and polyamide-imides, makes it invaluable in advanced material synthesis.[5] A common synthesis route for 3-methoxy-N,N-dimethylpropanamide involves the reaction of 3-methoxypropionic acid with dimethylamine.[5][6]

As with any chemical process, particularly those involving elevated temperatures and pressures, a thorough understanding of the compound's thermal stability is paramount. Thermal decomposition can lead to the generation of hazardous gaseous byproducts, pressure buildup, and potentially, a runaway reaction—a scenario where an exothermic process accelerates uncontrollably.[7] This guide provides the foundational knowledge and experimental strategies to characterize and control these risks.

The Imperative of Thermal Stability Assessment

The "thermal stability" of a substance refers to its resistance to decompose under the influence of heat. The temperature at which a substance begins to chemically break down is known as its decomposition temperature.[7] For a process chemist or engineer, understanding this limit is not merely academic; it is a critical safety parameter that dictates maximum operating temperatures, emergency relief system design, and safe storage conditions.

An uncontrolled exothermic decomposition can create a positive feedback loop, leading to a thermal runaway.[7] Therefore, a proactive and systematic approach to thermal hazard assessment is a cornerstone of responsible chemical process development. This involves not just identifying the onset of decomposition but also quantifying the energy released and the rate of pressure increase.

Core Methodologies for Thermal Hazard Evaluation

A multi-technique approach is essential for a comprehensive thermal hazard assessment. Each technique provides a unique piece of the puzzle, and their combined data allows for a holistic understanding of the material's behavior under thermal stress.

Thermogravimetric Analysis (TGA): The "What" and "When" of Mass Loss

Expertise & Experience: TGA is the initial screening tool. It answers the fundamental question: "At what temperature does my sample start to lose mass?" This mass loss is typically due to decomposition where volatile products are formed. By monitoring the sample's mass as a function of temperature in a controlled atmosphere (e.g., nitrogen or air), we can pinpoint the onset of thermal degradation.[8][9]

Trustworthiness: The self-validating nature of a TGA experiment lies in its precise control over the heating rate and atmosphere, and the high-precision measurement of mass change. The resulting thermogram provides a clear and reproducible depiction of thermal events involving mass loss.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) of 3-methoxy-N,N-dimethylpropanamide into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset temperature of decomposition is determined from the initial significant deviation from the baseline.

Differential Scanning Calorimetry (DSC): Quantifying the Energetics

Expertise & Experience: While TGA tells us when a material decomposes, DSC tells us about the energy changes associated with thermal events. It measures the difference in heat flow between the sample and a reference as a function of temperature.[10] This allows for the detection of both endothermic events (like melting) and, more critically for safety, exothermic events (like decomposition). The magnitude of an exotherm provides a measure of the energy released during decomposition.

Trustworthiness: DSC provides quantitative data on the heat of reaction or decomposition. By integrating the area under an exothermic peak, we can determine the total energy released, a critical parameter for assessing the potential severity of a thermal event.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of 3-methoxy-N,N-dimethylpropanamide into a hermetically sealed DSC pan. A sealed pan is crucial to contain any pressure generated during decomposition.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen.

    • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined by the TGA results.

  • Data Analysis: Plot the heat flow as a function of temperature. Identify and integrate any exothermic peaks to determine the onset temperature and the enthalpy of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC): Simulating the Worst-Case Scenario

Expertise & Experience: ARC is the gold standard for assessing thermal runaway potential. It simulates a worst-case adiabatic scenario, where no heat is lost to the surroundings.[11] This allows for the determination of critical safety parameters such as the time to maximum rate (TMR) and the adiabatic temperature rise (ΔTad), which are essential for designing emergency relief systems.

Trustworthiness: The ARC experiment is designed to be a self-heating system once an exotherm is detected. This "heat-wait-seek" mode ensures that even slow exothermic reactions are detected and their kinetics accurately measured under adiabatic conditions, providing a true measure of the material's potential for thermal runaway.

  • Sample Preparation: A known mass of 3-methoxy-N,N-dimethylpropanamide is loaded into a robust, sealed sample bomb, typically made of a compatible material like Hastelloy-C.

  • Experimental Setup: The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment.

  • Heat-Wait-Seek Cycle:

    • Heat: The sample is heated in small, discrete steps.

    • Wait: After each heating step, the system waits for thermal equilibrium.

    • Seek: The instrument monitors the sample for any self-heating.

  • Exotherm Detection: If the rate of temperature rise due to self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, and the calorimeter's heaters track the sample temperature to prevent heat loss.

  • Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete.

Visualization of Experimental Workflows

experimental_workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_arc Accelerating Rate Calorimetry (ARC) tga_sample Sample Preparation (5-10 mg) tga_run TGA Measurement (N2 atmosphere, 10°C/min) tga_sample->tga_run tga_data Mass Loss vs. Temperature tga_run->tga_data dsc_run DSC Measurement (N2 atmosphere, 10°C/min) tga_data->dsc_run Inform DSC Temperature Range dsc_sample Sample Preparation (2-5 mg, sealed pan) dsc_sample->dsc_run dsc_data Heat Flow vs. Temperature dsc_run->dsc_data arc_run Heat-Wait-Seek Cycle dsc_data->arc_run Identify Onset for ARC arc_sample Sample Preparation (in sealed bomb) arc_sample->arc_run arc_data Temperature & Pressure vs. Time arc_run->arc_data

Caption: A typical workflow for thermal hazard assessment of 3-methoxy-N,N-dimethylpropanamide.

Anticipated Thermal Data and Interpretation

ParameterTechniqueExpected InformationImplication for Process Safety
Onset of Decomposition (Tonset) TGA, DSCTemperature at which significant mass loss or exothermic activity begins.Defines the maximum safe operating temperature.
Enthalpy of Decomposition (ΔHd) DSCThe total energy released during decomposition (in J/g).A higher value indicates a more energetic and potentially hazardous decomposition.
Adiabatic Temperature Rise (ΔTad) ARCThe theoretical temperature increase under adiabatic conditions.Used to calculate the maximum temperature and pressure of a runaway reaction.
Time to Maximum Rate (TMR) ARCThe time it takes for the reaction to reach its maximum rate from a given starting temperature.A critical parameter for designing emergency response and relief systems.
Pressure Data ARCThe rate of pressure increase and the maximum pressure reached.Essential for the design of pressure relief devices and vessel integrity assessment.

Potential Degradation Pathways

In the absence of direct experimental studies on the degradation products of 3-methoxy-N,N-dimethylpropanamide, we can infer potential pathways based on the known chemistry of amides and ethers. The thermal decomposition of N,N-dialkylamides can be complex.[12]

Hypothesized Degradation Mechanism:

The most likely initial steps in the thermal degradation of 3-methoxy-N,N-dimethylpropanamide would involve the cleavage of the weakest bonds in the molecule. This could include:

  • C-N Bond Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the nitrogen atom, or the nitrogen and the methyl groups, could generate radical species.

  • Ether Cleavage: The C-O bond in the methoxy group could also be susceptible to cleavage at high temperatures.

Following initial bond cleavage, a cascade of radical reactions could lead to the formation of a variety of smaller, volatile molecules. Based on studies of analogous N,N-dialkylamides, potential degradation products could include:

  • 3-Methoxypropionic acid and Dimethylamine: From hydrolysis if water is present.[5]

  • Carbon monoxide, Carbon dioxide, and Nitrogen oxides (NOx): As stated in safety data sheets for the compound.

  • Smaller aldehydes and ketones: From further fragmentation of the carbon backbone.

  • Methanol and Acrylonitrile: Via a retro-Michael type reaction.

degradation_pathway cluster_products Potential Degradation Products parent 3-Methoxy-N,N-dimethylpropanamide co CO parent->co High Temperature co2 CO2 parent->co2 High Temperature nox NOx parent->nox High Temperature dma Dimethylamine parent->dma High Temperature mpa 3-Methoxypropionic Acid parent->mpa High Temperature others Other Small Molecules (aldehydes, ketones) parent->others High Temperature

Caption: A simplified hypothetical degradation pathway for 3-methoxy-N,N-dimethylpropanamide.

Safety and Handling at Elevated Temperatures

Based on the potential for thermal decomposition, the following safety precautions are essential when handling 3-methoxy-N,N-dimethylpropanamide at elevated temperatures:

  • Engineering Controls: All heating operations should be conducted in a well-ventilated fume hood.[13] For larger scale operations, a closed system with appropriate pressure relief is necessary.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Monitoring: Continuously monitor the temperature and pressure of any reaction involving heating.

  • Material Compatibility: Ensure that all materials of construction are compatible with 3-methoxy-N,N-dimethylpropanamide and its potential degradation products at the operating temperature.

  • Contingency Planning: Have a clear plan in place for cooling and quenching the reaction in the event of an unexpected exotherm.

Conclusion

While 3-methoxy-N,N-dimethylpropanamide offers significant advantages as a solvent, a comprehensive understanding of its thermal stability is crucial for its safe implementation in industrial processes. This guide has outlined a systematic approach to evaluating its thermal hazards, from initial screening with TGA and DSC to worst-case scenario modeling with ARC. Although specific experimental data for this compound is limited, by applying the principles outlined herein and drawing logical comparisons to analogous molecules, researchers and process safety professionals can develop a robust safety case for its use. Proactive and thorough thermal hazard assessment is not just a regulatory requirement but a fundamental aspect of responsible science and engineering.

References

Sources

"Propanamide, 3-methoxy-N,N-dimethyl-" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

Technical Dossier: Propanamide, 3-methoxy-N,N-dimethyl-

This document provides a comprehensive technical overview of Propanamide, 3-methoxy-N,N-dimethyl-, a versatile amide solvent with significant potential in advanced material synthesis and as a safer alternative to conventional solvents. This guide is structured to deliver not just data, but actionable insights grounded in established scientific principles and references.

Core Molecular Information

Propanamide, 3-methoxy-N,N-dimethyl- is an organic compound recognized for its utility as a highly-amphiphilic amide solvent.[1] Its fundamental molecular attributes are foundational to its chemical behavior and applications.

  • Molecular Formula: C₆H₁₃NO₂[1][2][3][4][5][6][7]

  • Molecular Weight: 131.17 g/mol [1][2][3]

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is critical for its effective application. Propanamide, 3-methoxy-N,N-dimethyl- is a colorless liquid under standard conditions.[5][6] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 3-methoxy-N,N-dimethylpropanamide[2][3]
CAS Number 53185-52-7[2][4][6][7]
Synonyms 3-Methoxy-N,N-dimethylpropionamide, KJcmpa 100[2][4][7]
Appearance Colorless to Almost Colorless Liquid[5][6]
Boiling Point 215°C (at 98.3 kPa)[1]
Freezing Point < -80°C[1]
Specific Gravity 0.994 - 1.00[1][6]
Flash Point 99°C (Closed-cup)[1]
LogP -0.526[4]

Synthesis and Manufacturing Workflow

The synthesis of 3-methoxy-N,N-dimethylpropanamide can be achieved through a multi-step process starting from inexpensive materials like acrylonitrile.[8] This pathway involves the formation of a nitrile intermediate, followed by hydrolysis and amidation.

Experimental Protocol: A Representative Synthesis Pathway

A patented method outlines a cost-effective synthesis route:[8]

  • Step 1: Synthesis of 3-methoxypropionitrile. Acrylonitrile, anhydrous methanol, and a metal alkoxide (e.g., sodium methoxide) are added to a reactor. The reaction is typically conducted at a temperature between 20-100°C.[8] Unreacted methanol is recovered after the reaction to yield 3-methoxypropionitrile.

  • Step 2: Hydrolysis to 3-methoxypropanoic acid. An acidic catalyst (such as sulfuric or hydrochloric acid) and water are added to the 3-methoxypropionitrile from the previous step.[8] The mixture is heated to 80-120°C to facilitate hydrolysis, followed by filtration to obtain 3-methoxypropanoic acid.[8]

  • Step 3: Amidation to 3-methoxy-N,N-dimethylpropanamide. The resulting 3-methoxypropanoic acid is reacted with dimethylamine in a closed reactor under heat.[8] This final step yields the target product, 3-methoxy-N,N-dimethylpropanamide.[8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Amidation A Acrylonitrile + Anhydrous Methanol C 3-methoxypropionitrile A->C 20-100°C B Metal Alkoxide Catalyst B->C E 3-methoxypropanoic acid C->E 80-120°C D Acidic Catalyst + Water D->E G Propanamide, 3-methoxy-N,N-dimethyl- E->G Heat F Dimethylamine F->G

Caption: A three-step synthesis of 3-methoxy-N,N-dimethylpropanamide.

Applications and Scientific Utility

Propanamide, 3-methoxy-N,N-dimethyl- is a highly effective polar aprotic solvent with a favorable safety profile, making it a superior alternative to traditional solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), which face increasing regulatory scrutiny due to reproductive toxicity concerns.[1][9][10]

Key Application Areas:

  • High-Performance Polymer Synthesis: It demonstrates high dissolving power for poorly-soluble polymers, including polyamide (PA), polyimide (PI), and polyamide-imide (PAI).[1][9] This property is crucial for the manufacturing of advanced materials used in aerospace and electronics.[9]

  • NMP and DMF Replacement: Due to its high safety and lack of reproductive toxicity, it is actively used as a replacement for NMP and DMF in various industrial processes.[1][9]

  • Diverse Formulations: Its amphiphilic nature allows it to dissolve a wide variety of substances with different polarities.[1] This makes it a valuable component in formulations for inkjet printer inks, coatings, adhesives, and industrial cleaners.[1]

  • Analytical Chemistry: The compound can be analyzed using reverse-phase (RP) HPLC methods, making it suitable for quality control and pharmacokinetic studies.[4]

Logical Relationship Diagram

PropertiesApplications Compound Propanamide, 3-methoxy-N,N-dimethyl- Prop1 High Polarity (Amphiphilic) Compound->Prop1 Prop2 High Solvency Power Compound->Prop2 Prop3 Favorable Safety Profile (No Reproductive Toxicity) Compound->Prop3 App3 Industrial Formulations (Inks, Coatings) Prop1->App3 App1 Advanced Polymer Synthesis (PI, PAI, PU) Prop2->App1 Prop2->App3 App2 Safer Solvent Replacement (for NMP, DMF) Prop3->App2

Caption: Interplay of properties and applications of the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Propanamide, 3-methoxy-N,N-dimethyl- is associated with certain hazards.

  • H319: Causes serious eye irritation.[2]

  • H361: Suspected of damaging fertility or the unborn child.[2]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2]

Standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety goggles and gloves, are essential when handling this compound.

References

  • PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl- - Substance Details. Substance Registry Services. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Propanamide, 3-methoxy-N,N-dimethyl-. Retrieved from [Link]

  • KH Neochem. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • Google Patents. (2017). CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
  • J&K Scientific. (n.d.). The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. Retrieved from [Link]

Sources

Methodological & Application

The Ascending Role of 3-Methoxy-N,N-dimethylpropanamide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Horizon in Solvent Chemistry

In the landscape of organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, selectivity, and environmental impact. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been the workhorses for a vast array of chemical transformations. However, mounting regulatory pressure and growing awareness of their reproductive toxicity have catalyzed the search for safer, more sustainable alternatives. Enter Propanamide, 3-methoxy-N,N-dimethyl- (MDP), a promising green solvent that is rapidly gaining traction in both industrial and academic settings. This technical guide provides an in-depth exploration of MDP's applications, supported by detailed protocols and an analysis of its chemical properties, to empower researchers, scientists, and drug development professionals in harnessing its full potential.

Chemical and Physical Properties: A Snapshot

Understanding the fundamental properties of a solvent is paramount to its effective application. MDP is a colorless to almost colorless liquid with a unique combination of an amide and an ether functionality, contributing to its favorable solvency and high stability.[1]

PropertyValueSource
CAS Number53185-52-7[1][2]
Molecular FormulaC6H13NO2[2]
Molecular Weight131.17 g/mol [2]
Boiling Point188.7 °C @ 760 mmHg[3]
Density0.948 g/cm³[3]
Water Solubility500 g/L @ 21.5 °C[3]
Flash Point67.9 °C[3]

Core Application: A Greener Alternative in High-Performance Polymer Synthesis

The most well-documented and significant application of MDP is as a high-performance, safer alternative to traditional polar aprotic solvents in the synthesis of advanced polymers.[4] Its efficacy is particularly notable in the production of polyimides (PI) and polyamide-imides (PAI), materials prized for their exceptional thermal stability and mechanical strength. The Hansen solubility parameters of MDP are close to those of NMP and DMF, allowing it to be a near drop-in replacement in many established processes.[4]

Causality Behind the Choice: Why MDP Excels

The superiority of MDP in this domain stems from a confluence of factors:

  • Enhanced Safety Profile: Crucially, MDP does not exhibit the reproductive or teratogenic toxicity associated with NMP and DMF, aligning with the principles of green chemistry and addressing regulatory concerns.[4]

  • Excellent Solvency: The combination of the amide and ether moieties in its structure provides high solvency for a wide range of polar and non-polar substances, including the often poorly soluble monomers and growing polymer chains in PI and PAI synthesis.

  • High Thermal Stability: With a boiling point of 188.7 °C, MDP can be employed in reactions requiring elevated temperatures, which is often the case in polymerization reactions to achieve high molecular weight polymers.[3]

Protocol 1: Synthesis of Polyamide-Imide (PAI) Resins using MDP as a Co-Solvent

This protocol is adapted from patent literature and demonstrates the use of MDP in a typical PAI synthesis.[5]

Workflow for PAI Synthesis

reagents Charge Reactor: - N-Formylmorpholine (NFM) - 3-Methoxy-N,N-dimethylpropanamide (MDP) monomers Add Monomers: - Methylene diphenyl diisocyanate (MDI) - Trimellitic anhydride (TMA) reagents->monomers heat1 Heat to 90°C for 2 hours monomers->heat1 heat2 Increase temperature to 160°C and hold for 8 hours heat1->heat2 cool Cool to ~90°C heat2->cool dilute Dilute with NFM:MDP mixture cool->dilute mix Mix for 1 hour dilute->mix product Cool to room temperature and pack out PAI resin solution mix->product

A schematic for the synthesis of Polyamide-Imide (PAI) resins.

Materials:

  • 500 mL round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet

  • N-formylmorpholine (NFM)

  • 3-Methoxy-N,N-dimethylpropanamide (MDP)

  • Methylene diphenyl diisocyanate (MDI)

  • Trimellitic anhydride (TMA)

Procedure:

  • Reactor Charging: In a 500 mL round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 149.5 g of N-formylmorpholine (NFM) and 64.05 g of 3-Methoxy-N,N-dimethylpropanamide (MDP).[5]

  • Monomer Addition: To the solvent mixture, add 79.35 g of methylene diphenyl diisocyanate (MDI) followed by 61.26 g of trimellitic anhydride (TMA).[5]

  • Initial Heating: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with continuous stirring.[5]

  • Polymerization: After the initial heating phase, increase the temperature to 160°C and hold for 8 hours to facilitate polymerization.[5]

  • Cooling and Dilution: After 8 hours, remove the heat source and allow the reaction to cool to approximately 90°C. Add an appropriate amount of an NFM:MDP solvent mixture to achieve the desired viscosity.[5]

  • Final Mixing and Pack-out: Allow the solution to mix for an additional hour before cooling to room temperature for storage.[5]

Potential Applications in Broader Organic Synthesis

While the primary documented use of MDP is in polymer chemistry, its properties as a polar aprotic solvent suggest its utility in a wider range of organic transformations where DMF and NMP are traditionally used. The lack of extensive literature in these areas presents an opportunity for future research and development.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are frequently performed in polar aprotic solvents like DMF to ensure the solubility of reagents and catalysts.

Logical Framework for MDP in Cross-Coupling

cluster_0 Traditional Solvents cluster_1 Greener Alternative cluster_2 Cross-Coupling Reactions DMF DMF Suzuki Suzuki DMF->Suzuki Buchwald_Hartwig Buchwald-Hartwig DMF->Buchwald_Hartwig NMP NMP Heck Heck NMP->Heck MDP 3-Methoxy-N,N- dimethylpropanamide MDP->Suzuki Potential MDP->Heck Potential MDP->Buchwald_Hartwig Potential

Potential for MDP as a green solvent in key cross-coupling reactions.

Given MDP's similar properties to DMF and NMP, it is a logical candidate for exploration as a solvent in these transformations.[4] Researchers can consider a direct substitution of DMF or NMP with MDP in established protocols, potentially with minor optimization of reaction temperature and time. The higher boiling point of MDP may be advantageous in reactions requiring higher temperatures to drive sluggish couplings.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) and other nucleophilic substitution reactions often benefit from polar aprotic solvents that can solvate cations while leaving the nucleophile relatively "bare" and more reactive. MDP's polarity and aprotic nature make it a suitable medium for such reactions.

Pharmaceutical and Agrochemical Synthesis

MDP is also noted as a potential intermediate and solvent in the production of pharmaceuticals and agrochemicals.[6] Its low toxicity profile is a significant advantage in the synthesis of active pharmaceutical ingredients (APIs), where stringent purity and safety standards are paramount.

Synthesis of 3-Methoxy-N,N-dimethylpropanamide

For researchers interested in preparing MDP in-house, a common and cost-effective method starts from acrylonitrile.[7]

Protocol 2: Three-Step Synthesis of MDP from Acrylonitrile

This protocol is based on a method described in the patent literature.[7]

Synthetic Pathway to MDP

acrylonitrile Acrylonitrile step1 Step 1: Methoxylation (Anhydrous Methanol, Metal Alkoxide) acrylonitrile->step1 methoxypropionitrile 3-Methoxypropionitrile step1->methoxypropionitrile step2 Step 2: Hydrolysis (Acidic Catalyst, Water, Heat) methoxypropionitrile->step2 methoxypropionic_acid 3-Methoxypropionic Acid step2->methoxypropionic_acid step3 Step 3: Amidation (Dimethylamine, Heat, Closed Reactor) methoxypropionic_acid->step3 mdp 3-Methoxy-N,N-dimethylpropanamide step3->mdp

Sources

Application Note: 3-Methoxy-N,N-dimethylpropanamide as a High-Performance, Safer Solvent for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvents in Modern Polymerization

The synthesis of high-performance polymers, such as polyamides (PA), polyimides (PI), and polyamide-imides (PAI), is fundamental to advancements in electronics, aerospace, and automotive industries.[1] The properties of these polymers are intrinsically linked to the conditions of their synthesis, where the choice of solvent is a critical parameter. An ideal solvent must not only effectively dissolve monomers and the resulting polymer chains but also remain inert to the reaction intermediates and facilitate optimal reaction kinetics.

For decades, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) have been the industry standard.[1][2] However, increasing regulatory scrutiny and health concerns, particularly regarding their reproductive toxicity, have created an urgent demand for safer, yet equally effective, alternatives.[1][2] 3-Methoxy-N,N-dimethylpropanamide (MDP) has emerged as a superior alternative, offering a compelling combination of high solvency and an enhanced safety profile.[1][2][3] This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in polymerization.

Physicochemical Properties of 3-Methoxy-N,N-dimethylpropanamide

Understanding the fundamental properties of a solvent is paramount for designing and optimizing polymerization processes. MDP is a colorless, highly-amphiphilic amide-ether type solvent with characteristics that make it highly suitable for demanding applications.[3][4]

PropertyValueReference(s)
CAS Number 53185-52-7[5][6][7]
Molecular Formula C₆H₁₃NO₂[4][6][7]
Molecular Weight 131.17 g/mol [4][5]
Appearance Colorless, clear liquid[4][6][7]
Boiling Point 215°C (at 98.3 kPa)[4]
Freezing Point < -80°C[4]
Specific Gravity 0.994 - 1.00[4][7]
Flash Point 99°C (Closed-cup)[4]
Purity >98.0% (GC)[6][7]

Key Advantages in Polymerization

The unique molecular structure of MDP confers several key advantages over traditional solvents.

  • Exceptional Solvency: MDP is a powerful solvent capable of dissolving a wide variety of substances, including polymers that are notoriously difficult to solubilize.[2][4][8][9] It is particularly effective for high-performance polymers like Polyamide (PA), Polyimide (PI), Polyamide-imide (PAI), and Polyurethane (PU).[3][4] Its Hansen solubility parameters are noted to be close to those of NMP and DMF.[3]

  • Enhanced Safety Profile: A critical advantage of MDP is its improved safety profile. Studies have shown that it does not exhibit the reproductive or teratogenic toxicity associated with NMP and DMF, making it a significantly safer choice for the workplace and reducing regulatory burdens.[2][3][4]

  • High Boiling Point: With a boiling point of 215°C, MDP allows for polymerization reactions to be conducted at elevated temperatures.[4] This is often necessary to achieve high molecular weights and drive reactions, such as imidization, to completion.

  • Amphiphilic Nature: As a highly amphiphilic molecule, MDP can dissolve substances with a range of different polarities, providing versatility in various polymerization systems.[4]

Applications in Advanced Polymer Synthesis

MDP's primary application is as a reaction solvent for the synthesis of high-performance polymers. It has proven to be a reliable replacement for NMP and DMF in the production of polyamide-imides and polyimides, which are used in thermally stable coatings and advanced materials.[1][8][10]

The synthesis of PAI, for example, often involves the polycondensation of a diisocyanate with a tribasic acid anhydride.[10][11] MDP is an ideal medium for this reaction, as it effectively dissolves the monomers and the growing polyamide-amic acid intermediate, and can withstand the high temperatures required for the subsequent imidization step to form the final PAI resin.[10] In some processes, it is used as a co-solvent with N-formylmorpholine (NFM) to create CMR-free (carcinogenic, mutagenic, or reprotoxic) solvent systems.[10]

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing prep Prepare Solvent System (MDP or NFM/MDP) reagents Charge Reagents (e.g., MDI, TMA) prep->reagents 1. Charge Reactor heat1 Heat to 90°C (2 hours) reagents->heat1 2. Initial Reaction heat2 Heat to 160°C (8 hours) heat1->heat2 3. Imidization cool Cool to ~90°C heat2->cool 4. Cool Down dilute Dilute with MDP (If required) cool->dilute 5. Viscosity Adjustment final Final Polymer Solution (PAI Resin) dilute->final 6. Final Product

Caption: Workflow for Polyamide-imide (PAI) Synthesis using MDP.

Experimental Protocol: Synthesis of a Polyamide-imide (PAI) Resin

This protocol is a representative example for the synthesis of a PAI resin based on methodologies described in the literature.[10] Researchers should adapt it based on their specific monomers and target polymer characteristics.

5.1. Equipment and Reagents:

  • Reactor: 500 mL three-necked round bottom flask.

  • Agitation: Mechanical overhead stirrer.

  • Atmosphere Control: Nitrogen inlet/outlet (bubbler) and a reflux condenser.

  • Heating: Heating mantle with temperature controller.

  • Solvent: 3-Methoxy-N,N-dimethylpropanamide (MDP).

  • Co-solvent (Optional): N-formylmorpholine (NFM).

  • Monomers: Methylene diphenyl diisocyanate (MDI) and Trimellitic anhydride (TMA).

5.2. Step-by-Step Procedure:

  • Reactor Setup: Assemble the reactor, ensuring all glassware is dry. Equip it with the mechanical stirrer, condenser, and nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction to prevent atmospheric moisture contamination.

  • Solvent Charging: Charge the flask with the desired amount of MDP (or an NFM/MDP mixture). For example, a mixture could consist of 149.5g NFM and 64.05g of MDP.[10] Begin stirring to ensure thermal equilibrium.

  • Monomer Addition: Sequentially add the monomers to the stirred solvent at room temperature. For instance, add 79.35g of MDI, followed by 61.26g of TMA.[10] The order of addition can be critical and should be determined based on the specific reaction chemistry.

  • Initial Reaction Phase (Amic Acid Formation): Heat the reaction mixture to 90°C and hold at this temperature for 2 hours.[10] This initial, lower-temperature stage allows for the controlled formation of the polyamide-amic acid intermediate while minimizing side reactions.

  • Second Reaction Phase (Imidization): After the initial hold, increase the temperature to 160°C and maintain it for 8 hours.[10] This higher temperature drives the cyclodehydration (imidization) of the amic acid groups to form the stable imide rings of the final PAI structure, with the concurrent release of water.

  • Cooling and Dilution: After the 8-hour hold, remove the heating mantle and allow the polymer solution to cool under stirring. Once the temperature reaches approximately 90°C, the viscosity may be adjusted by adding more MDP or an NFM/MDP solvent mixture as a diluent.[10]

  • Finalization: Allow the solution to mix for an additional hour to ensure homogeneity before cooling to room temperature for storage and characterization.

Safety and Handling

While MDP has a favorable safety profile compared to NMP and DMF, it is still a chemical that requires proper handling in accordance with good industrial hygiene and safety practices.[12]

  • Hazard Identification: MDP may cause serious eye irritation (H319) and damage to organs through prolonged or repeated exposure (H373).[12][13] It is also suspected of damaging fertility or the unborn child (H361).[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including tightly fitting safety goggles, chemical-impermeable gloves (materials must be inspected prior to use), and flame-resistant lab coats.[12]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid breathing mists or vapors.[12][13] Use non-sparking tools and prevent fire caused by electrostatic discharge.[12]

  • First Aid:

    • Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[12]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[12]

  • Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials like oxidizing agents.[13]

Conclusion

3-Methoxy-N,N-dimethylpropanamide stands out as a state-of-the-art solvent for the synthesis of advanced polymers. Its excellent solvency for challenging polymers like PAI and PI, combined with a high boiling point and a significantly improved safety profile, makes it an ideal replacement for traditional solvents such as NMP and DMF. By adopting MDP, researchers and manufacturers can not only achieve high-quality polymers but also enhance workplace safety and meet evolving regulatory standards.

References

  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products.
  • CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide. CymitQuimica.
  • Chemical Safety Data Sheet MSDS / SDS - 3-methoxy-N,N-dimethylpropionamide. ChemicalBook.
  • 3-methoxy-N,N-dimethylpropanamide.
  • 3-Methoxy-N,N-dimethylpropanamide. CymitQuimica.
  • 3-Methoxy-N,N-dimethylpropanamide, 100G - M3253-100G. Lab Pro Inc.
  • KJCMPA® -100 (3-methoxy-N,N-dimethylpropanamide). SpecialChem.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. Tokyo Chemical Industry (India) Pvt. Ltd.
  • The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. Dakenchem.
  • WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. TCI AMERICA.
  • SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. TCI EUROPE N.V..
  • Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. Dakenchem.
  • KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide). Knowde.
  • POLYAMIDE IMIDE RESIN COMPOSITION AND FLUORINE COATING - EP 3584281 A1.

Sources

Application Notes and Protocols for the Evaluation of 3-methoxy-N,N-dimethylpropanamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The landscape of solid-phase peptide synthesis (SPPS) is undergoing a significant transformation, driven by regulatory pressures and a collective commitment to greener chemistry. The long-standing reliance on solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) is being challenged due to their reproductive toxicity and environmental concerns.[1][2][3][4] This has spurred a critical search for safer, more sustainable alternatives that do not compromise the efficiency and purity of peptide synthesis. This document introduces Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7), a promising greener solvent candidate, and provides a comprehensive guide for its evaluation in SPPS protocols. Drawing upon its favorable physicochemical properties and safety profile, we present detailed, albeit investigational, protocols for its use in key SPPS steps. This guide is intended to serve as a foundational resource for researchers dedicated to pioneering the next generation of sustainable peptide synthesis methodologies.

Introduction: The Imperative for Greener Solvents in Peptide Synthesis

Solid-phase peptide synthesis is the cornerstone of peptide-based therapeutics and research, yet its environmental footprint is substantial, largely due to the extensive use of hazardous solvents.[1][2] Regulatory bodies, such as the European Chemicals Agency (ECHA) with its REACH regulations, have classified DMF and NMP as Substances of Very High Concern (SVHC), necessitating a paradigm shift in solvent selection.[2][3][4] The ideal replacement solvent must satisfy several critical criteria:

  • High Solvating Power: Efficiently dissolve a wide range of protected amino acids and coupling reagents.[1]

  • Optimal Resin Swelling: Facilitate the penetration of reagents into the resin matrix.

  • Chemical Inertness: Remain stable under both basic (Fmoc deprotection) and acidic (cleavage) conditions, and not interfere with the coupling reaction.

  • Favorable Physical Properties: Possess a suitable boiling point for easy removal and a low viscosity for efficient washing.

  • Safety and Environmental Profile: Exhibit low toxicity, be biodegradable, and have a minimal environmental impact.

This application note focuses on Propanamide, 3-methoxy-N,N-dimethyl- , a tertiary amide with an ether functionality, as a potential fulfillment of these requirements.

Physicochemical Properties of Propanamide, 3-methoxy-N,N-dimethyl-

Propanamide, 3-methoxy-N,N-dimethyl-, hereafter referred to as MMDPA, possesses a unique molecular structure that imparts desirable solvent characteristics.[5] As a tertiary amide, it lacks the hydrogen bond donor capability that can sometimes interfere with synthesis, and its ether linkage enhances its polarity and solvating properties.[5]

PropertyValueSource
CAS Number 53185-52-7[6]
Molecular Formula C6H13NO2[6]
Molecular Weight 131.17 g/mol [6]
Appearance Colorless Liquid[7][8]
Boiling Point 215°C (at 98.3 kPa)[9]
Freezing Point < -80°C[9]
Flash Point 99°C (Closed-cup)[9]
Specific Gravity ~1.00[8]
Purity >98.0% (GC)[7][8]

KJ Chemicals Corporation highlights that MMDPA is a highly amphiphilic, amide-ether type solvent with Hansen solubility parameters close to those of NMP and DMF.[10] Importantly, it is reported to not exhibit reproductive or teratogenic toxicity, positioning it as a safer alternative.[9][10] It is also noted for its ability to dissolve poorly soluble polymers like polyimide and polyamide-imide, suggesting a strong potential for solvating complex peptide sequences and reagents.[5][9]

Proposed Application in Solid-Phase Peptide Synthesis (SPPS)

The successful integration of MMDPA into SPPS protocols hinges on its performance in the core stages of the synthesis cycle. The following sections provide detailed, investigational protocols designed as a starting point for researchers. These protocols are based on standard Fmoc/tBu chemistry.

Experimental Workflow Overview

The general workflow for evaluating a new solvent in SPPS involves a systematic assessment of each step. This ensures that any deviations from expected outcomes can be pinpointed and addressed.

SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Iterative) cluster_final Final Steps Resin Resin Selection (e.g., Polystyrene) Solvent Solvent Equilibration (MMDPA) Resin->Solvent Swell 1. Resin Swelling Solvent->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Piperidine/MMDPA Wash1 3. Washing Deprotect->Wash1 MMDPA Couple 4. Amino Acid Coupling Wash1->Couple Fmoc-AA/Activator in MMDPA Wash2 5. Washing Couple->Wash2 MMDPA Wash2->Deprotect Next Cycle Cleave Cleavage & Deprotection Wash2->Cleave Final Cycle Complete Precipitate Precipitation & Analysis Cleave->Precipitate

Figure 1: General workflow for evaluating MMDPA in an SPPS cycle.

Protocol 1: Resin Swelling Evaluation

Objective: To determine the degree of swelling of common SPPS resins in MMDPA compared to DMF.

Materials:

  • Rink Amide or Wang polystyrene resin

  • Propanamide, 3-methoxy-N,N-dimethyl- (MMDPA)

  • N,N-dimethylformamide (DMF)

  • Graduated syringes or measuring cylinders

Methodology:

  • Place a known volume (e.g., 1.0 mL) of dry resin into a 10 mL graduated syringe.

  • Record the initial volume of the dry resin.

  • Add 5 mL of MMDPA to the syringe.

  • Gently agitate the resin for 1 hour at room temperature to allow for complete swelling.

  • Allow the resin to settle and record the final swollen resin volume.

  • Calculate the swelling factor: Swelling Factor (mL/g) = (Final Volume - Initial Volume) / Initial Weight of Resin.

  • Repeat the procedure using DMF as a control solvent.

  • Self-Validation: Compare the swelling factor of MMDPA to that of DMF. A comparable or superior swelling factor is indicative of good solvent penetration.

Protocol 2: Fmoc-Deprotection and Coupling Cycles

Objective: To assess the efficiency of Fmoc deprotection and amino acid coupling using MMDPA as the solvent. A model dipeptide or tripeptide synthesis is recommended for initial evaluation.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)

  • Coupling activator: HBTU/DIPEA or DIC/Oxyma

  • Deprotection solution: 20% (v/v) piperidine in MMDPA

  • MMDPA (synthesis grade)

  • DCM (for final washing)

  • Methanol (for final washing)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin (0.1 mmol scale) in MMDPA for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add 2 mL of 20% piperidine in MMDPA.

    • Agitate for 5 minutes. Drain.

    • Add a fresh 2 mL of 20% piperidine in MMDPA.

    • Agitate for 15 minutes. Drain.

  • Washing:

    • Wash the resin with MMDPA (5 x 2 mL).

    • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (blue beads) validates the completion of deprotection.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-amino acid (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and DIPEA (1.0 mmol, 10 eq.) in 2 mL of MMDPA.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with MMDPA (5 x 2 mL).

    • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates a successful coupling reaction.

  • Cycle Repetition: Repeat steps 2-5 for the next amino acid in the sequence.

  • Final Wash: After the final coupling, wash the resin with MMDPA (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

  • Cleavage and Analysis:

    • Treat the dried resin with the cleavage cocktail for 2 hours.

    • Precipitate the peptide in cold diethyl ether.

    • Analyze the crude peptide by HPLC and Mass Spectrometry to determine purity and confirm identity.

SPPS_Logic start Start with Fmoc-Resin deprotection Fmoc Deprotection (20% Piperidine in MMDPA) start->deprotection wash1 Wash (MMDPA) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA/Activator in MMDPA) wash1->coupling wash2 Wash (MMDPA) coupling->wash2 end_cycle Cycle Complete wash2->end_cycle next_cycle Next Amino Acid end_cycle->next_cycle More residues? Yes final_wash Final Wash & Dry end_cycle->final_wash No next_cycle->deprotection cleavage Cleavage & Analysis final_wash->cleavage

Figure 2: Decision logic for a single SPPS cycle using MMDPA.

Safety and Handling

While MMDPA is presented as a safer alternative to DMF, proper laboratory safety protocols must be strictly followed.

  • Hazard Identification: MMDPA is classified as causing serious eye irritation.[6] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or mists.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin: Wash off with soap and plenty of water.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

Conclusion and Future Outlook

Propanamide, 3-methoxy-N,N-dimethyl- (MMDPA) presents a compelling profile as a greener solvent for solid-phase peptide synthesis. Its high solvating power, favorable physical properties, and significantly improved safety profile compared to DMF and NMP warrant thorough investigation by the peptide science community. The protocols outlined in this document provide a robust framework for the initial evaluation of MMDPA. Successful validation could pave the way for its adoption, contributing to a more sustainable and safer future for peptide manufacturing and research. Further studies should focus on its performance in the synthesis of complex, hydrophobic, or aggregation-prone peptides and its compatibility with various automated synthesis platforms.

References

  • RG Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2021, April 19). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]

  • Albericio, F., et al. (2015, February 28). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-8. [Link]

  • National Center for Biotechnology Information. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • ResearchGate. (2021, January 11). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • Albericio, F., et al. (2014, December 11). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry, 13(8). [Link]

  • ACS Publications. (n.d.). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. [Link]

  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. [Link]

  • Gyros Protein Technologies. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]

  • National Center for Biotechnology Information. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. PubChem. [Link]

  • KJ Chemicals Corporation. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). [Link]

Sources

Application Notes & Protocols: 3-Methoxy-N,N-dimethylpropanamide as a High-Performance, Safer Substitute for DMF and NMP

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing an Urgent Need in Chemical Synthesis

For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been indispensable in the chemical, pharmaceutical, and polymer industries.[1][2][3] Their exceptional solvency has made them the default choice for a vast range of applications, from the synthesis of high-performance polymers to solid-phase peptide synthesis (SPPS).[1][4][5] However, mounting regulatory pressure and growing health concerns, specifically regarding their reproductive toxicity, have created an urgent and critical need for safer, viable alternatives.[2][3][5] As of December 2023, for instance, the European Union has moved to restrict the use of DMF, compelling industries and research institutions to seek substitutes.[5]

This guide introduces 3-methoxy-N,N-dimethylpropanamide (MDP), a highly effective, amphiphilic amide-ether solvent that serves as a direct, high-performance replacement for DMF and NMP in many demanding applications.[3][6] A key advantage of MDP is its favorable safety profile; critically, it does not exhibit the reproductive or teratogenic toxicity associated with DMF and NMP.[6][7][8] This document provides researchers, scientists, and drug development professionals with a comprehensive overview, comparative data, and detailed protocols for successfully integrating MDP into their workflows.

Physicochemical Profile: A Comparative Analysis

The utility of MDP stems from its unique molecular structure, which combines both amide and ether functionalities.[9][10] This "amide-ether" characteristic imparts a highly amphiphilic nature, allowing it to dissolve a wide variety of substances with differing polarities, including challenging polymers like polyimides (PI) and polyamide-imides (PAI).[7][8][11] Its Hansen solubility parameters are notably close to those of NMP and DMF, explaining its comparable performance as a substitute.[6]

Property3-Methoxy-N,N-dimethylpropanamide (MDP) N,N-Dimethylformamide (DMF) N-Methyl-2-pyrrolidone (NMP)
CAS Number 53185-52-7[7][12]68-12-2[7]872-50-4[7]
Molecular Formula C₆H₁₃NO₂[7][12][13]C₃H₇NOC₅H₉NO
Molecular Weight 131.17 g/mol [7][14]73.09 g/mol 99.13 g/mol
Boiling Point 215°C (at 98.3 kPa)[7]153°C202°C
Freezing Point < -80°C[7]-61°C-24°C
Flash Point 99°C (Closed-cup)[7]58°C91°C
Specific Gravity ~0.994 - 1.00[7][12]~0.944~1.028
Appearance Colorless Liquid[7][12][13]Colorless LiquidColorless Liquid

A Superior Safety Profile: The Core Directive for Substitution

The primary driver for replacing DMF and NMP is the mitigation of health risks. Both solvents are classified as reprotoxic, carrying the H360D hazard statement: "May damage the unborn child".[5] This presents significant handling challenges and regulatory burdens.

Application Notes: Where to Substitute MDP

MDP's versatility makes it a suitable replacement in numerous fields.

Advanced Polymer Synthesis

The synthesis of high-performance polymers often requires powerful solvents to maintain the solubility of monomers and the resulting polymer chains.[1] MDP has proven to be an exceptional solvent for this purpose.

  • Polyamide-imides (PAI) and Polyimides (PI): These polymers are known for their thermal stability and mechanical strength but are notoriously difficult to dissolve.[1][7] MDP is highly effective for their synthesis and processing, serving as both a primary solvent and a co-solvent.[1][6][7][11] For instance, it can be used in combination with N-formylmorpholine (NFM) to create robust, CMR-free (carcinogenic, mutagenic, or reprotoxic) solvent systems for PAI resin production.[1][18]

  • Polyurethanes (PU) and Polyurethane Dispersions (PUD): MDP's utility extends to the production of these widely used polymers for coatings, adhesives, and foams.[1][7][8]

Solid-Phase Peptide Synthesis (SPPS)

SPPS workflows are heavily reliant on DMF for swelling the solid support resin, dissolving amino acid reagents, and washing steps.[4][19] Given the recent restrictions on DMF, the peptide synthesis community is actively seeking alternatives.[5][20] MDP presents a promising option due to its strong dissolving power and similar physicochemical properties. It can be substituted for DMF or NMP in standard Fmoc/tBu protocols, although sequence-specific optimization is always recommended. Key considerations include ensuring complete solubility of protected amino acids and coupling reagents in MDP and monitoring resin swelling, which is crucial for efficient synthesis.[21]

Other Industrial Applications

MDP's favorable properties lend themselves to a variety of other formulations:[7][8]

  • Inks for Inkjet Printers: Its ability to dissolve various dyes and pigments and its high boiling point help prevent nozzle clogging.

  • Coatings and Adhesives: It serves as an effective carrier solvent in the formulation of high-performance coatings and adhesives.

  • Cleaners: Its solvency makes it a powerful component in precision cleaning and stripping formulations.

Experimental Protocols

Protocol 1: Synthesis of Polyamide-imide (PAI) Resin

This protocol describes a general procedure for synthesizing a PAI resin using an NFM/MDP co-solvent system, adapted from established methodologies.[18] The causality behind using this co-solvent system is to leverage the excellent solvency of NFM while using MDP to modulate viscosity and act as a safe diluent.

PAI_Synthesis cluster_prep Solvent & Monomer Preparation cluster_reaction Polymerization cluster_post Post-Processing A Charge Reactor with NFM and MDP Co-Solvent B Add Methylene Diphenyl Diisocyanate (MDI) A->B C Add Trimellitic Anhydride (TMA) B->C D Heat Reaction Mixture (e.g., to 90°C) C->D E Hold at Temperature for Polymerization (e.g., 2 hours) D->E F Dilute Polymer Solution with MDP E->F G Process to Generate Final PAI Resin F->G

Caption: A typical Fmoc-SPPS cycle highlighting the steps where MDP replaces traditional solvents.

Step-by-Step Methodology:

  • Resin Swelling: Place the solid-phase resin (e.g., Rink Amide AM resin) in a suitable reaction vessel. Add MDP and allow the resin to swell for at least 30-60 minutes. Rationale: Proper swelling of the polymer matrix is essential to ensure that reaction sites are accessible to reagents.

  • Fmoc-Deprotection: Drain the swelling solvent. Add a solution of 20% piperidine in MDP to the resin. Agitate for 5-15 minutes. Drain and repeat once. Rationale: The basic piperidine solution cleaves the acid-labile Fmoc protecting group from the N-terminus of the peptide, preparing it for the next coupling step.

  • Washing (Post-Deprotection): Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform multiple washes (e.g., 5-7 times) with MDP. Rationale: Incomplete removal of piperidine can neutralize the subsequent coupling reagents, inhibiting the reaction.

  • Amino Acid Coupling:

    • Pre-activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 eq.), a coupling agent like HATU (3-5 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.) in MDP. Allow the mixture to pre-activate for several minutes. Self-Validating Check: Ensure all reagents fully dissolve in MDP. If solubility issues arise with a specific amino acid, a small percentage of a co-solvent may be tested, or a different activator system considered.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 30-60 minutes.

  • Washing (Post-Coupling): Drain the coupling solution. Wash the resin thoroughly with MDP (e.g., 5-7 times) to remove excess reagents and reaction byproducts. Rationale: This wash ensures that the final peptide is free of impurities from the synthesis cycles.

  • Monitoring and Repetition: Perform a qualitative test (e.g., Kaiser or bromophenol blue test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/Water), which is a separate process from the solvent substitution during the main synthesis cycles. [4]

Conclusion

The transition away from hazardous solvents like DMF and NMP is not merely a regulatory compliance issue; it is a necessary step towards safer and more sustainable science. 3-Methoxy-N,N-dimethylpropanamide emerges as a technically robust and commercially viable alternative. Its excellent solvency, comparable performance in critical applications like polymer and peptide synthesis, and, most importantly, its significantly improved safety profile make it a compelling choice for modern research and development. By integrating MDP into their workflows, scientists can achieve high-quality results without compromising on safety or environmental responsibility.

References

  • The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. Google.
  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. KJ Chemicals.
  • 3-Methoxy-N,N-dimethylpropanamide - CymitQuimica. CymitQuimica.
  • KJCMPA® -100 (3-methoxy-N,N-dimethylpropanamide) - SpecialChem. SpecialChem.
  • 3-Methoxy-N,N-dimethylpropanamide, 100G - M3253-100G - Lab Pro Inc. Lab Pro Inc.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7 | TCI AMERICA. TCI AMERICA.
  • KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide) - kj Chemicals - Knowde. Knowde.
  • Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7 - Benchchem. Benchchem.
  • CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides - Google Patents.
  • CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide - CymitQuimica. CymitQuimica.
  • WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide - Google Patents.
  • 3-Methoxy-N,N-dimethylpropanamide | 53185-52-7 - Sigma-Aldrich. Sigma-Aldrich.
  • 3-Methoxy-3-(phenylimino)-N,N-dimethylpropanamide - Optional[MS (GC)] - Spectrum. SpectraBase.
  • 3-methoxy-N,N-dimethylpropanamide - European Coatings Show.
  • Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. Google.
  • 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. - ResearchGate.
  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem. PubChem.
  • 53185-52-7 | 3-Methoxy-N,N-dimethylpropanamide - ChemScene. ChemScene.
  • SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. TCI Chemicals.
  • The Amide-Ether type solvents for NMP, DMF alternative - Pitture e Vernici. Pitture e Vernici.
  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. Electronic Journal of Biotechnology.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. Wordpress.
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. ChemRxiv.
  • Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - NIH. NIH.
  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate.
  • PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk - Regulations.gov.
  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an autom
  • N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. White Rose Research Online.
  • N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development - ResearchGate.

Sources

Application Notes and Protocols for Propanamide, 3-methoxy-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the application of Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7), a high-performance, amphiphilic amide-ether solvent. With a favorable safety profile compared to traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), this guide details its physicochemical properties, primary applications, and validated protocols for its use, particularly in the synthesis of high-performance polymers such as polyamide-imides (PAI). This guide is intended for researchers, chemists, and process development professionals seeking safer, more sustainable solvent alternatives without compromising performance.

Introduction: A Modern Solvent for Advanced Applications

Propanamide, 3-methoxy-N,N-dimethyl-, hereafter referred to as MDP, is emerging as a critical solvent in the chemical industry, particularly in sectors demanding high-performance materials.[1] Structurally, it is a tertiary amide with an ether functional group, a combination that imparts a unique amphiphilic character.[2][3][4] This allows it to dissolve a wide array of substances, from polar monomers to polymers with poor solubility like polyimides (PI) and polyamide-imides (PAI).[3][4][5]

The primary driver for the adoption of MDP is its enhanced safety profile. Traditional solvents like NMP and DMF are facing increasing regulatory scrutiny due to their reproductive toxicity.[1] In contrast, studies have shown that MDP does not exhibit the same reproductive or teratogenic toxicity, positioning it as a viable and responsible replacement.[1][2][3][4] This guide provides the foundational knowledge and practical protocols to effectively integrate MDP into laboratory and industrial workflows.

Molecular Structure and Physicochemical Properties

The unique properties of MDP stem directly from its molecular architecture. The "N,N-dimethyl" tertiary amide group lacks a proton on the nitrogen, preventing it from acting as a hydrogen bond donor and influencing its boiling point and solvent characteristics.[6] The ether linkage introduces flexibility and enhances its ability to solvate a broad range of molecules.[7]

Table 1: Physicochemical Properties of Propanamide, 3-methoxy-N,N-dimethyl-

PropertyValueSource(s)
CAS Number 53185-52-7[8]
Molecular Formula C₆H₁₃NO₂[8]
Molecular Weight 131.17 g/mol [8]
Appearance Colorless liquid[4]
Boiling Point 215 °C (at 98.3 kPa)[4]
Freezing Point < -80 °C[4]
Density (Gravity) 0.994 g/cm³[4]
Flash Point 99 °C (Closed-cup)[4]
IUPAC Name 3-methoxy-N,N-dimethylpropanamide[8]

Core Application: High-Performance Polymer Synthesis

The most significant application of MDP is as a polymerization solvent for advanced polymers, where it serves as a high-performance alternative to NMP and DMF.[4][9] Its efficacy has been particularly demonstrated in the synthesis of polyamide-imides (PAI), materials prized for their thermal stability, chemical resistance, and mechanical strength.[5][10]

Causality of Performance in Polymerization

The success of MDP in this application is not coincidental. It is a direct result of several key properties:

  • High Solubilizing Power: MDP effectively dissolves both the monomers (e.g., diisocyanates, anhydrides) and the resulting high molecular weight polymer chains, preventing premature precipitation and ensuring the reaction proceeds to completion.[3][4][5]

  • High Boiling Point: Its high boiling point (215 °C) allows for reaction temperatures necessary for imidization (>160 °C) without requiring pressurized vessels, simplifying reactor design.[4]

  • Aprotic Nature: As a polar aprotic solvent, it does not interfere with the nucleophilic substitution or polycondensation reactions that are central to PAI and PI synthesis.[9]

The following workflow diagram illustrates the general process for PAI synthesis where MDP is employed.

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Work-up & Isolation prep_solvent Prepare Solvent System (MDP or MDP/NFM mixture) charge_reactor Charge Reactor prep_solvent->charge_reactor add_monomers Add Monomers (e.g., MDI, TMA) charge_reactor->add_monomers initial_heat Initial Heating Phase (e.g., 90°C, 2 hrs) add_monomers->initial_heat final_heat Imidization Phase (e.g., 160°C, 8 hrs) initial_heat->final_heat cool_down Cool Reaction (e.g., to 90°C) final_heat->cool_down dilute Dilute with MDP (If required) cool_down->dilute isolate Isolate/Package Polymer Solution dilute->isolate caption General Workflow for PAI Synthesis using MDP.

Caption: General Workflow for PAI Synthesis using MDP.

Validated Protocol: Synthesis of Polyamide-Imide (PAI) Resin

This protocol is adapted from validated industrial processes and provides a reliable method for synthesizing a PAI resin from Methylene Diphenyl Diisocyanate (MDI) and Trimellitic Anhydride (TMA) using MDP as a co-solvent.[6]

Materials and Equipment
  • Monomers: Methylene Diphenyl Diisocyanate (MDI), Trimellitic Anhydride (TMA)

  • Solvents: Propanamide, 3-methoxy-N,N-dimethyl- (MDP), N-formylmorpholine (NFM)

  • Equipment: 500 mL round bottom flask, mechanical stirrer, condenser, nitrogen inlet/bubbler, heating mantle with temperature control.

Experimental Procedure

The following procedure details a synthesis using a 70:30 mixture of MDP and NFM. The ratio can be adjusted based on desired final viscosity and solubility characteristics, with examples ranging from 10:90 to pure MDP.[6]

  • Reactor Setup: Assemble a 500 mL round bottom flask with a mechanical stirrer, condenser, and a nitrogen bubbler. Ensure the system is under a constant, gentle flow of dry nitrogen.

  • Solvent Charging: Charge the flask with 149.5 g of MDP and 64.05 g of NFM . Begin stirring at approximately 200 rpm to ensure the solvent mixture is homogenous.

  • Monomer Addition: To the stirred solvent, add 79.35 g of MDI , followed by 61.26 g of TMA .

  • Initial Heating Step: Heat the reaction mixture to 90°C and hold at this temperature for 2 hours . This allows for the initial formation of the poly(amic acid) intermediate.

  • Imidization Step: After the initial hold, increase the temperature to 160°C . Maintain the reaction at this temperature for 8 hours . During this step, the poly(amic acid) undergoes cyclization to form the imide rings, releasing water.

  • Cooling and Dilution: After 8 hours, remove the heating mantle and allow the reaction to cool naturally. When the internal temperature reaches approximately 90°C , add an appropriate amount of MDP or an NFM:MDP solvent mixture to dilute the polymer solution to the desired viscosity.

  • Final Mixing: Allow the solution to mix for an additional hour to ensure homogeneity before cooling to room temperature for storage and subsequent use.

Table 2: Example Reagent Quantities for PAI Synthesis

ReagentFunctionQuantityMolar Ratio
MDIMonomer (Diisocyanate)79.35 g~1.0
TMAMonomer (Anhydride)61.26 g~1.0
MDPSolvent149.5 g-
NFMCo-Solvent64.05 g-

Synthesis of Propanamide, 3-methoxy-N,N-dimethyl-

Understanding the synthesis of MDP itself provides insight into its "green" credentials. A common and cost-effective industrial method avoids hazardous intermediates and begins with readily available starting materials.[6]

The process is a multi-step synthesis that can start from acrylonitrile. A key patented method involves the direct reaction of 3-methoxypropionic acid with dimethylamine.[6]

G cluster_reactants cluster_product cluster_conditions r1 3-Methoxypropionic Acid p1 Propanamide, 3-methoxy-N,N-dimethyl- r1->p1 + r2 Dimethylamine r2->p1 c1 Optimized Temperature (80-150 °C) c1->p1 c2 Optimized Pressure c2->p1 caption Synthesis of MDP via Amidation.

Caption: Synthesis of MDP via Amidation.

Industrial-scale production requires careful optimization of reaction parameters to maximize yield. For the amidation reaction, temperatures are typically maintained between 80°C and 150°C, as yields decrease significantly outside this range.[2]

Safety, Handling, and Storage

While MDP is significantly safer than NMP and DMF, it is still a chemical that requires proper handling.

  • Hazards: It is classified as causing serious eye irritation (H319).[8] It is also suspected of damaging fertility or the unborn child (H361) and may cause damage to organs through prolonged or repeated exposure (H373).[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

Conclusion

Propanamide, 3-methoxy-N,N-dimethyl- represents a significant advancement in solvent technology. Its ability to match and even exceed the performance of traditional aprotic solvents in demanding applications like high-performance polymer synthesis, combined with a much-improved safety profile, makes it an essential tool for modern chemistry. The protocols and data presented in this guide provide a validated framework for researchers and developers to confidently employ MDP, fostering innovation while upholding the principles of green chemistry.

References

  • Google Patents. (n.d.). Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide (WO2017214056A1).
  • European Patent Office. (2019, December 25). Polyamide imide resin composition and fluorine coating (EP 3584281 A1). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide (BR112018074885A2).
  • INEOS OPEN. (n.d.). Synthesis of Polyamide-Imides by the Interaction of Terephthaloyl Chloride and 3,3',4,4'-Diphenyl. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • MATEC Web of Conferences. (2017). Synthesis and curing process of TMA-MDI polyamide-imides. Retrieved from [Link]

  • RSC Publishing. (2024, October 18). Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes. Retrieved from [Link]

  • VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor. Retrieved from [Link]

  • Google Patents. (n.d.). Tri-component polyimide composition and preparation thereof (CA2039967C).
  • Google Patents. (n.d.). Solvent for resin and polymer formulations (WO1996030433A1).

Sources

Application Notes and Protocols: Propanamide, 3-methoxy-N,N-dimethyl- as a Novel Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel reaction media is a cornerstone of innovation in industrial biocatalysis, aiming to enhance enzyme stability, substrate solubility, and overall process efficiency.[1][2] This document introduces "Propanamide, 3-methoxy-N,N-dimethyl-" (CAS 53185-52-7), a polar aprotic solvent, as a promising, yet underexplored, medium for a variety of enzymatic reactions. Drawing parallels with established non-conventional solvents like N,N-dimethylformamide (DMF), we present a theoretical framework for its utility, supported by detailed protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of biocatalytic solvents.

Introduction: The Challenge of Non-Aqueous Enzymology

Enzymes, as biological catalysts, traditionally operate in aqueous environments. However, many industrially relevant syntheses involve substrates with poor water solubility, or reaction equilibria that favor hydrolysis over synthesis in water.[2] This has propelled the exploration of non-conventional media, including organic solvents, ionic liquids, and deep eutectic solvents, to unlock new potentials in biocatalysis.[1][3][4] The ideal solvent should not only solubilize reactants but also maintain the enzyme's catalytically active conformation.

Polar aprotic solvents, such as DMF and dimethyl sulfoxide (DMSO), have been investigated for their ability to dissolve a wide range of substrates.[5][6][7] However, their application can be limited by their tendency to strip the essential hydration layer from the enzyme, potentially leading to denaturation and loss of activity.[8][9][10] "Propanamide, 3-methoxy-N,N-dimethyl-", a tertiary amide with an ether functionality, presents an intriguing structural motif that may offer a unique balance of polarity and enzyme compatibility.[11][12] This document serves as a foundational guide to exploring its potential.

Physicochemical Properties of Propanamide, 3-methoxy-N,N-dimethyl-

Understanding the physical and chemical properties of a solvent is paramount to predicting its interaction with enzymes. Below is a summary of the known properties of "Propanamide, 3-methoxy-N,N-dimethyl-".

PropertyValueSource
CAS Number 53185-52-7[11]
Molecular Formula C6H13NO2[12][13]
Molecular Weight 131.17 g/mol [11][13]
Boiling Point 188.7 ± 23.0 °C (Predicted)
Density 0.948 ± 0.06 g/cm3 (Predicted)[14]
Water Solubility 500 g/L at 21.5 °C[14][15]
LogP 0.3 at 20 °C[14]
Vapor Pressure 75.5 Pa at 20 °C[14][15]

The high water solubility and low LogP value indicate that "Propanamide, 3-methoxy-N,N-dimethyl-" is a polar solvent. Its tertiary amide structure prevents it from acting as a hydrogen bond donor, a characteristic that may be beneficial in preserving the enzyme's native structure.[11]

Hypothesized Mechanism of Enzyme Interaction

We propose that "Propanamide, 3-methoxy-N,N-dimethyl-" may offer a favorable microenvironment for enzymes through a combination of factors:

  • Polarity and Substrate Solubility: Its polar nature can effectively dissolve a wide range of polar and non-polar substrates, increasing their availability to the enzyme's active site.

  • Hydrogen Bond Acceptance: The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors, potentially interacting with the enzyme's surface residues in a manner that stabilizes its conformation.

  • Tertiary Amide Structure: Unlike primary or secondary amides, the N,N-dimethylated amide group lacks a proton to donate for hydrogen bonding, which may reduce disruptive interactions with the enzyme's backbone.[11]

EnzymeSolventInteraction cluster_enzyme Enzyme Surface cluster_solvent Solvent Molecules Enzyme Enzyme ActiveSite Active Site Solvent1 Propanamide, 3-methoxy-N,N-dimethyl- Solvent1->Enzyme H-Bond Acceptance (Surface Stabilization) Solvent2 Propanamide, 3-methoxy-N,N-dimethyl- Solvent2->ActiveSite Substrate Solubilization

Caption: Hypothesized interactions of the solvent with an enzyme.

Detailed Protocols for Evaluation

The following protocols provide a systematic approach to evaluating "Propanamide, 3-methoxy-N,N-dimethyl-" as a medium for a chosen enzymatic reaction. A lipase-catalyzed transesterification is used as a model system due to the extensive use of lipases in non-aqueous media.[16][17]

Protocol 1: Enzyme Stability Assessment

Objective: To determine the stability of a lipase over time in varying concentrations of "Propanamide, 3-methoxy-N,N-dimethyl-".

Materials:

  • Lyophilized lipase (e.g., from Candida antarctica Lipase B)

  • "Propanamide, 3-methoxy-N,N-dimethyl-"

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • p-Nitrophenyl butyrate (p-NPB) as substrate for activity assay

  • Spectrophotometer

Procedure:

  • Prepare a series of solvent-buffer mixtures with varying concentrations of "Propanamide, 3-methoxy-N,N-dimethyl-" (e.g., 10%, 25%, 50%, 75%, and 90% v/v). Prepare a control with 100% buffer.

  • Disperse the lyophilized lipase in each mixture to a final concentration of 1 mg/mL.

  • Incubate the enzyme solutions at a constant temperature (e.g., 30°C) with gentle agitation.

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each mixture.

  • Measure the residual activity of the enzyme by adding the aliquot to a solution of p-NPB in buffer and monitoring the increase in absorbance at 405 nm.

  • Calculate the relative activity at each time point compared to the activity at time zero.

  • Plot the relative activity versus time for each solvent concentration to determine the enzyme's half-life.

Protocol 2: Model Transesterification Reaction

Objective: To evaluate the performance of a lipase in a transesterification reaction using "Propanamide, 3-methoxy-N,N-dimethyl-" as the reaction medium.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Ethyl acetate (acyl donor)

  • 1-Butanol (acyl acceptor)

  • "Propanamide, 3-methoxy-N,N-dimethyl-"

  • Gas chromatograph (GC) with a suitable column for analysis

Procedure:

  • In a series of reaction vials, add immobilized lipase (e.g., 10 mg).

  • To each vial, add a different reaction medium:

    • Vial A (Control): A conventional non-polar solvent like hexane.

    • Vial B: Pure "Propanamide, 3-methoxy-N,N-dimethyl-".

    • Vials C, D, etc.: Mixtures of hexane and "Propanamide, 3-methoxy-N,N-dimethyl-" (e.g., 75:25, 50:50, 25:75 v/v).

  • Add the substrates, ethyl acetate (e.g., 0.1 M) and 1-butanol (e.g., 0.1 M), to each vial.

  • Incubate the reactions at a suitable temperature (e.g., 40°C) with shaking.

  • At various time points, withdraw a small sample from the supernatant of each reaction.

  • Analyze the samples by GC to quantify the formation of butyl acetate (the product) and the consumption of the reactants.

  • Plot the product concentration versus time to determine the initial reaction rate and the final conversion for each reaction medium.

Caption: Workflow for evaluating the solvent in a model reaction.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low enzyme activity - Enzyme denaturation by the solvent.- Insufficient water activity.- Decrease the concentration of the organic solvent.- Add a small, controlled amount of water to the reaction medium.
Poor substrate solubility - Inappropriate solvent mixture.- Adjust the ratio of "Propanamide, 3-methoxy-N,N-dimethyl-" to a co-solvent.
Difficult product recovery - High boiling point of the solvent.- Employ extraction techniques with a low-boiling point, immiscible solvent.- Consider using pervaporation or other advanced separation methods.
Inconsistent results - Variable water content in the solvent.- Enzyme aggregation.- Use anhydrous grade solvent and control water content precisely.- Consider enzyme immobilization to prevent aggregation.
Conclusion

"Propanamide, 3-methoxy-N,N-dimethyl-" presents a compelling profile as a novel solvent for enzymatic reactions. Its polar aprotic nature, combined with a unique molecular structure, suggests the potential for enhanced substrate solubility without the severe deactivating effects of some traditional polar organic solvents. The protocols outlined in this document provide a robust framework for the systematic evaluation of this promising medium. Further research is warranted to explore its compatibility with a broader range of enzymes and reaction types, which could lead to significant advancements in the field of industrial biocatalysis.

References
  • Cananà, S., De Nardi, F., Blangetti, M., & Parisotto, S. (n.d.). Biocatalysis in Non‐Conventional Media: Unlocking the Potential for Sustainable Chiral Amine Synthesis. Chemistry – A European Journal. Available from: [Link]

  • Carrea, G., & Riva, S. (1997). BIOCATALYSIS IN NON-CONVENTIONAL MEDIA: MEDIUM ENGINEERING ASPECTS. Pure and Applied Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. PubChem. Available from: [Link]

  • MDPI. (n.d.). Catalysts | Special Issue : Biocatalysis in Non-conventional Media 2024. Available from: [Link]

  • Basso, A., & Serban, S. (2007). Biocatalysis in non-conventional media—ionic liquids, supercritical fluids and the gas phase. RSC Publishing. Available from: [Link]

  • de Sant’Ana, R. F., de Souza, R. L., de Souza, A. A. U., & de Souza, R. O. M. A. (2023). Biocatalysis in Water or in Non-Conventional Media? Adding the CO2 Production for the Debate. MDPI. Available from: [Link]

  • Kumar, A., Singh, D. B., & Moosavi-Movahedi, A. A. (2013). Lipase in aqueous-polar organic solvents: activity, structure, and stability. PubMed. Available from: [Link]

  • Gladilin, A. K., & Levashov, A. V. (1998). Enzyme stability in systems with organic solvents. PubMed. Available from: [Link]

  • KJChemicals. (n.d.). The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. Available from: [Link]

  • Kumar, A., Singh, D. B., & Moosavi-Movahedi, A. A. (2013). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. PMC - NIH. Available from: [Link]

  • Ma, X., Chen, Z., Li, Y., Wang, Y., & Liu, Y. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. Available from: [Link]

  • ChemBK. (2024). 3-methoxy-N,N-dimethylpropionamide. Available from: [Link]

  • Google Patents. (n.d.). CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
  • ResearchGate. (2015). Low Operational Stability of Enzymes in Dry Organic Solvents: Changes in the Active Site Might Affect Catalysis. Available from: [Link]

  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Publications. Available from: [Link]

  • Rogers, R. D., & Voth, G. A. (2007). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. PMC - NIH. Available from: [Link]

  • Yang, G., & Wu, J. (2016). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. Available from: [Link]

  • ResearchGate. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. Available from: [Link]

  • Chemistry LibreTexts. (2019). 9.4: D. Enzyme Catalyzed Reactions in Organic Solvents. Available from: [Link]

  • ResearchGate. (2013). Strategies for stabilization of enzymes toward organic solvents. Available from: [Link]

  • Kim, J., Clark, D. S., & Dordick, J. S. (2000). Intrinsic effects of solvent polarity on enzymic activation energies. PubMed. Available from: [Link]

  • ResearchGate. (2020). 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. Available from: [Link]

  • ResearchGate. (2016). Influence of the solvent polarity (logP) on the enzyme activity, expressed as c50 (volume concentration of OS that reduces enzyme activity by half) a in PNSHH ring-closure reaction; b in PNSO ring-opening reaction. Available from: [Link]

  • SlideShare. (2013). Enzymes in Organic Chemistry!. Available from: [Link]

  • ResearchGate. (2020). Half-life and stabilization factors of the different lipase cross-linked preparations. Available from: [Link]

  • de Miranda, A. S., de Miranda, L. S. M., & de Souza, R. O. M. A. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. Available from: [Link]

  • Westphal, M. V., Müller, M., & Liese, A. (2013). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC - NIH. Available from: [Link]

  • Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. PMC - NIH. Available from: [Link]

  • ResearchGate. (2016). Supercritical Fluids as Solvents for Enzymatic Reactions. Available from: [Link]

Sources

Application Note & Protocol: Synthesis of High-Performance Polyamide-Imide Resins Utilizing 3-methoxy-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polyamide-imides (PAIs) are a class of high-performance amorphous polymers, available as either thermoplastic or thermosetting materials, renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] This unique combination of characteristics, bridging the attributes of both polyamides and polyimides, makes them indispensable in a variety of demanding applications.[2] PAI resins are widely utilized in the aerospace, automotive, and electronics industries for components like high-temperature bushings, fuel pipes, and wire enamel coatings.[1][3] The synthesis of these advanced polymers, however, presents significant challenges, particularly concerning the selection of an appropriate solvent system for the polymerization process.

Traditionally, polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and dimethylacetamide (DMAC) have been the solvents of choice for PAI synthesis.[1] While effective in dissolving both the monomers and the resulting polymer, these solvents have come under increasing scrutiny due to their potential reproductive toxicity.[4][5] This has prompted a concerted effort within the chemical industry to identify safer, yet equally effective, alternatives.

This application note details the use of 3-methoxy-N,N-dimethylpropanamide (MDP) as a superior, safer alternative for the synthesis of polyamide-imide resins. MDP is a highly-amphiphilic amide solvent with a strong dissolving power for poorly-soluble polymers like PAI, and importantly, it does not exhibit the reproductive toxicity associated with traditional solvents.[5][6] We will provide a comprehensive overview of the synthesis process, including detailed protocols, the rationale behind key experimental choices, and characterization of the resulting polymer.

The Strategic Advantage of 3-methoxy-N,N-dimethylpropanamide (MDP) in PAI Synthesis

The selection of a suitable solvent is paramount in the synthesis of high-performance polymers. The solvent must not only solubilize the monomers and the growing polymer chains but also facilitate the desired reaction kinetics and influence the final properties of the polymer. 3-methoxy-N,N-dimethylpropanamide has emerged as a leading candidate to replace conventional solvents in PAI synthesis for several key reasons:

  • Exceptional Solvency: MDP demonstrates excellent solvency for a wide range of polymers that are typically difficult to dissolve, including polyamide-imides.[4][7] This ensures a homogeneous reaction medium, which is crucial for achieving high molecular weight and consistent polymer properties.

  • Enhanced Safety Profile: Extensive studies have indicated that MDP does not possess the reproductive toxicity associated with NMP and DMF, making it a significantly safer option for industrial and laboratory settings.[5][6]

  • Reaction Control: The solvent system plays a critical role in controlling the polymerization rate. In viscous step-growth polymerizations, such as PAI synthesis, uncontrolled and rapid increases in viscosity can occur if the reaction conditions are not carefully managed. The use of MDP, often in combination with a co-solvent like N-formylmorpholine (NFM), allows for precise control over the reaction rate.[8] The ratio of NFM to MDP can be adjusted to modulate the polymerization speed, with a higher NFM content generally leading to a slower reaction.[8]

  • Versatility as a Co-solvent and Diluent: MDP can be effectively utilized both as a co-solvent during the polymerization process and as a diluent after the initial reaction.[8] This flexibility allows for the adjustment of the final polymer solution's viscosity and solids content to meet the requirements of specific applications, such as coatings and films.

Synthetic Routes to Polyamide-Imide Resins

There are two primary commercial methods for synthesizing polyamide-imides: the acid chloride route and the diisocyanate route.[1]

  • Acid Chloride Route: This is the original method and involves the condensation of an aromatic diamine with trimellitic acid chloride (TMAC).[1] The reaction proceeds through a poly(amic acid) intermediate. A key consideration in this route is the generation of hydrochloric acid (HCl) as a byproduct, which must be neutralized or removed.[1]

  • Diisocyanate Route: This is the more common commercial route and involves the reaction of an aromatic diisocyanate, such as methylene diphenyl diisocyanate (MDI), with trimellitic anhydride (TMA).[1][8] This method is often preferred as it avoids the formation of corrosive HCl. The polymerization is typically carried out in a dipolar, aprotic solvent at elevated temperatures.[1]

This application note will focus on the diisocyanate route, leveraging a solvent system of N-formylmorpholine (NFM) and 3-methoxy-N,N-dimethylpropanamide (MDP).

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of polyamide-imide resins using the diisocyanate route with an NFM/MDP solvent system.

PAI_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_processing Post-Processing Solvent_Prep Solvent Preparation (NFM & MDP) Polymerization Polymerization Reaction (Formation of Polymer Solution) Solvent_Prep->Polymerization Solvent System Monomer_Prep Monomer Preparation (MDI & TMA) Monomer_Prep->Polymerization Monomers Dilution Dilution with MDP (Viscosity Adjustment) Polymerization->Dilution Polymer Solution Processing Final Processing (e.g., Coating, Molding) Dilution->Processing Diluted Solution

Figure 1: General workflow for the synthesis of polyamide-imide resins.

Detailed Experimental Protocol: Diisocyanate Route

This protocol outlines the synthesis of a polyamide-imide resin using methylene diphenyl diisocyanate (MDI) and trimellitic anhydride (TMA) in a co-solvent system of N-formylmorpholine (NFM) and 3-methoxy-N,N-dimethylpropanamide (MDP).

Materials and Equipment:

  • Monomers:

    • Methylene diphenyl diisocyanate (MDI)

    • Trimellitic anhydride (TMA)

  • Solvents:

    • N-formylmorpholine (NFM)

    • 3-methoxy-N,N-dimethylpropanamide (MDP)

  • Equipment:

    • Four-necked reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser

    • Heating mantle with temperature controller

    • Nitrogen source

    • Analytical balance

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Step-by-Step Procedure:

  • Solvent Preparation:

    • Prepare the desired co-solvent mixture of NFM and MDP. A common starting ratio is 90:10 by mass, but this can be varied to control the reaction rate.[8] For example, to prepare 500g of a 90:10 NFM:MDP solvent, combine 450g of NFM and 50g of MDP.

    • Charge the prepared solvent mixture into the four-necked reaction flask.

  • Monomer Addition and Reaction:

    • Begin stirring the solvent and purge the flask with a gentle stream of nitrogen to create an inert atmosphere.

    • Carefully add 1 mole equivalent of trimellitic anhydride (TMA) and 1 mole equivalent of methylene diphenyl diisocyanate (MDI) to the solvent. For example, add 192 g (1 mol) of TMA and 250 g (1 mol) of MDI to the 500 g of the NFM:MDP solvent mixture.[9]

    • Heat the reaction mixture to 85°C and maintain this temperature for approximately 5 hours, or until the desired viscosity is reached.[9] Monitor the reaction progress by periodically measuring the viscosity of the solution.

  • Dilution and Cooling:

    • Once the desired degree of polymerization is achieved, cool the reaction mixture to 50°C.[9]

    • Dilute the polymer solution by adding additional 3-methoxy-N,N-dimethylpropanamide (MDP) to achieve the target resin concentration and viscosity for the intended application.[8][9] For instance, 20 g of MDP can be added to the reaction mixture.[9] Other co-solvents like dimethylacetamide and aromatic hydrocarbons can also be added at this stage if required for specific formulations.[9]

  • Final Product:

    • The resulting product is a solution of polyamide-imide resin. The resin concentration will depend on the initial monomer and solvent amounts and the quantity of diluent added. For example, the described procedure can yield a PAI resin solution with a concentration of approximately 37% by weight.[9]

Reaction Mechanism Visualization

The following diagram illustrates the chemical reaction pathway for the synthesis of polyamide-imide via the diisocyanate route.

Figure 2: Simplified reaction scheme for PAI synthesis.

Characterization of Polyamide-Imide Resins

The synthesized polyamide-imide resin can be characterized using various analytical techniques to determine its properties:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the PAI, look for characteristic absorption bands. Key peaks include the N-H stretching band at approximately 3317 cm⁻¹, the amide C=O stretching region around 1710 cm⁻¹, and the imide carbonyl bands at approximately 1771 and 1710 cm⁻¹.[10]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. PAI resins typically exhibit high decomposition temperatures, with a 10% weight loss often occurring at temperatures around 481°C.[11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The Tg of PAI can be as high as 360°C, indicating its excellent high-temperature performance.[11]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.

Quantitative Data Summary

The following table summarizes typical reaction parameters and resulting properties for the synthesis of PAI resins.

ParameterValueReference
MonomersMethylene diphenyl diisocyanate (MDI), Trimellitic anhydride (TMA)[8]
Solvent SystemN-formylmorpholine (NFM) / 3-methoxy-N,N-dimethylpropanamide (MDP)[8]
NFM:MDP Ratio (by mass)90:10 to 10:90[8]
Reaction Temperature85°C[9]
Reaction Time~5 hours[9]
Final Resin Concentration~35-45%[8]
Glass Transition Temp. (Tg)~260-360°C[12]
10% Weight Loss Temp.~500°C[12]

Conclusion

The use of 3-methoxy-N,N-dimethylpropanamide, either as a primary solvent or a co-solvent with N-formylmorpholine, presents a significant advancement in the synthesis of high-performance polyamide-imide resins. This approach not only facilitates the production of high-quality PAI with excellent thermal and mechanical properties but also addresses the growing need for safer and more sustainable chemical processes. The detailed protocol provided in this application note serves as a robust starting point for researchers and scientists in the development of advanced polymer materials. The versatility of the NFM/MDP solvent system allows for fine-tuning of the reaction kinetics and final product properties, opening up new possibilities for the application of polyamide-imide resins in demanding technological fields.

References

  • MarketsandMarkets. Polyamide-imide Resin Market by Type & End-Use Industry - Global Forecast to 2022. Available from: [Link]

  • Wikipedia. Polyamide-imide. Available from: [Link]

  • Drake Plastics. Polyamide-Imide (PAI). Available from: [Link]

  • Precision Coating. Polyamide-imide. Available from: [Link]

  • The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. Available from: [Link]

  • 3-methoxy-N,N-dimethylpropanamide - European Coatings Show. Available from: [Link]

  • Google Patents. WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.
  • Google Patents. US5955568A - Process for preparing polyamideimide resins by direct polymerization.
  • Google Patents. BR112018074885A2 - preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide.
  • Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. Available from: [Link]

  • ResearchGate. Preparation and Properties of Thermoplastic Polyamide-imide and Polyurea-amide-imide/Copper Foil Composites. Available from: [Link]

  • INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' - DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH VARIOUS DIAMINES. Available from: [Link]

  • Preparation and Characterization of Silica/Polyamide-imide Nanocomposite Thin Films. Available from: [Link]

  • Google Patents. CN109312072A - Preparation of Polyamide-imide resins Using N-formylmorpholine 3-methoxy N, N-dimethylpropionamide.
  • VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Available from: [Link]

  • Drake Plastics. What Is A Polyamide-imide?. Available from: [Link]

  • Google Patents. US5502143A - Process for preparing polyimide resins.
  • Google Patents. DE102014104223A1 - New solvent for polyamide-imides and polyimides.
  • European Patent Office. POLYAMIDE IMIDE RESIN COMPOSITION AND FLUORINE COATING - EP 3584281 A1. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Available from: [Link]

  • MDPI. Greener, Faster, Stronger: The Benefits of Deep Eutectic Solvents in Polymer and Materials Science. Available from: [Link]

  • ResearchGate. (PDF) Effects of Synthesis-Solvent Polarity on the Physicochemical and Rheological Properties of Poly(N-Isopropylacrylamide) (PNIPAm) Hydrogels. Available from: [Link]

Sources

The Rising Star in High-Performance Formulations: A Guide to 3-Methoxy-N,N-dimethylpropanamide in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and formulation chemists, the quest for safer, high-performance solvents is a perpetual challenge. This technical guide delves into the burgeoning role of Propanamide, 3-methoxy-N,N-dimethyl-, a versatile and promising alternative to conventional polar aprotic solvents. With a favorable safety profile and potent solvency, this ether-amide is carving a significant niche in the formulation of advanced coatings and adhesives.

This document serves as a comprehensive application and protocol guide, offering in-depth insights into the effective utilization of 3-methoxy-N,N-dimethylpropanamide. We will explore its fundamental properties, its mechanism of action in various polymer systems, and provide actionable protocols for its integration and performance evaluation.

Unveiling the Molecule: Properties and Advantages

Propanamide, 3-methoxy-N,N-dimethyl- (CAS No. 53185-52-7), also commercially known as KJCMPA®-100, is a colorless, highly amphiphilic organic solvent.[1] Its unique molecular structure, featuring both an ether and a tertiary amide group, imparts a remarkable ability to dissolve a wide spectrum of polar and non-polar substances. This includes challenging high-performance polymers such as polyimides (PI), polyamide-imides (PAI), and polyurethanes (PU), which are often intractable in common solvents.[2][3]

A key driver for its adoption is its significantly better safety profile compared to traditional solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF). Notably, it is not classified as a reproductive toxin, a major concern that has led to increasing regulatory restrictions on NMP and DMF.[2][3]

Table 1: Physicochemical Properties of 3-Methoxy-N,N-dimethylpropanamide

PropertyValueReference
Molecular Formula C6H13NO2[1][4]
Molecular Weight 131.18 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 215 °C (at 98.3 kPa)
Freezing Point < -80 °C
Flash Point 99 °C (Closed-cup)
Specific Gravity 0.994
Purity >98.0% (GC)[1][4]

The Hansen Solubility Parameters (HSP) of 3-methoxy-N,N-dimethylpropanamide are close to those of NMP and DMF, explaining its comparable solvency power.[2][3] This makes it a prime candidate for a drop-in replacement in many existing formulations, minimizing the need for extensive reformulation efforts.

Mechanism of Action in Formulations

The efficacy of 3-methoxy-N,N-dimethylpropanamide stems from its dual functionality. The polar amide group provides strong interactions with polar polymers and surfaces, while the ether linkage and alkyl groups contribute to its ability to dissolve less polar components.

In Solvent-borne Systems: A Superior Medium for High-Performance Polymers

In traditional solvent-borne coatings and adhesives, 3-methoxy-N,N-dimethylpropanamide acts as a primary solvent, effectively dissolving high molecular weight polymers to achieve the desired application viscosity. Its high boiling point ensures a controlled evaporation rate, which is crucial for achieving uniform film formation and preventing defects.

A notable application is in the synthesis and formulation of polyamide-imide (PAI) resins for high-temperature resistant coatings.[2] Patents reveal its use as both a reaction solvent for the polymerization of diisocyanates and trimellitic anhydride, and as a dilution solvent for the final coating formulation. Its ability to maintain the stability of the PAI resin solution is critical for performance.

In Water-borne Systems: A Bridge Between Water and Resin

The amphiphilic nature of 3-methoxy-N,N-dimethylpropanamide makes it a valuable component in water-borne formulations. It can act as a co-solvent or a film-forming aid (coalescent) . In these systems, it helps to:

  • Improve the solubility and stability of resins in the aqueous phase.

  • Reduce the Minimum Film Formation Temperature (MFFT) of latex dispersions, allowing for the formation of a continuous and defect-free film at lower temperatures.

  • Enhance wetting and adhesion to various substrates by reducing the surface tension of the formulation.

Its use as a film-forming aid is particularly relevant for creating high-performance, low-VOC water-based coatings and adhesives.

Application Notes: Formulating with 3-Methoxy-N,N-dimethylpropanamide

High-Performance Coatings

Polyamide-Imide (PAI) Wire Enamels and Protective Coatings:

  • Function: Primary solvent for synthesis and dilution.

  • Key Advantages: Excellent solubility for PAI resins, high thermal stability, and a safer alternative to NMP.

  • Starting Formulation Insight: A patent for a PAI resin composition discloses the use of 3-methoxy-N,N-dimethylpropanamide as the sole solvent for reacting 4,4'-diphenylmethane diisocyanate and trimellitic anhydride. This demonstrates its capability as a primary synthesis and formulation solvent in demanding applications.

Polyurethane (PU) Coatings:

  • Function: Co-solvent to improve resin solubility and film properties.

  • Key Advantages: Can dissolve a wide range of PU resins, improves flow and leveling, and can enhance adhesion to substrates.

  • Formulation Tip: When replacing NMP or DMF in a polyurethane formulation, start with a 1:1 substitution by weight and adjust based on viscosity and drying time. Its lower volatility may require adjustments to the drying process.

Water-Based Acrylic and Polyurethane Dispersion (PUD) Coatings:

  • Function: Coalescing agent and co-solvent.

  • Key Advantages: Reduces MFFT, improves film formation in adverse conditions, and enhances substrate wetting.

  • Usage Level: Typically used at levels of 2-10% based on the total formulation weight. It is recommended to perform a ladder study to determine the optimal concentration for a specific latex system.

High-Performance Adhesives

Polyurethane Adhesives:

  • Function: Solvent to control viscosity and open time.

  • Key Advantages: Excellent solvency for isocyanates and polyols, allows for the formulation of high-solids adhesives, and can improve bond strength to polar substrates.

  • Formulation Consideration: Due to its high boiling point, formulations with 3-methoxy-N,N-dimethylpropanamide may have a longer open time compared to those with more volatile solvents. This can be an advantage in applications requiring repositioning.

Epoxy Adhesives:

  • Function: Reactive diluent and viscosity modifier.

  • Key Advantages: Can reduce the viscosity of high-viscosity epoxy resins without significantly impacting cured properties. Its polar nature can improve adhesion to metallic and other polar substrates.

  • Compatibility: It is crucial to test the compatibility of 3-methoxy-N,N-dimethylpropanamide with the specific epoxy resin and curing agent to ensure proper curing and final performance.

Experimental Protocols

This section provides standardized protocols for evaluating the performance of 3-methoxy-N,N-dimethylpropanamide in coating and adhesive formulations.

Protocol: Viscosity Reduction Efficiency

Objective: To determine the effectiveness of 3-methoxy-N,N-dimethylpropanamide in reducing the viscosity of a polymer solution compared to a standard solvent.

Materials:

  • Polymer resin (e.g., polyurethane, acrylic, epoxy)

  • 3-Methoxy-N,N-dimethylpropanamide

  • Standard solvent (e.g., NMP, MEK, xylene)

  • Viscometer (e.g., Brookfield or cone and plate)

  • Analytical balance

  • Glass beakers and magnetic stirrer

Procedure:

  • Prepare a stock solution of the polymer resin in a suitable solvent at a known concentration (e.g., 50% solids).

  • Create a series of dilutions of the stock solution using 3-methoxy-N,N-dimethylpropanamide, targeting specific solids content (e.g., 45%, 40%, 35%).

  • Repeat step 2 using the standard solvent.

  • Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C).

  • Measure the viscosity of each solution using the viscometer.

  • Plot viscosity as a function of solids content for both solvents.

Data Presentation:

Table 2: Viscosity Reduction Comparison

Solids Content (%)Viscosity with 3-Methoxy-N,N-dimethylpropanamide (mPa·s)Viscosity with Standard Solvent (mPa·s)
50
45
40
35

Diagram: Viscosity Reduction Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Polymer Stock Solution prep_dilutions_test Create Dilutions with 3-methoxy-N,N-dimethylpropanamide prep_stock->prep_dilutions_test prep_dilutions_std Create Dilutions with Standard Solvent prep_stock->prep_dilutions_std equilibrate Equilibrate at 25°C prep_dilutions_test->equilibrate prep_dilutions_std->equilibrate measure_viscosity Measure Viscosity equilibrate->measure_viscosity plot_data Plot Viscosity vs. Solids Content measure_viscosity->plot_data compare Compare Solvent Efficiency plot_data->compare

Caption: Workflow for evaluating solvent viscosity reduction efficiency.

Protocol: Adhesion Testing (Cross-Cut and Pull-Off)

Objective: To assess the impact of 3-methoxy-N,N-dimethylpropanamide on the adhesion of a coating to a substrate.

Materials:

  • Coating formulations (with and without 3-methoxy-N,N-dimethylpropanamide)

  • Substrate panels (e.g., steel, aluminum, plastic)

  • Cross-cut adhesion tester (as per ASTM D3359)

  • Pull-off adhesion tester (as per ASTM D4541)

  • Adhesive tape for cross-cut test

  • Dollies and adhesive for pull-off test

  • Film applicator for uniform coating thickness

Procedure:

  • Prepare substrate panels by cleaning and degreasing.

  • Apply the coating formulations to the panels at a controlled thickness and allow them to cure according to the manufacturer's instructions.

  • For Cross-Cut Adhesion (ASTM D3359): a. Make a grid of cuts through the coating to the substrate. b. Apply the specified adhesive tape over the grid and then remove it rapidly. c. Rate the adhesion based on the amount of coating removed.

  • For Pull-Off Adhesion (ASTM D4541): a. Glue a dolly to the surface of the cured coating. b. Once the dolly adhesive has cured, use the pull-off tester to apply a perpendicular force to the dolly until it detaches. c. Record the force required to pull the coating off the substrate.

Data Presentation:

Table 3: Adhesion Performance

FormulationSubstrateCross-Cut Adhesion Rating (ASTM D3359)Pull-Off Adhesion Strength (MPa)
Control (without new solvent)Steel
With X% new solventSteel
Control (without new solvent)Aluminum
With X% new solventAluminum

Diagram: Adhesion Testing Workflow

G cluster_prep Preparation cluster_testing Testing cluster_evaluation Evaluation prep_panels Prepare Substrate Panels apply_coating Apply Coating Formulations prep_panels->apply_coating cure_coating Cure Coatings apply_coating->cure_coating cross_cut Perform Cross-Cut Test (ASTM D3359) cure_coating->cross_cut pull_off Perform Pull-Off Test (ASTM D4541) cure_coating->pull_off rate_cross_cut Rate Cross-Cut Adhesion cross_cut->rate_cross_cut record_pull_off Record Pull-Off Strength pull_off->record_pull_off compare_results Compare Adhesion Performance rate_cross_cut->compare_results record_pull_off->compare_results

Caption: Workflow for conducting and evaluating coating adhesion tests.

Safety and Handling

While 3-methoxy-N,N-dimethylpropanamide offers a safer alternative to many traditional solvents, it is still a chemical and should be handled with appropriate care.[5] Always consult the Safety Data Sheet (SDS) before use.[6][7] General safety precautions include:

  • Working in a well-ventilated area.

  • Using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

  • Storing in a cool, dry place away from ignition sources.

Conclusion

Propanamide, 3-methoxy-N,N-dimethyl- is a highly effective and safer solvent that presents a significant opportunity for innovation in the coatings and adhesives industries. Its excellent solvency for a wide range of polymers, coupled with its favorable safety and environmental profile, makes it a compelling replacement for NMP and DMF. By understanding its properties and following systematic formulation and testing protocols, researchers and formulators can unlock the full potential of this versatile molecule to develop next-generation, high-performance products.

References

Application Notes and Protocols for High-Performance Polymer Synthesis Utilizing 3-methoxy-N,N-dimethylpropanamide (MDP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Polymer Synthesis Solvents

The synthesis of high-performance polymers, such as polyamides (PA), polyimides (PI), and polyamide-imides (PAI), is foundational to advancements in the aerospace, electronics, and automotive industries. The efficacy of the polymerization process is critically dependent on the choice of solvent, which must effectively dissolve both the monomers and the resulting polymer chains. For decades, N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) have been the solvents of choice due to their exceptional solvating power. However, mounting evidence and regulatory scrutiny concerning their reproductive toxicity have necessitated a shift towards safer, more sustainable alternatives.[1][2]

3-methoxy-N,N-dimethylpropanamide (MDP), also known under the trade name KJCMPA®-100, has emerged as a formidable replacement, offering a comparable solvency profile to NMP and DMF without the associated reproductive health risks.[3][4][5] This highly amphiphilic amide-ether solvent demonstrates a remarkable ability to dissolve a wide array of substances, including notoriously insoluble high-performance polymers.[6][7][8] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of MDP in the synthesis of high-performance polymers.

Physicochemical and Safety Profile of MDP: A Comparative Analysis

The selection of a solvent for polymer synthesis is a multi-faceted decision, balancing solvency power with safety, environmental impact, and processability. MDP presents a compelling case as a superior alternative to traditional solvents.

Property3-methoxy-N,N-dimethylpropanamide (MDP)N-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)
CAS Number 53185-52-7[9]872-50-468-12-2
Molecular Formula C6H13NO2[9][10]C5H9NOC3H7NO
Molecular Weight 131.18 g/mol [9][10]99.13 g/mol 73.09 g/mol
Boiling Point 215°C[3]202°C153°C
Flash Point 99°C (Closed-cup)[3]91°C58°C
Reproductive Toxicity No (OECD 414 toxicity study)[3]Yes (Suspected of damaging fertility or the unborn child)Yes (Suspected of damaging fertility or the unborn child)
Key Hazard Statements H319: Causes serious eye irritation. H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure.[11]H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H360: May damage fertility or the unborn child.H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. H360D: May damage the unborn child.

I. Polyamide-Imide (PAI) Synthesis in a CMR-Free Co-Solvent System

Polyamide-imides (PAIs) are a class of high-performance thermoplastics that exhibit exceptional thermal stability, mechanical strength, and chemical resistance. The following protocol is adapted from patent literature and demonstrates the use of MDP as a co-solvent with N-formylmorpholine (NFM) in a process free from carcinogenic, mutagenic, or reprotoxic (CMR) substances.

Causality of Experimental Choices:
  • Solvent System (NFM and MDP): NFM serves as the primary polymerization solvent, while MDP acts as a co-solvent and diluent. The ratio of NFM to MDP can be adjusted to control the reaction rate and the final molecular weight of the polymer. An increased proportion of MDP has been observed to correlate with the polymerization rate.

  • Monomers (MDI and TMA): Methylene diphenyl diisocyanate (MDI) and trimellitic anhydride (TMA) are common industrial monomers for PAI synthesis. Their reaction forms the characteristic amide and imide linkages along the polymer backbone.

  • Two-Stage Heating Profile: The initial hold at 90°C facilitates the formation of the polyamide-amic acid precursor. The subsequent increase to 160°C drives the imidization process, where the amic acid groups cyclize to form imide rings, releasing water as a byproduct.

Experimental Workflow for PAI Synthesis:

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up charge_flask Charge flask with NFM and MDP add_monomers Add MDI, then TMA charge_flask->add_monomers Under N2 atmosphere heat_90 Heat to 90°C for 2 hours add_monomers->heat_90 With mechanical stirring heat_160 Increase to 160°C for 8 hours heat_90->heat_160 cool_90 Cool to ~90°C heat_160->cool_90 dilute Dilute with NFM:MDP mixture cool_90->dilute mix Mix for 1 hour dilute->mix cool_rt Cool to room temperature mix->cool_rt

Caption: Workflow for the synthesis of polyamide-imide (PAI).

Detailed Protocol for PAI Synthesis (70:30 NFM:MDP Co-solvent System):
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, charge 149.5 g of N-formylmorpholine (NFM) and 64.05 g of 3-methoxy-N,N-dimethylpropanamide (MDP).

  • Monomer Addition: While stirring at 200 rpm under a gentle nitrogen stream, add 79.35 g of methylene diphenyl diisocyanate (MDI), followed by 61.26 g of trimellitic anhydride (TMA).

  • Initial Heating: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

  • Imidization: Increase the temperature to 160°C and hold for 8 hours.

  • Dilution and Cooling: After 8 hours, remove the heating mantle and allow the reaction to cool to approximately 90°C. Add an appropriate amount of an NFM:MDP solvent mixture to achieve the desired final polymer concentration.

  • Final Mixing: Continue stirring for an additional hour as the solution cools to room temperature. The resulting polyamide-imide solution is then ready for storage or further processing.

II. Polyimide (PI) Synthesis: A Generalized Protocol in MDP

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the microelectronics and aerospace industries. Patent literature confirms the utility of MDP as a solvent for polyimides. The following is a generalized two-step protocol for the synthesis of a polyimide, which can be adapted for use with MDP.

Causality of Experimental Choices:
  • Two-Step Synthesis: The most common route to high molecular weight polyimides involves the formation of a soluble poly(amic acid) precursor, followed by a cyclization step to form the final, often insoluble, polyimide.

  • Aprotic Polar Solvent: A solvent like MDP is crucial for this process as it must keep both the monomers and the intermediate poly(amic acid) in solution.

  • Thermal Imidization: Heating the poly(amic acid) film provides the energy required for the intramolecular cyclization to the imide, with the concurrent removal of water.

Experimental Workflow for PI Synthesis:

G cluster_paa Poly(amic acid) Formation cluster_imidization Imidization dissolve_diamine Dissolve diamine in MDP add_dianhydride Add dianhydride dissolve_diamine->add_dianhydride Under N2 atmosphere stir Stir at room temperature add_dianhydride->stir Formation of viscous solution cast_film Cast poly(amic acid) solution stir->cast_film thermal_cure Thermally cure in stages (e.g., 100°C, 200°C, 300°C) cast_film->thermal_cure

Caption: Generalized workflow for the two-step synthesis of a polyimide.

Generalized Protocol for Polyimide Synthesis:
  • Poly(amic acid) Formation: In a flask under a nitrogen atmosphere, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in MDP. While stirring vigorously, gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride). Continue stirring at room temperature for several hours until a viscous poly(amic acid) solution is formed.

  • Film Casting: Cast the poly(amic acid) solution onto a glass substrate to form a thin film of uniform thickness.

  • Thermal Imidization: Place the coated substrate in a programmable oven under a nitrogen atmosphere. A staged heating profile is recommended to ensure gradual solvent removal and complete imidization. A typical cycle might be: 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C. The resulting polyimide film can then be carefully removed from the substrate after cooling.

III. Aromatic Polyamide (Aramid) Synthesis: A Generalized Protocol in MDP

Causality of Experimental Choices:
  • Low-Temperature Polycondensation: This method, often employing highly reactive diacid chlorides, allows for the formation of high molecular weight aramids at or below room temperature, minimizing side reactions.

  • Acid Scavenger: An acid scavenger, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct of the reaction between the amine and acid chloride, driving the polymerization to completion.

  • Precipitation and Washing: The synthesized polymer is isolated by precipitation in a non-solvent, such as water or ethanol, which also serves to remove the salt byproduct and any residual solvent.

Experimental Workflow for Aramid Synthesis:

G cluster_reaction Polymerization cluster_workup Work-up dissolve_diamine Dissolve diamine and acid scavenger in MDP cool Cool to 0-5°C dissolve_diamine->cool Under N2 atmosphere add_diacid_chloride Slowly add diacid chloride cool->add_diacid_chloride react React for several hours add_diacid_chloride->react Maintain low temperature precipitate Precipitate in water/ethanol react->precipitate wash Wash with water and ethanol precipitate->wash dry Dry under vacuum wash->dry

Caption: Generalized workflow for the low-temperature synthesis of an aromatic polyamide (aramid).

Generalized Protocol for Aromatic Polyamide Synthesis:
  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve an aromatic diamine (e.g., m-phenylenediamine) and an acid scavenger (e.g., pyridine) in MDP.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Monomer Addition: While stirring, slowly add an equimolar amount of an aromatic diacid chloride (e.g., isophthaloyl chloride) dissolved in a small amount of MDP.

  • Polymerization: Maintain the low temperature for a few hours, then allow the reaction to warm to room temperature and continue stirring overnight. The solution will become highly viscous.

  • Isolation: Pour the viscous polymer solution into a large volume of a non-solvent like water or ethanol with vigorous stirring to precipitate the aramid.

  • Purification: Filter the fibrous polymer, wash it thoroughly with water and then with ethanol to remove any unreacted monomers and byproducts.

  • Drying: Dry the purified aramid in a vacuum oven at an elevated temperature (e.g., 100°C) until a constant weight is achieved.

Conclusion

3-methoxy-N,N-dimethylpropanamide represents a significant advancement in the field of high-performance polymer synthesis. Its excellent solvency, coupled with a favorable safety profile, makes it an ideal replacement for traditional aprotic polar solvents. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to leverage the benefits of MDP in the synthesis of polyamide-imides, polyimides, and aromatic polyamides. As the demand for safer and more sustainable chemical processes grows, the adoption of solvents like MDP will be crucial in driving innovation while ensuring a higher standard of environmental and occupational health.

References

  • European Coatings Show. (n.d.). 3-methoxy-N,N-dimethylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). Products|KJ Chemicals Corporation. Retrieved from [Link]

  • CHEMIPAZ. (2022). SPMC Technical Review EN. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). KJCMPA®-100 KJCBPA. Retrieved from [Link]

  • Knowde. (n.d.). KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide) - kj Chemicals. Retrieved from [Link]

Sources

Application Notes and Protocols for Propanamide, 3-methoxy-N,N-dimethyl- in Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative for sustainable practices in the chemical industry has catalyzed the search for high-performance, environmentally benign solvents. Propanamide, 3-methoxy-N,N-dimethyl- (CAS: 53185-52-7), also known commercially as KJCMPA®-100, has emerged as a formidable green alternative to conventional polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and 2-Pyrrolidone (2P).[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the green chemistry applications of this versatile amide-ether solvent. We will explore its fundamental properties, detail its advantages over traditional solvents, and provide validated protocols for its application in high-performance polymer synthesis, demonstrating its efficacy and superior safety profile.

Introduction: A Paradigm Shift in Solvent Technology

For decades, the synthesis of advanced materials, particularly high-performance polymers, has relied heavily on solvents like NMP and DMF.[4] However, mounting regulatory pressure and growing health concerns, specifically regarding their reproductive toxicity, have created an urgent need for safer alternatives.[4] Propanamide, 3-methoxy-N,N-dimethyl- addresses this challenge directly. It is a highly amphiphilic, polar aprotic solvent that combines both amide and ether functionalities within its molecular structure.[1][5] This unique composition imparts exceptional solvency for a wide range of substances, including polymers with notoriously poor solubility, while crucially avoiding the reprotoxic properties of its predecessors.[3][4][6]

The key value proposition of Propanamide, 3-methoxy-N,N-dimethyl- lies in its ability to deliver comparable or superior performance to traditional solvents without compromising on safety or environmental standards.[4][7] Its adoption represents a significant step forward in aligning industrial chemical processes with the principles of green chemistry.

Physicochemical and Safety Profile

Understanding the fundamental properties of a solvent is critical for its effective implementation in any chemical process. Propanamide, 3-methoxy-N,N-dimethyl- exhibits a favorable balance of physical characteristics that make it a robust and versatile solvent.

Table 1: Physicochemical Properties of Propanamide, 3-methoxy-N,N-dimethyl-

PropertyValueSource(s)
CAS Number 53185-52-7[5][8][9]
Molecular Formula C₆H₁₃NO₂[3][5][10]
Molecular Weight 131.17 g/mol [3][10]
Appearance Colorless to Almost Colorless Liquid[3][5][8]
Boiling Point 215°C (at 98.3 kPa)[3]
Freezing Point < -80°C[3]
Density 0.994 g/cm³[3]
Flash Point 99°C (Closed-cup)[3]
Water Solubility 500 g/L (at 21.5°C)[8][9][11]
Vapor Pressure 75.5 Pa (at 20°C)[8][9]
LogP 0.3 (at 20°C)[8]

Safety Profile: The most significant advantage of Propanamide, 3-methoxy-N,N-dimethyl- is its enhanced safety profile. OECD 414 toxicity studies have shown that it does not exhibit the reproductive or teratogenic toxicity associated with NMP and DMF.[2][3][6]

  • GHS Hazard Statements: H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure).[8]

  • Precautionary Statements: Users should adhere to standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and ensuring adequate ventilation.[5][8]

Core Advantages in Green Chemistry

The adoption of Propanamide, 3-methoxy-N,N-dimethyl- is driven by a compelling set of advantages that align with the core tenets of green and sustainable chemistry.

  • Superior Safety: As previously noted, its lack of reproductive toxicity is a primary driver for replacing NMP and DMF in industrial applications.[3][4]

  • High Solvency Power: It effectively dissolves a wide array of materials, from common organic molecules to high-performance polymers like Polyamide (PA), Polyimide (PI), Polyamide-imide (PAI), and Polyurethane (PU).[3][6] This broad solvency is attributed to its amphiphilic nature.[3]

  • High Performance in Polymer Synthesis: Studies have demonstrated its successful use in the synthesis of high-performance polyimides, in some cases yielding polymers with higher molecular weights compared to those synthesized in NMP.[7]

  • Enhanced Wettability: The solvent exhibits a low contact angle, which translates to high wettability on various base materials, a crucial property for applications in coatings and inks.[3][6]

cluster_Traditional Traditional Solvents (NMP, DMF) cluster_Green Green Alternative cluster_Properties Key Properties & Outcomes NMP N-Methyl-2-pyrrolidone (NMP) Toxicity Reproductive Toxicity NMP->Toxicity High Concern Solvency High Polymer Solvency NMP->Solvency DMF N,N-Dimethylformamide (DMF) DMF->Toxicity DMF->Solvency MDMPA Propanamide, 3-methoxy-N,N-dimethyl- MDMPA->Solvency Excellent Safety Enhanced Worker Safety MDMPA->Safety Enables Regulation Reduced Regulatory Burden MDMPA->Regulation Leads to Performance High Molecular Weight Polymers Solvency->Performance Required for

Caption: Comparison of traditional vs. green solvent profiles.

Application Areas and Protocols

The primary green application of Propanamide, 3-methoxy-N,N-dimethyl- is as a direct, high-performance replacement for restricted solvents.[1]

Key Applications Include:

  • Solvent for Polymerization: It is an ideal medium for the synthesis of various polymers, including PA, PI, PAI, and PU.[3]

  • Industrial Formulations: Used in inks for inkjet printers, coatings, and adhesives where high solvency and good wettability are required.[1][3]

  • Cleaners: Effective as a component in industrial cleaning formulations.[3]

  • Emerging Uses: Research is exploring its use in other areas, such as electrolyte solutions for sodium-ion batteries and in the manufacturing of cathodes for lithium-ion batteries.[12]

Application Protocol: Synthesis of High-Performance Polyimide (6FDA-DAM)

This protocol details the synthesis of a polyimide from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and 2,4-diaminotoluene (DAM) using Propanamide, 3-methoxy-N,N-dimethyl- as the solvent. This procedure is adapted from methodologies proven effective for high-performance polymer synthesis.[7]

Objective: To synthesize a high molecular weight poly(amic acid) precursor, followed by chemical imidization to yield the final polyimide, demonstrating the solvent's efficacy.

Materials and Reagents:

  • Propanamide, 3-methoxy-N,N-dimethyl- (anhydrous grade)

  • 2,4-diaminotoluene (DAM) (polymerization grade, >99.5%)

  • 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) (polymerization grade, >99.5%)

  • Pyridine (anhydrous)

  • Acetic Anhydride (anhydrous)

  • Methanol (ACS grade)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a paddle agitator

  • Nitrogen inlet and outlet (bubbler)

  • Dropping funnel or solid addition funnel

  • Temperature-controlled heating mantle

  • High-speed blender or homogenizer

Workflow Diagram: Polyimide Synthesis

start Start: Assemble & Purge Reactor step1 1. Dissolve DAM Monomer - Add DAM to Propanamide, 3-methoxy-N,N-dimethyl- - Stir under N₂ at RT until fully dissolved start->step1 step2 2. Add 6FDA Dianhydride - Add 6FDA portion-wise over 1 hour - Maintain slight N₂ positive pressure step1->step2 Homogeneous Solution step3 3. Polycondensation - Stir at RT for 24 hours - Monitor viscosity increase step2->step3 Exothermic reaction, control addition step4 4. Chemical Imidization - Add Acetic Anhydride & Pyridine - Heat to 80°C for 4 hours step3->step4 Viscous poly(amic acid) solution formed step5 5. Precipitation & Washing - Precipitate polymer into Methanol - Wash thoroughly with fresh Methanol step4->step5 Polyimide formation step6 6. Drying - Dry polymer in vacuum oven at 120°C - Dry until constant weight is achieved step5->step6 Purified polymer end End: Characterize Polyimide step6->end

Caption: Step-by-step workflow for polyimide synthesis.

Detailed Procedure:

  • Reactor Preparation: Assemble the three-neck flask with the mechanical stirrer and nitrogen lines. Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere.

    • Causality: Anhydrous and anoxic conditions are paramount. Moisture can react with the dianhydride, while oxygen can cause side reactions, both of which inhibit the growth of high molecular weight polymer chains.

  • Monomer Dissolution: Introduce 100 mL of Propanamide, 3-methoxy-N,N-dimethyl- into the flask. Add the stoichiometric amount of DAM monomer. Begin stirring at approximately 200 RPM at room temperature until the diamine is completely dissolved.

    • Causality: Ensuring the diamine is fully dissolved before adding the dianhydride is critical for achieving a homogeneous reaction mixture and preventing localized imbalances in stoichiometry, which would lead to a broader molecular weight distribution.

  • Polycondensation: Slowly add the stoichiometric equivalent of 6FDA dianhydride powder in small portions over 1 hour. A slight exothermic reaction may be observed.

    • Causality: Portion-wise addition of the highly reactive dianhydride helps to control the reaction exotherm and ensures that the growing polymer chains remain in solution, preventing premature precipitation.

  • Reaction: Allow the reaction to proceed at room temperature under a gentle nitrogen stream for 24 hours. The solution will become progressively more viscous as the molecular weight of the poly(amic acid) increases.

    • Causality: The 24-hour reaction time allows the polymerization to proceed to high conversion, maximizing the polymer's molecular weight, which is directly correlated with the final material's mechanical properties.

  • Chemical Imidization: To the viscous poly(amic acid) solution, add a 2:1 molar ratio (relative to repeating unit) of acetic anhydride, followed by an equivalent molar amount of pyridine. Heat the mixture to 80°C and hold for 4 hours.

    • Causality: Acetic anhydride acts as the dehydrating agent, while pyridine catalyzes the cyclization (imidization) of the amic acid groups to form the stable imide ring, converting the precursor into the final polyimide.

  • Precipitation and Purification: Allow the solution to cool to room temperature. Slowly pour the viscous polymer solution into a blender containing rapidly stirring methanol (at least 10x the volume of the reaction mixture). The polyimide will precipitate as a fibrous solid.

    • Causality: Methanol is a non-solvent for the polyimide but is miscible with the reaction solvent. This causes the polymer to crash out of solution, allowing for its separation from the solvent and unreacted reagents.

  • Washing and Drying: Collect the precipitated polymer by filtration. Wash the solid extensively with fresh methanol to remove any residual solvent and catalysts. Dry the purified polyimide in a vacuum oven at 120°C overnight or until a constant weight is achieved.

Conclusion

Propanamide, 3-methoxy-N,N-dimethyl- stands out as a premier green solvent, offering a rare combination of high performance, broad applicability, and a significantly improved safety profile. Its ability to replace hazardous traditional solvents like NMP and DMF in demanding applications, such as the synthesis of high-performance polymers, positions it as a key enabling technology for a more sustainable chemical industry. The protocols and data presented herein provide a robust framework for its successful integration into research and manufacturing workflows, empowering scientists and engineers to develop innovative materials and processes without compromising on safety or environmental responsibility.

References

  • Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. (n.d.). Google Cloud.
  • Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7. (n.d.). Benchchem.
  • CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide. (n.d.). CymitQuimica.
  • 53185-52-7 | CAS DataBase. (n.d.). ChemicalBook.
  • 53185-52-7. (2024, April 9). ChemBK.
  • Green dipolar aprotic solvents for the dynamic polycondensation of high-performance polyimide membranes. (n.d.). RSC Publishing.
  • KJCMPA® -100 (3-methoxy-N,N-dimethylpropanamide). (2020, October 21). SpecialChem.
  • 3-methoxy-N,N-dimethylpropanamide. (n.d.). European Coatings Show.
  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. (n.d.). KJ Chemicals Corporation.
  • Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium‐Ion Battery Cathode Manufacturing. (2025, August 20). PubMed Central.
  • Cas 53185-52-7,3-methoxy-N,N-dimethylpropionamide. (n.d.). LookChem.
  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. (n.d.). PubChem.
  • Developing Electrolyte Solutions for Sodium-Ion Batteries - Challenging the Use of Hexafluorophosphate. (2024, September 6). DiVA portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Propanamide, 3-methoxy-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7). Our objective is to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot and adapt these methods to their specific experimental contexts.

Introduction: Understanding the Compound

Propanamide, 3-methoxy-N,N-dimethyl- is a polar, amphiphilic amide solvent characterized as a colorless liquid.[1][2] It has gained significant attention as a safer, high-performance alternative to traditional dipolar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), particularly in the synthesis of advanced polymers such as polyimides and polyamide-imides.[3][4][5] Achieving high purity is critical, as residual starting materials, by-products, or solvents can interfere with downstream applications, affecting polymerization kinetics, final polymer properties, and analytical characterization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 3-methoxy-N,N-dimethylpropanamide?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most common methods involve either the amidation of 3-methoxypropionic acid or a multi-step synthesis from acrylonitrile.[6]

  • Unreacted Starting Materials: Residual 3-methoxypropionic acid, dimethylamine (or its corresponding salt), or precursors from the acrylonitrile route.[6]

  • Reaction By-products: Water formed during amidation, by-products from coupling agents (if used), or side-products from incomplete reactions.[][8]

  • Solvents: Residual organic solvents used during the reaction or work-up, such as toluene, dichloromethane, or others common in amide bond formation.[8]

  • Degradation Products: Although stable, prolonged exposure to high temperatures or strong acidic/basic conditions can lead to hydrolysis, cleaving the amide or ether linkage.[6][9]

Q2: My crude product is a liquid. Is recrystallization a viable purification method?

A2: No, direct recrystallization is not suitable for compounds that are liquids at or near room temperature.[10] Recrystallization is a purification technique for solids, which relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures to form a crystal lattice.[11] For liquid products like 3-methoxy-N,N-dimethylpropanamide, the primary purification methods are distillation and chromatography.

Q3: How can I effectively remove unreacted 3-methoxypropionic acid or residual dimethylamine?

A3: An acidic or basic aqueous wash (work-up) is the most effective initial step.

  • To remove 3-methoxypropionic acid (acidic impurity): Wash the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and can be separated.

  • To remove dimethylamine (basic impurity): Wash with a dilute acid solution, such as 1M hydrochloric acid (HCl). The amine will be protonated to form a water-soluble ammonium salt. Follow this with a water or brine wash to remove any remaining salts or water-soluble components.

Q4: What is the industry-standard method for assessing the final purity of this compound?

A4: The most common and reliable method cited by commercial suppliers for purity analysis of 3-methoxy-N,N-dimethylpropanamide is Gas Chromatography (GC).[1][2] A high-purity sample should typically show >98.0% by GC analysis.[1][2] For structural confirmation and to ensure the absence of proton-bearing impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is also essential.

Section 2: Core Purification Protocols

The choice of purification strategy depends on the scale of the reaction and the nature of the impurities. Fractional distillation is ideal for large quantities and for separating components with different boiling points, while chromatography excels at removing impurities with similar volatilities but different polarities.

Protocol 1: Fractional Vacuum Distillation

This method is the most effective for large-scale purification and for removing non-volatile residues (like salts or polymer by-products) and highly volatile impurities (like residual solvents). Given the compound's high atmospheric boiling point (215 °C), vacuum distillation is mandatory to prevent thermal decomposition.[3]

Rationale: Distillation separates chemical substances based on differences in their volatilities. By reducing the pressure, the boiling points of all components are lowered, allowing the target compound to distill at a manageable temperature. A fractionating column enhances separation efficiency between liquids with close boiling points.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge), a short-path distillation head with a condenser, a cow-type fraction collector, and a vacuum pump protected by a cold trap. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charge the Flask: To the round-bottom flask, add the crude 3-methoxy-N,N-dimethylpropanamide and a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be monitored with a manometer. A pressure of ~1 mmHg is a good target, which lowers the boiling point to approximately 58 °C.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvents).

    • Main Fraction: Once the distillation head temperature stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask and collect the pure product.

    • Final Fraction/Residue: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask goes to dryness to avoid baking involatile residues onto the glassware.

  • Analysis: Analyze all collected fractions by GC to confirm purity and pool the appropriate high-purity fractions.

Protocol 2: Flash Column Chromatography

This technique is best suited for smaller scales or when distillation fails to separate impurities with very similar boiling points.

Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[12] The moderate polarity of 3-methoxy-N,N-dimethylpropanamide means a moderately polar eluent system is required.[13]

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.3 for the target compound. Start with mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone). Given the compound's polarity, a system like 40-60% ethyl acetate in hexanes is a reasonable starting point.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash). Collect fractions sequentially.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light (if applicable) or with a suitable stain (e.g., potassium permanganate).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Section 3: Visual Workflows and Data
Data Presentation
PropertyValueSource(s)
CAS Number 53185-52-7[1][14]
Molecular Formula C₆H₁₃NO₂[2][14]
Molecular Weight 131.18 g/mol [2]
Appearance Colorless Liquid[1][2]
Boiling Point 215 °C (at 98.3 kPa)[3]
58 °C (at 1 mmHg)
Specific Gravity ~1.00[1]
Purity Spec. >98.0% (GC)[1][2]
Experimental Workflows

Purification_Decision_Tree start_node Crude Product Analysis decision_node decision_node start_node->decision_node Assess Impurity Profile process_node Fractional Vacuum Distillation decision_node->process_node Impurities have distinct boiling points (e.g., solvent, salts) process_node_2 Flash Column Chromatography decision_node->process_node_2 Impurities have similar boiling points but different polarities process_node_3 Aqueous Acid/Base Wash decision_node->process_node_3 Ionic/Acid-Base Impurities Present end_node Pure Product (>98%) process_node->end_node Purity Confirmed by GC process_node_2->end_node Purity Confirmed by GC/TLC process_node_3->start_node Re-assess after wash

Caption: Decision tree for selecting the optimal purification method.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Analysis & Completion step_node step_node check_node check_node final_node final_node A Assemble & Leak-Check Apparatus B Charge Flask with Crude Product & Boiling Chips A->B C Apply Vacuum Slowly B->C D Begin Gentle Heating C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction at Stable Temperature E->F G Stop Heating & Release Vacuum Safely F->G H Analyze Fractions by GC G->H I Combine Pure Fractions H->I

Caption: Step-by-step workflow for fractional vacuum distillation.

Section 4: Troubleshooting Guide
Problem EncounteredPotential Cause(s)Recommended Solution(s)
Product "Bumping" or Boiling Violently During Distillation - Insufficient boiling chips/stirring.- Vacuum applied too quickly.- Ensure adequate boiling chips or vigorous magnetic stirring.- Apply vacuum gradually to allow dissolved gases to escape smoothly.
Product Streaks on TLC Plate - Sample is too concentrated.- Presence of acidic or basic impurities that interact strongly with the silica gel.- Dilute the sample before spotting on the TLC plate.- Add a small amount of modifier to the eluent: 1% triethylamine to neutralize acidic silica for basic impurities, or 1% acetic acid for acidic impurities.
Low Recovery After Chromatography - Product is highly polar and irreversibly adsorbed onto the silica gel.- Incorrect solvent system, leading to very broad elution bands.- Switch to a more polar eluent or consider using a different stationary phase like alumina or reversed-phase C18 silica.[12]- Re-optimize the solvent system using TLC to achieve a sharper spot and an Rf of ~0.3.
GC Analysis Shows Impurities After Distillation - Impurity is an azeotrope with the product.- Boiling points of the product and impurity are too close for the column's efficiency.- Check the literature for known azeotropes.- Re-distill using a more efficient fractionating column (e.g., longer path length, better packing material).- Follow up with column chromatography to remove the persistent impurity.
References
  • Propanamide, 3-methoxy-N,N-dimethyl-. (n.d.). PubChem. [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. [Link]

  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. (n.d.). KJ Chemicals Corporation. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC. [Link]

  • Urea. (n.d.). Wikipedia. [Link]

  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. (2020, June 23). ACS Publications. [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]

  • 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. (n.d.). ResearchGate. [Link]

  • Column Chromatography: Amides. (2016, January 16). Reddit. [Link]

  • Synthesis and analysis of amides. (n.d.). Chemistry Education. [Link]

  • Substance Information - 3-methoxy-N,N-dimethylpropanamide. (2025, August 28). ECHA. [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. [Link]

  • Recrystallization. (2013, September 9). YouTube. [Link]

  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. [Link]

  • The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. (n.d.).
  • Question on inorganic recrystallization. (2016, July 31). Reddit. [Link]

Sources

Technical Support Center: Optimization of Reaction Yield with 3-methoxy-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methoxy-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges when using this versatile and safer solvent.

Introduction: Why Choose 3-methoxy-N,N-dimethylpropanamide?

3-methoxy-N,N-dimethylpropanamide (CAS 53185-52-7) is a highly amphiphilic, polar aprotic solvent that is gaining significant traction as a viable and safer alternative to traditional solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF).[1][2] Its favorable safety profile, particularly the absence of reproductive toxicity observed in studies, makes it a compelling choice in today's sustainability-focused research and industrial environments.[1][2]

The unique combination of an amide and an ether functional group within its structure imparts a high dissolving power for a wide range of substances, including poorly soluble polymers like polyamides (PA) and polyimides (PI).[1] This guide will help you leverage the unique properties of 3-methoxy-N,N-dimethylpropanamide to enhance your reaction outcomes.

Physical and Chemical Properties

A solid understanding of the physical and chemical properties of 3-methoxy-N,N-dimethylpropanamide is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Boiling Point 215 °C
Freezing Point < -80 °C
Flash Point 99 °C (Closed-cup)
Appearance Colorless to almost colorless clear liquid
Purity >98.0% (GC)

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Question: I am observing low or no conversion of my starting materials when using 3-methoxy-N,N-dimethylpropanamide. What are the potential causes and how can I improve my yield?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating several experimental parameters.

1. Reagent and Solvent Quality:

  • Purity of Reactants: Ensure that all starting materials and reagents are of high purity and free from contaminants that could inhibit the reaction.

  • Solvent Purity and Water Content: Although 3-methoxy-N,N-dimethylpropanamide is a robust solvent, residual water can be detrimental to moisture-sensitive reactions, such as those involving organometallics or strong bases. Use an anhydrous grade of the solvent or dry it using standard laboratory procedures (e.g., with molecular sieves) if necessary.

2. Reaction Temperature:

  • Leverage the High Boiling Point: One of the significant advantages of 3-methoxy-N,N-dimethylpropanamide is its high boiling point (215 °C).[1] Many reactions, particularly those that are sluggish at lower temperatures, can benefit from increased heat. If your reaction is proceeding slowly, consider gradually increasing the temperature. For instance, in polyamide-imide synthesis, reaction temperatures can be raised to 120°C and even up to 160°C to drive the reaction to completion.[3][4]

3. Reaction Time:

  • Monitor Reaction Progress: It is crucial to monitor the reaction's progress over time using appropriate analytical techniques like TLC, LC-MS, or GC-MS. Some reactions may require extended periods to reach completion. In polyamide-imide synthesis, for example, the reaction can be held at an elevated temperature for several hours.[3][5]

4. Catalyst and Ligand Selection (for Catalyzed Reactions):

  • Screening is Key: In metal-catalyzed reactions, such as Suzuki or Heck couplings, the choice of catalyst and ligand is critical. The coordinating ability of the solvent can influence the catalytic cycle. If you are experiencing low conversion, consider screening a variety of catalysts and ligands to identify the optimal combination for your specific substrate and reaction conditions.

5. Reagent Stoichiometry:

  • Verify Molar Ratios: Double-check the molar ratios of your reactants, catalysts, and any additives. For equilibrium-driven reactions, using a slight excess of one of the reactants can help to drive the reaction towards the product side.

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Check_Temp Optimize Reaction Temperature Check_Purity->Check_Temp Check_Time Monitor Reaction Over Time Check_Temp->Check_Time Check_Catalyst Screen Catalyst/ Ligand Check_Time->Check_Catalyst Check_Stoichiometry Verify Reagent Stoichiometry Check_Catalyst->Check_Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Solution Improved Yield Stoichiometry_OK->Check_Stoichiometry No Stoichiometry_OK->Solution Yes Solvent_Removal_Workflow Start Reaction Complete Product_Solubility Is Product Water-Soluble? Start->Product_Solubility Aqueous_Workup Aqueous Extraction (Water Wash) Product_Solubility->Aqueous_Workup No High_Vacuum High-Vacuum Distillation Product_Solubility->High_Vacuum Yes SPE Solid-Phase Extraction (SPE) Product_Solubility->SPE Yes Isolated_Product Isolated Product Aqueous_Workup->Isolated_Product High_Vacuum->Isolated_Product SPE->Isolated_Product

Caption: Decision workflow for solvent removal.

Frequently Asked Questions (FAQs)

Q1: Can 3-methoxy-N,N-dimethylpropanamide participate in side reactions?

A1: Yes, under certain conditions, the solvent can undergo side reactions. The tertiary amide functionality is generally stable but can be hydrolyzed under harsh acidic or basic conditions at elevated temperatures to yield 3-methoxypropanoic acid and dimethylamine. Additionally, the ether linkage can be cleaved by strong acids. It is important to consider the stability of the solvent with the reagents and conditions of your reaction.

Q2: How does the performance of 3-methoxy-N,N-dimethylpropanamide compare to DMF or NMP in common reactions?

A2: 3-methoxy-N,N-dimethylpropanamide is an excellent replacement for DMF and NMP, often providing comparable or even superior performance. Its Hansen solubility parameters are close to those of NMP and DMF, indicating similar solvency power. [2]In the synthesis of high-performance polymers like polyamide-imides, it has been shown to be an effective solvent, leading to high-quality products. [3][4][5]While comprehensive, direct comparative studies on yield for a wide range of reactions are still emerging, its high boiling point can be a distinct advantage in reactions requiring higher temperatures to proceed efficiently.

Q3: What are the key safety precautions I should take when working with 3-methoxy-N,N-dimethylpropanamide?

A3: While it has a better safety profile than NMP and DMF, standard laboratory safety practices should always be followed. It is recommended to handle this solvent in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse cautiously with water for several minutes. [6]For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q4: Can I use 3-methoxy-N,N-dimethylpropanamide in palladium-catalyzed cross-coupling reactions?

A4: Yes, polar aprotic solvents are commonly used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [7][8][9][10]The high boiling point of 3-methoxy-N,N-dimethylpropanamide can be advantageous, allowing for reactions to be run at elevated temperatures, which can be beneficial for less reactive substrates. As with any catalyzed reaction, optimization of the catalyst, ligand, base, and temperature will be necessary to achieve the best results.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol provides a general guideline for amide bond formation using a coupling agent.

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in 3-methoxy-N,N-dimethylpropanamide.

  • Activation: Add the coupling agent (e.g., HATU, 1.1 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and follow the aqueous extraction procedure outlined in the troubleshooting section to remove the solvent and isolate the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of Polyamide-imide Resin

This protocol is adapted from patent literature for the synthesis of polyamide-imide resins. [3][4]

  • Reactor Setup: Charge a flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet with 3-methoxy-N,N-dimethylpropanamide.

  • Monomer Addition: Add trimellitic anhydride (TMA) and 4,4'-diphenylmethane diisocyanate (MDI) to the solvent.

  • Heating Profile: Under a nitrogen atmosphere, gradually raise the temperature to 120 °C over one hour.

  • Polymerization: Hold the reaction at 120 °C for a specified period, then increase the temperature as needed (e.g., to 160 °C) and maintain for several hours to drive the polymerization.

  • Dilution and Isolation: Cool the reaction mixture and, if necessary, dilute with additional solvent before further processing.

References

  • Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.
  • POLYAMIDE IMIDE RESIN COMPOSITION AND FLUORINE COATING. (European Patent Office) [Link]

  • preparation of polyamide imide resins using n-formyl morpholine: 3-methoxy n, n-dimethylpropanamide.
  • Suzuki Coupling: Mechanism & Examples. (NROChemistry) [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (YouTube) [Link]

  • SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' - DIPHENYL. (INEOS OPEN) [Link]

  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). (KJ Chemicals Corporation) [Link]

  • Suzuki reaction. (Wikipedia) [Link]

  • Synthesis and curing process of TMA-MDI polyamide-imides. (MATEC Web of Conferences) [Link]

  • Suzuki Coupling. (Organic Chemistry Portal) [Link]

  • The Suzuki Reaction. (Andrew G Myers Research Group) [Link]

  • The Amide-Ether type solvents for NMP, DMF alternative. (Pitture e Vernici) [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. (Scientific & Academic Publishing) [Link]

  • Solvent Reduction Strategies Post Solvent Extraction. (Organomation) [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (White Rose eTheses Online) [Link]

  • Process for producing N,N-dialkyl substituted fatty acids amides.
  • N,N-Dimethylformamide: much more than a solvent. (ResearchGate) [Link]

Sources

"Propanamide, 3-methoxy-N,N-dimethyl-" reaction byproducts and removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propanamide, 3-methoxy-N,N-dimethyl-

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7). This document is designed to provide in-depth, field-proven insights into the common challenges encountered during its synthesis and purification. As researchers, we understand that achieving high purity is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: After my synthesis of 3-methoxy-N,N-dimethylpropanamide, my crude product analysis (GC/NMR) shows several contaminants. What are the most common byproducts and unreacted starting materials I should expect?

Answer:

The presence of multiple species in your crude product is a common issue stemming from the reaction equilibrium and potential side reactions. The identity of these impurities is directly linked to the synthetic route employed. The most prevalent method involves the amidation of 3-methoxypropionic acid with dimethylamine.[1][2]

Common Impurities Profile:

  • Unreacted Starting Materials:

    • 3-Methoxypropionic Acid: The carboxylic acid starting material. Its presence suggests an incomplete reaction.

    • Dimethylamine: A volatile amine, often used in excess to drive the reaction forward. Residual amounts can be persistent.

  • Reaction Byproducts:

    • Water: The stoichiometric byproduct of amide formation. Its presence can limit reaction conversion by Le Chatelier's principle.

    • Dimethylammonium 3-methoxypropionate: A salt formed from the acid-base reaction between the starting materials. This salt may be in equilibrium with the starting materials and require thermal energy to convert to the amide.

  • Degradation Products:

    • 3-hydroxy-N,N-dimethylpropanamide: Can form if the ether linkage is cleaved under harsh acidic conditions during the reaction or workup.[1]

The following diagram illustrates the primary synthesis pathway and the origin of these common impurities.

cluster_main Main Amidation Reaction cluster_side Side Reactions & Impurities A 3-Methoxypropionic Acid B Dimethylamine P Propanamide, 3-methoxy-N,N-dimethyl- A->P + Dimethylamine - H2O S Dimethylammonium 3-methoxypropionate (Salt) A->S + Dimethylamine (Acid-Base) B->P B->S W Water (Byproduct) H 3-hydroxy-N,N-dimethylpropanamide (Degradation) P->H Acid-catalyzed cleavage start Crude Product in Organic Solvent acid_wash Wash with dilute HCl (aq) start->acid_wash base_wash Wash with NaHCO3 (aq) acid_wash->base_wash Organic Layer removed1 Discard acid_wash->removed1 Aqueous Layer (Contains Dimethylamine Salt) brine_wash Wash with Brine (aq) base_wash->brine_wash Organic Layer removed2 Discard base_wash->removed2 Aqueous Layer (Contains Carboxylate Salt) dry Dry with MgSO4 Filter brine_wash->dry Organic Layer removed3 Discard brine_wash->removed3 Aqueous Layer (Removes bulk H2O) evap Evaporate Solvent dry->evap final Pure Product evap->final

Caption: Liquid-liquid extraction workflow for purification.

Question 3: Even after an extraction, my product purity is not >98%. What final purification step should I consider?

Answer:

For achieving high purity, especially to remove structurally similar neutral byproducts, fractional distillation under reduced pressure is the gold standard. [1]This technique separates compounds based on differences in their boiling points. Operating under a vacuum lowers the boiling points, which prevents thermal degradation of the product.

Data-Driven Approach:

To design an effective distillation, you must know the boiling points of your target compound and the likely impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at STP (Predicted/Actual)Notes
Propanamide, 3-methoxy-N,N-dimethyl- 131.17~180-200 °C (est.)The target product.
3-Methoxypropionic Acid104.10197-199 °CShould be removed by base wash.
Dimethylamine45.087 °CHighly volatile. Should be mostly gone after workup.
3-hydroxy-N,N-dimethylpropanamide117.15Higher than productPotential degradation product.

Protocol: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed and lubricated for vacuum.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Place the distillation flask in a heating mantle with a stirrer. Begin heating gently.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain any low-boiling point residual solvents or impurities. The vapor temperature will be low and unstable.

    • Product Fraction: As the temperature stabilizes at the expected boiling point of your product at that pressure, switch to a new receiving flask. Collect the fraction until the temperature either drops or rises sharply.

    • High-Boiling Residue: Leave the high-boiling impurities (like degradation products or salts) in the distillation flask.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to release the vacuum.

Question 4: My reaction yield is consistently low, and the reaction seems to stall. What could be the cause?

Answer:

A common culprit for low yields in amidation reactions is the presence of water. The formation of an amide from a carboxylic acid and an amine is a dehydration reaction, meaning it produces water as a byproduct. This is an equilibrium process.

Causality: If the water produced is not removed from the reaction mixture, the equilibrium will not favor the product side, and the reaction can stall, leading to low conversion and poor yields. [3] Troubleshooting & Prevention:

  • Use a Dean-Stark Trap: If your reaction is run in a suitable solvent (e.g., toluene), using a Dean-Stark apparatus is a classic and effective method for continuous water removal, driving the reaction to completion.

  • Molecular Sieves: Adding activated molecular sieves (e.g., 4Å) to the reaction mixture can sequester the water as it is formed. [3]However, ensure the sieves are properly activated (dried in an oven) before use.

  • Azeotropic Removal: For industrial-scale production, unreacted amine and water can be distilled off together, with the amine being separated and reintroduced into the reactor. [4]* Ensure Dry Reagents and Glassware: Start with anhydrous solvents and thoroughly dried glassware to minimize the initial amount of water in the system.

References

  • CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides - Google Patents. (n.d.).
  • US8912320B2 - Process for removing dimethylamine - Google Patents. (n.d.).
  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427 - PubChem. (n.d.). Retrieved from [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • US3288794A - Method of making amides of dimethylamine and piperazine - Google Patents. (n.d.).
  • WO2013041530A1 - Process for the preparation of N,N-dimethyl amides from carboxylic acids and dimethylamine - Google Patents. (n.d.).

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Methoxy-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this high-performance, safer-alternative solvent in their work. While 3-Methoxy-N,N-dimethylpropanamide offers exceptional solvency for a wide range of compounds, particularly challenging polymers, navigating its use to achieve stable, homogenous solutions is key to experimental success.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format, moving from fundamental properties to advanced troubleshooting workflows.

Section 1: Compound Profile: Understanding 3-Methoxy-N,N-dimethylpropanamide

Before troubleshooting, it is essential to understand the unique properties of 3-Methoxy-N,N-dimethylpropanamide that make it a powerful solvent. It is an amphiphilic, polar aprotic solvent, meaning it has both polar (amide, ether) and non-polar (alkyl) characteristics and lacks an acidic proton.[3][4] This dual nature is the key to its broad solvency power.[4]

Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 53185-52-7[5]
Molecular Formula C₆H₁₃NO₂[2]
Molecular Weight 131.17 g/mol [2]
Appearance Colorless Liquid[2][5]
Boiling Point 215°C (at 98.3 kPa)[2]
Freezing Point < -80°C[2]
Hansen Solubility Parameters δD: 16.8, δP: 11.0, δH: 7.7 (MPa½)[4][6]

Section 2: Frequently Asked Questions (FAQs) - Common Solubility Scenarios

This section addresses the most common issues encountered when using 3-Methoxy-N,N-dimethylpropanamide as a solvent.

Q1: My target compound, a high-molecular-weight polymer, is not dissolving in pure 3-Methoxy-N,N-dimethylpropanamide at room temperature. What are my first steps?

A1: This is a common challenge, especially with semi-crystalline or highly rigid polymers like polyamides and polyimides.[7] The strong intermolecular forces (e.g., hydrogen bonding) within the polymer must be overcome.[8]

  • Initial Steps:

    • Increase Temperature: Gently heat the mixture. Many polymers that are insoluble at ambient temperature will dissolve at elevated temperatures (e.g., 60-120°C).[9] Always use a sealed vessel to prevent solvent evaporation and ensure uniform heating with continuous stirring.

    • Increase Surface Area: If your polymer is in pellet or chunk form, grinding it into a fine powder will significantly increase the surface area available for solvent interaction, accelerating the dissolution process.[10]

    • Apply Mechanical Energy: Use a sonicator bath to introduce ultrasonic energy. This can help break apart polymer aggregates and enhance solvent penetration into the polymer matrix.

  • Scientist's Note: The dissolution of a polymer is not an instantaneous event; it involves an initial swelling phase as solvent molecules permeate the polymer structure, followed by the disentanglement of individual polymer chains.[10] Patience is key; allow sufficient time (several hours to overnight) for dissolution, especially for high-molecular-weight species.

Q2: I've achieved dissolution at a high temperature, but my compound precipitates or forms a gel upon cooling. How can I create a stable room-temperature solution?

A2: This phenomenon, known as thermal-reversible gelation or precipitation, occurs when the solvent is thermodynamically good at high temperatures but poor at lower temperatures.[9] To maintain a stable solution at room temperature, you may need to modify the solvent system.

  • Troubleshooting Steps:

    • Co-Solvent Addition: The most effective strategy is to introduce a co-solvent. For many polymers, adding a salt like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) to 3-Methoxy-N,N-dimethylpropanamide can dramatically improve solubility by disrupting the polymer's internal hydrogen bonds.[7][8] Start with a low concentration (e.g., 1-5% w/v) of the salt in the solvent before adding the polymer.

    • Kinetic Trapping: In some cases, rapid cooling ("quenching") of the hot solution can trap the polymer in a dissolved, metastable state.[9] However, this is often not a long-term solution, as the compound may slowly precipitate over time.

    • Re-evaluate Concentration: It is possible you have exceeded the saturation point of your compound at room temperature. Try preparing a more dilute solution to see if stability is achieved.

Q3: Can I use 3-Methoxy-N,N-dimethylpropanamide in a co-solvent system with other organic solvents?

A3: Absolutely. Its amphiphilic nature makes it an excellent candidate for co-solvent systems.[4] It can be used to bridge miscibility gaps between polar and non-polar solvents or to fine-tune the overall solvency power of a mixture for a specific solute.

  • Common Co-Solvents:

    • N-Formyl Morpholine (NFM): This combination is specifically used in the synthesis of polyamide-imide (PAI) resins, demonstrating excellent synergy.[11]

    • Aprotic Polar Solvents: DMSO, NMP, and DMAc can be used, but this may negate the safety benefits of using 3-Methoxy-N,N-dimethylpropanamide in the first place.[1][12]

    • Alcohols (e.g., isopropanol, ethanol): Can help to modify the hydrogen-bonding characteristics of the solvent mixture.

    • Ketones (e.g., cyclohexanone): Can be used to adjust polarity and are sometimes employed in PAI generation.[11]

  • Rationale: The choice of co-solvent should be guided by the "like dissolves like" principle. Using Hansen Solubility Parameters (HSP) can provide a theoretical basis for selecting an optimal co-solvent or solvent blend.[13] The goal is to match the HSP of the solvent blend to the HSP of your solute.

Q4: My experiment requires an aqueous buffer, but my active pharmaceutical ingredient (API) is only soluble in 3-Methoxy-N,N-dimethylpropanamide. How do I prepare an aqueous dilution without the compound crashing out?

A4: This is a critical step in many biological and pharmaceutical assays. The key is to avoid creating localized areas of high supersaturation as the high-concentration organic stock is introduced to the anti-solvent (water).[14]

  • Recommended Protocol:

    • Prepare a concentrated stock solution of your API in 3-Methoxy-N,N-dimethylpropanamide.

    • While vigorously stirring or vortexing the aqueous buffer, add the stock solution dropwise and slowly. This rapid dispersion is crucial.[14]

    • Consider using a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) in the aqueous buffer to help stabilize the diluted compound and prevent precipitation.[14]

    • Ensure the final concentration of 3-Methoxy-N,N-dimethylpropanamide in the aqueous solution is as low as possible (typically <1-5%) to avoid impacting your downstream experiment.[14] Test this final solvent concentration on your system (e.g., a cell-based assay) to rule out vehicle effects.

Section 3: In-Depth Troubleshooting Workflows

For more persistent issues, a systematic approach is required. The following workflows provide logical, step-by-step guidance.

Workflow 1: Systematic Approach to Dissolving a Challenging Compound

This workflow is designed as a decision tree to guide you from the simplest to more advanced dissolution techniques.

DissolutionWorkflow Start Start: Compound + MDPA at Room Temp (RT) Stir Stir vigorously for 2-4 hours at RT Start->Stir Check1 Is solution clear? Stir->Check1 Heat Heat solution to 60-80°C with continued stirring Check1->Heat No Success Success: Homogenous Solution Check1->Success Yes Check2 Is solution clear? Heat->Check2 Sonicate Apply sonication to heated solution for 30-60 min Check2->Sonicate No Check2->Success Yes Check3 Is solution clear? Sonicate->Check3 CoSolvent Add Co-Solvent (e.g., 1-5% LiCl) Check3->CoSolvent No Check3->Success Yes Check4 Is solution clear? CoSolvent->Check4 Check4->Success Yes Failure Consult further: Re-evaluate solute/solvent compatibility (e.g., via HSP) Check4->Failure No

Caption: Systematic workflow for dissolving challenging solutes.

Workflow 2: Protocol for Stable Aqueous Dilution

This protocol minimizes the risk of precipitation when diluting a 3-Methoxy-N,N-dimethylpropanamide stock solution into an aqueous medium.

DilutionWorkflow Start Prepare concentrated stock in 100% MDPA PrepareBuffer Prepare aqueous buffer. Optional: Add surfactant (e.g., 0.05% Tween-20). Start->PrepareBuffer Vortex Place buffer on vortex mixer or stir plate at high speed PrepareBuffer->Vortex AddDropwise Add stock solution SLOWLY and dropwise into the vortex Vortex->AddDropwise Inspect Visually inspect for cloudiness or precipitate AddDropwise->Inspect Success Success: Clear Aqueous Solution Ready for use Inspect->Success Clear Troubleshoot Troubleshoot Inspect->Troubleshoot Precipitate Observed Troubleshoot1 1. Lower final concentration Troubleshoot->Troubleshoot1 Troubleshoot2 2. Increase surfactant concentration Troubleshoot->Troubleshoot2 Troubleshoot3 3. Use a different co-solvent (if experiment allows) Troubleshoot->Troubleshoot3

Caption: Recommended protocol for aqueous dilution to prevent precipitation.

References

  • European Coatings Show. (n.d.). 3-methoxy-N,N-dimethylpropanamide. Retrieved from [Link]

  • ResearchGate. (2011, October 12). How can we increase the solubility of polyamides? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Dissolution and ammonolysis of polyamides to diamines and diamides using ammonia and. Retrieved from [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]

  • CHEMIPAZ. (n.d.). SPMC Technical Review EN. Retrieved from [Link]

  • Google Patents. (n.d.). US5430068A - Recovery of polyamide using a solution process.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. Retrieved from [Link]

  • DiVA portal. (2024, September 6). Developing Electrolyte Solutions for Sodium-Ion Batteries - Challenging the Use of Hexafluorophosphate. Retrieved from [Link]

  • KJ Chemicals Corporation. (n.d.). Products. Retrieved from [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. Retrieved from [Link]

  • Kinam Park, Purdue University. (n.d.). SOLUBILITY OF POLYMERS. Retrieved from [Link]

  • PubMed Central (PMC). (2025, August 20). Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium‐Ion Battery Cathode Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide.
  • ResearchGate. (2025, August 20). Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium‐Ion Battery Cathode Manufacturing. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

Sources

Stabilizing "Propanamide, 3-methoxy-N,N-dimethyl-" in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7). As a leading application scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions. This resource is built on field-proven insights and authoritative data to help you stabilize "Propanamide, 3-methoxy-N,N-dimethyl-" in your reaction mixtures and ensure the integrity of your experiments.

Troubleshooting Guide: Stabilizing Reaction Mixtures

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on the fundamental chemical principles governing amide stability.

Problem: Low or Inconsistent Product Yield

You're observing a lower-than-expected yield, or the yield varies significantly between batches. This often points to the degradation of "Propanamide, 3-methoxy-N,N-dimethyl-" if it is being used as a reactant or solvent.

Possible Causes & Solutions:

  • Hydrolytic Degradation: Amides, while generally stable, are susceptible to hydrolysis under acidic or basic conditions, breaking down into a carboxylic acid and an amine.[1][2] For "Propanamide, 3-methoxy-N,N-dimethyl-", this would yield 3-methoxypropanoic acid and dimethylamine.[3] This is one of the most common failure modes.

    • Solution: Maintain the reaction pH as close to neutral (pH 6-8) as possible. If your reaction requires acidic or basic conditions, consider running it at the lowest effective temperature to slow the rate of hydrolysis. It is crucial to perform a preliminary pH stability study under your specific reaction conditions.

  • Thermal Decomposition: Although amides are generally thermally stable, high temperatures can lead to degradation.[4] While some amides are stable up to 160°C, this is highly dependent on the specific molecular structure and the presence of other reagents.[5]

    • Solution: Optimize the reaction temperature. Synthesis of this compound is often carried out between 80°C and 150°C, suggesting a reasonable upper limit.[3] If high temperatures are necessary, minimize the reaction time. Consider using a lower boiling point solvent if applicable to limit the maximum temperature of the reaction.

  • Transamidation: If your reaction mixture contains other primary or secondary amines, "Propanamide, 3-methoxy-N,N-dimethyl-" could undergo a transamidation reaction, forming a new amide and releasing dimethylamine.[3]

    • Solution: If possible, protect other amine functionalities in the reaction mixture. Alternatively, consider if a different solvent or reagent lacking an amide group is suitable for your synthesis.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the cause of low product yield.

LowYieldWorkflow start Low Product Yield Observed check_ph Analyze Reaction pH (Is it outside pH 6-8?) start->check_ph check_temp Analyze Reaction Temperature (Is it >150°C?) check_ph->check_temp No adjust_ph Solution: Buffer mixture to pH 6-8 or run at lower temperature. check_ph->adjust_ph Yes check_reagents Review Reagent Compatibility (Presence of strong acids/bases, unprotected amines?) check_temp->check_reagents No adjust_temp Solution: Reduce temperature and/or minimize reaction time. check_temp->adjust_temp Yes adjust_reagents Solution: Protect reactive groups or select alternative reagents. check_reagents->adjust_reagents Yes end_node Yield Stabilized check_reagents->end_node No, consult further adjust_ph->end_node adjust_temp->end_node adjust_reagents->end_node

Caption: A workflow for troubleshooting low reaction yield.

Problem: Appearance of Unexpected Side Products

Analysis of your crude reaction mixture (e.g., by GC-MS or NMR) shows peaks that do not correspond to your starting materials or desired product.

Possible Causes & Solutions:

  • Hydrolysis Products: The most likely impurities are 3-methoxypropanoic acid and dimethylamine, resulting from amide hydrolysis.[3]

    • Solution: Use analytical standards of the potential hydrolysis products to confirm their presence. Implement the pH and temperature controls described in the previous section to mitigate this pathway.

  • Ether Cleavage Products: The methoxy group (-OCH3) is an ether linkage. Under strongly acidic conditions (e.g., HBr, HI), this bond can be cleaved to form 3-hydroxy-N,N-dimethylpropanamide.[3]

    • Solution: Avoid the use of strong hydrogen halide acids. If acidic conditions are required, opt for acids less prone to ether cleavage.

  • Reduction Products: If strong reducing agents like lithium aluminum hydride (LiAlH4) are used in a subsequent step or are present as a carry-over impurity, the amide group can be reduced to an amine, yielding 3-methoxy-N,N-dimethylpropan-1-amine.[3][6]

    • Solution: Ensure that reducing agents are used intentionally and are fully quenched before any workup or subsequent reaction steps where they are not desired.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and handling of "Propanamide, 3-methoxy-N,N-dimethyl-".

Q1: What are the primary degradation pathways for Propanamide, 3-methoxy-N,N-dimethyl-?

The two primary degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the cleavage of the amide bond by water.[1] It can be catalyzed by either acid or base.[2]

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[2][7]

    • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield a carboxylate salt and an amine.[2][8][9]

The diagram below illustrates these two hydrolytic pathways.

HydrolysisPathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A Propanamide, 3-methoxy-N,N-dimethyl- Protonation + H₃O⁺ Protonation of Carbonyl Amide_A->Protonation Intermediate_A Protonated Intermediate Protonation->Intermediate_A Attack_A + H₂O Nucleophilic Attack Intermediate_A->Attack_A Products_A 3-Methoxypropanoic Acid + Dimethylammonium Ion Attack_A->Products_A Amide_B Propanamide, 3-methoxy-N,N-dimethyl- Attack_B + OH⁻ Nucleophilic Attack Amide_B->Attack_B Intermediate_B Tetrahedral Intermediate Attack_B->Intermediate_B Collapse Collapse of Intermediate Intermediate_B->Collapse Products_B 3-Methoxypropanoate + Dimethylamine Collapse->Products_B

Caption: Acid- and base-catalyzed hydrolysis pathways.

  • Thermal Decomposition: At elevated temperatures, amides can undergo pyrolysis, which may involve complex radical reactions or elimination pathways depending on the molecule's structure.[5][10][11] For this compound, it is best to stay within the tested 80-150°C range unless empirical data supports higher temperatures.[3]

Q2: What is the recommended pH range for reactions involving this compound?

To minimize hydrolytic degradation, a near-neutral pH is recommended.

ParameterRecommended RangeRationale
Optimal pH Range 6.0 - 8.0Minimizes both acid and base-catalyzed hydrolysis rates. Amide bonds are generally most resistant to hydrolysis under neutral conditions.[2][12]
Cautionary pH Range 4.0 - 6.0 and 8.0 - 10.0Increased risk of slow hydrolysis, especially at elevated temperatures or for long reaction times.
Avoid < 4.0 and > 10.0High risk of rapid hydrolysis. Tertiary amides can be difficult to cleave, but vigorous acidic or basic conditions will promote degradation.[13][14]
Q3: What are the thermal stability limits of Propanamide, 3-methoxy-N,N-dimethyl-?

Precise decomposition temperatures require specific analysis (e.g., TGA), but general guidelines can be established from available data.

Temperature RangeStability GuidelineRationale
< 80°C High StabilityWell below temperatures used for its synthesis, suggesting minimal thermal decomposition.[3]
80°C - 150°C Generally StableThis is the optimal temperature range reported for its synthesis, indicating good stability for controlled reaction times.[3]
> 160°C Potential for DecompositionGeneral literature suggests that many amide compounds begin to decompose around 160°C.[5] Use above this temperature should be validated with in-process controls.
Q4: How should I store Propanamide, 3-methoxy-N,N-dimethyl- to ensure long-term stability?

Proper storage is critical to prevent degradation over time.

  • Container: Use a tightly sealed, airtight container to prevent moisture absorption, which could lead to slow hydrolysis.

  • Atmosphere: While amides are less prone to oxidation than amines, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice.[15]

  • Temperature: Store in a cool, dark place. Refrigeration (<15°C) is recommended by suppliers.[16]

  • Purity: Ensure the stored material is of high purity, as acidic or basic impurities can catalyze degradation over time. Commercial grades are typically >98% pure.[16][17][18]

Q5: Are there any known incompatibilities with common reagents?

Yes, due to its functional groups (tertiary amide, ether), "Propanamide, 3-methoxy-N,N-dimethyl-" is incompatible with several classes of reagents.

Reagent ClassPotential IncompatibilityMechanism
Strong Acids (e.g., HBr, HI, conc. H₂SO₄) Amide hydrolysis and/or ether cleavage.Protonation of the amide carbonyl facilitates nucleophilic attack by water.[2] Protonation of the ether oxygen facilitates cleavage by the halide ion.[3]
Strong Bases (e.g., NaOH, KOH, t-BuOK) Amide hydrolysis.Direct nucleophilic attack of the hydroxide ion on the amide carbonyl.[8][9]
Strong Reducing Agents (e.g., LiAlH₄) Reduction of the amide to an amine.The carbonyl group is completely reduced to a methylene (-CH₂) group.[3]
Primary/Secondary Amines Transamidation.Nucleophilic attack of the amine on the amide carbonyl, displacing dimethylamine.[3]

Experimental Protocol: pH Stability Assessment

To ensure the stability of "Propanamide, 3-methoxy-N,N-dimethyl-" in your specific reaction matrix, it is advisable to perform a preliminary stability test.

Objective: To determine the rate of degradation of "Propanamide, 3-methoxy-N,N-dimethyl-" at different pH values under your proposed reaction conditions (temperature, solvent).

Methodology:

  • Preparation of Buffered Solutions: Prepare a series of small-scale reaction mixtures using your intended solvent system. Buffer each mixture to a specific pH value (e.g., prepare samples at pH 4, 5, 6, 7, 8, and 9).

  • Spiking: Add a known concentration of "Propanamide, 3-methoxy-N,N-dimethyl-" to each buffered solution.

  • Incubation: Incubate all samples at your target reaction temperature.

  • Time-Point Sampling: At regular intervals (e.g., T=0, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each pH sample. Immediately quench any reaction by neutralizing the pH and/or cooling the sample on ice.

  • Analysis: Analyze the concentration of the remaining "Propanamide, 3-methoxy-N,N-dimethyl-" in each aliquot using a suitable analytical method (e.g., GC, HPLC, or quantitative NMR).

  • Data Interpretation: Plot the concentration of "Propanamide, 3-methoxy-N,N-dimethyl-" versus time for each pH value. The pH at which the concentration remains most stable over time is the optimal pH for your reaction.

This self-validating protocol provides empirical data to ground your experimental choices, leading to more robust and reproducible results.

References

  • Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7 - Benchchem. (n.d.).
  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025, August 6).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC, 2015(vii), 101-112.
  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. - Pearson. (n.d.).
  • Synthesis and thermal decomposition of N,N-dialkoxyamides. (2011). Organic & Biomolecular Chemistry. DOI:10.1039/C1OB00008J.
  • What are stabilizers for amides, imides and amines for their long time storage?. (2015).
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PMC.
  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. (n.d.). PubChem.
  • Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things.
  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. (2017). PMC - NIH.
  • Types of Amide Hydrolysis. (n.d.). BYJU'S.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ARKIVOC.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. (n.d.). TCI AMERICA.
  • Amides Explained: Preparation, Hydrolysis and Reduction. (2025, November 7). Organic Chemistry - YouTube.
  • 3-Methoxy-N,N-dimethylpropanamide, 100G - M3253-100G. (n.d.). Lab Pro Inc.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc.
  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025, November 3).
  • CAS 53185-52-7 Propanamide,3-methoxy-N,N-dimethyl-. (n.d.). BOC Sciences.
  • Propanamide, 3-methoxy-N,N-dimethyl- - Substance Details. (n.d.). SRS | US EPA.
  • The Pyrolysis of Amides. (n.d.). Journal of the American Chemical Society.
  • 3-Methoxy-N,N-dimethylpropanamide | 53185-52-7. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • 3-Methoxy-N,N-dimethyl-propionamide | 53185-52-7. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: A Scientist's Guide to Scaling Reactions with 3-methoxy-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methoxy-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile and safer solvent for their chemical syntheses. As you transition your reactions from bench-scale to larger production environments, you may encounter unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the scientific integrity and success of your work.

Introduction to 3-methoxy-N,N-dimethylpropanamide: The "Greener" Amide Solvent

3-methoxy-N,N-dimethylpropanamide (CAS 53185-52-7) is a high-performance, polar aprotic solvent gaining traction as a viable replacement for traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3] Its favorable safety profile, particularly its lack of reproductive toxicity, combined with its excellent dissolving power for a wide range of organic and polymeric compounds, makes it an attractive choice for sustainable chemistry.[2][3]

This guide will equip you with the necessary knowledge to effectively scale up your reactions using this innovative solvent.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of 3-methoxy-N,N-dimethylpropanamide is crucial for successful reaction scale-up.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [3]
Boiling Point 215 °C (at 98.3 kPa)[3]
Freezing Point < -80 °C[3]
Flash Point 99 °C (Closed-cup)[3]
Specific Gravity 0.994[3]
Appearance Colorless liquid[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 3-methoxy-N,N-dimethylpropanamide in chemical synthesis.

Q1: What are the primary advantages of using 3-methoxy-N,N-dimethylpropanamide over traditional polar aprotic solvents like DMF and NMP?

The primary advantages lie in its enhanced safety profile and comparable performance. It is not classified as a reproductive toxin, a significant concern with DMF and NMP.[2][3] Additionally, it exhibits high solvency for a broad range of compounds, including challenging polymers like polyimides and polyamides, making it a versatile and safer alternative.[1][2][3]

Q2: What are the key safety precautions I should take when handling 3-methoxy-N,N-dimethylpropanamide?

While safer than many traditional solvents, proper laboratory hygiene and safety protocols are still essential. It is recommended to handle 3-methoxy-N,N-dimethylpropanamide in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[2]

Q3: How does the high boiling point of 3-methoxy-N,N-dimethylpropanamide impact its use in reactions?

The high boiling point (215 °C) allows for a wide range of reaction temperatures, enabling reactions that require elevated temperatures to proceed efficiently.[3] However, this also means that its removal after the reaction can be more challenging than with lower-boiling solvents.

Q4: Can 3-methoxy-N,N-dimethylpropanamide be used in solid-phase peptide synthesis (SPPS)?

Yes, its properties make it a suitable solvent for SPPS. Its ability to effectively solvate the resin and reagents can lead to improved coupling yields. However, as with any solvent in SPPS, optimization of coupling and deprotection steps is necessary.

Q5: Is 3-methoxy-N,N-dimethylpropanamide compatible with common organometallic reagents and catalysts?

Generally, it is compatible with a wide range of catalysts and reagents used in modern organic synthesis. However, as with any amide-containing solvent, potential interactions with highly reactive organometallic species should be considered. It is always advisable to perform small-scale trials to assess compatibility and optimize reaction conditions.

Troubleshooting Guides for Scaling Up Reactions

Transitioning a reaction from a few milliliters to multiple liters can introduce unforeseen challenges. This section provides a systematic approach to troubleshooting common issues encountered during the scale-up of reactions in 3-methoxy-N,N-dimethylpropanamide.

Problem 1: Decreased Reaction Yield or Slower Kinetics at Larger Scale

A successful lab-scale reaction doesn't always translate to the same efficiency at a larger scale.

  • Inefficient Mixing and Mass Transfer:

    • The "Why": What is easily mixed in a round-bottom flask with a magnetic stir bar can become a significant challenge in a large reactor. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and decreased yield.

    • Troubleshooting Steps:

      • Stirrer Selection: Ensure the type and speed of the mechanical stirrer are appropriate for the reactor size and viscosity of the reaction mixture.

      • Baffles: The use of baffles in the reactor can significantly improve mixing by disrupting vortex formation and promoting turbulence.

      • Reaction Concentration: A more dilute reaction mixture can sometimes improve mixing, although this may impact reaction kinetics and throughput.

  • Poor Heat Transfer:

    • The "Why": The surface area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to efficiently add or remove heat from the reaction. Exothermic reactions can become difficult to control, leading to runaway reactions and side product formation.

    • Troubleshooting Steps:

      • Heating/Cooling System: Verify that the reactor's heating and cooling system is adequate for the scale and exothermicity of the reaction.

      • Controlled Addition: For highly exothermic reactions, consider a slow, controlled addition of one of the reactants to manage the heat evolution.

      • Solvent as a Heat Sink: The high boiling point of 3-methoxy-N,N-dimethylpropanamide can be advantageous here, as it can absorb a significant amount of heat.

start Low Yield at Scale mixing Evaluate Mixing Efficiency start->mixing heat_transfer Assess Heat Transfer start->heat_transfer reagent_quality Verify Reagent & Solvent Purity start->reagent_quality optimize_stirring Optimize Stirrer Type/Speed mixing->optimize_stirring add_baffles Consider Baffles mixing->add_baffles adjust_concentration Adjust Concentration mixing->adjust_concentration check_system Check Heating/Cooling System heat_transfer->check_system controlled_addition Implement Controlled Addition heat_transfer->controlled_addition analyze_impurities Analyze for Impurities reagent_quality->analyze_impurities purify_reagents Purify Reagents/Solvent analyze_impurities->purify_reagents

Caption: Decision tree for troubleshooting low reaction yield.

Problem 2: Product Purification and Solvent Removal Challenges

The high boiling point of 3-methoxy-N,N-dimethylpropanamide can make product isolation and solvent removal more complex than with volatile solvents.

  • Inefficient Solvent Removal by Rotary Evaporation:

    • The "Why": Due to its low vapor pressure, removing 3-methoxy-N,N-dimethylpropanamide on a standard rotary evaporator is often slow and requires high temperatures and a good vacuum.

    • Troubleshooting Steps:

      • Aqueous Extraction: If your product is not water-soluble, a viable strategy is to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Distillation: For thermally stable products, distillation (simple, fractional, or short-path) can be an effective method for separating the product from the high-boiling solvent.

      • Crystallization/Precipitation: If the product is a solid, inducing crystallization or precipitation by adding an anti-solvent can be an efficient purification method.

  • Product Co-distillation or Decomposition:

    • The "Why": High temperatures required for solvent removal can sometimes lead to product decomposition or co-distillation with the solvent.

    • Troubleshooting Steps:

      • Optimize Vacuum: Use a high-vacuum pump to lower the boiling point of the solvent.

      • Alternative Purification: Rely on methods that do not require high temperatures, such as chromatography or crystallization.

start Product in 3-methoxy-N,N-dimethylpropanamide is_product_solid Is the product a solid? start->is_product_solid is_product_water_soluble Is the product water-soluble? is_product_solid->is_product_water_soluble No crystallize Induce Crystallization/Precipitation is_product_solid->crystallize Yes is_product_thermally_stable Is the product thermally stable? is_product_water_soluble->is_product_thermally_stable No extract Aqueous Extraction is_product_water_soluble->extract Yes distill Distillation is_product_thermally_stable->distill Yes chromatography Chromatography is_product_thermally_stable->chromatography No

Caption: Decision-making workflow for product isolation.

Problem 3: Solvent Recovery and Recycling

For large-scale operations, recovering and recycling the solvent is crucial for cost-effectiveness and sustainability.

  • Solvent Contamination:

    • The "Why": Recovered solvent may contain impurities from the reaction (unreacted starting materials, byproducts, or water) that can affect its performance in subsequent batches.

    • Troubleshooting Steps:

      • Analytical Testing: Before reusing the solvent, perform analytical tests (e.g., GC, Karl Fischer titration) to assess its purity and water content.

      • Purification: If necessary, purify the recovered solvent by fractional distillation under reduced pressure.

  • Inefficient Recovery Process:

    • The "Why": The chosen recovery method may not be efficient, leading to solvent loss.

    • Troubleshooting Steps:

      • Optimize Distillation Conditions: Carefully optimize the temperature, pressure, and column packing for fractional distillation to achieve a good separation of the solvent from impurities.

      • Consider Alternative Technologies: For large-scale industrial processes, technologies such as pervaporation or membrane separation could be explored for solvent recovery.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature will be necessary for specific substrates.

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv).

  • Solvent and Base Addition: Add 3-methoxy-N,N-dimethylpropanamide (5-10 volumes) and the base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol for Solvent Recovery by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column) and a vacuum source.

  • Distillation: Charge the distillation flask with the recovered 3-methoxy-N,N-dimethylpropanamide. Heat the flask gently under reduced pressure.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point of the solvent at the given pressure.

  • Analysis: Analyze the purity of the distilled solvent before reuse.

References

  • KJ Chemicals. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. Retrieved from [Link]

  • European Coatings Show. (n.d.). 3-methoxy-N,N-dimethylpropanamide. Retrieved from [Link]

  • Unknown Source. (n.d.). Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels.
  • Unknown Source. (n.d.). The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis.
  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • Pitture e Vernici. (n.d.). The Amide-Ether type solvents for NMP, DMF alternative. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions in 3-Methoxy-1-propanol.
  • ResearchGate. (n.d.). 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. Retrieved from [Link]

  • Unknown Source. (n.d.). 3-Methoxy-N, N-dimethylpropanamide, min 98% (GC), 100 grams.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AMI Scientific. (n.d.). 3-Methoxy-N,N-Dimethylpropanamide TCI Analytical reagent. Retrieved from [Link]

  • MDPI. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

  • ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • Electronic Journal of Biotechnology. (2020). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

  • Brieflands. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • International Journal of Peptide and Protein Research. (1983). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • BenchChem. (2025). Addressing challenges in the scale-up synthesis of 4'-Methoxyflavonol.

Sources

"Propanamide, 3-methoxy-N,N-dimethyl-" compatibility with different reagents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propanamide, 3-methoxy-N,N-dimethyl-

A Guide to Reagent Compatibility and Experimental Best Practices

Welcome to the technical support guide for Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7). As a modern, amphiphilic amide-ether solvent, it is increasingly recognized as a safer, high-performance alternative to traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) in applications such as polymer synthesis and coatings.[1][2][3][4][5] This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions regarding its chemical compatibility, outlines potential reactions, and offers troubleshooting advice for experimental design.

The reactivity of 3-methoxy-N,N-dimethylpropanamide is primarily governed by its two key functional groups: the tertiary amide and the methoxy (ether) group. The tertiary amide is notably stable due to the delocalization of the nitrogen lone pair into the carbonyl group, making it resistant to nucleophilic attack except under harsh conditions. The ether linkage is generally unreactive but can be cleaved under strongly acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage and handling conditions for 3-methoxy-N,N-dimethylpropanamide?

Answer: For optimal stability, 3-methoxy-N,N-dimethylpropanamide should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, at room temperature.[6] It is a stable liquid under standard conditions. However, it is crucial to store it away from incompatible materials, particularly strong oxidizing agents. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety goggles, should always be followed, as the compound can cause serious eye irritation.[7][8]

Q2: How does 3-methoxy-N,N-dimethylpropanamide behave in the presence of strong acids?

Answer: The molecule has two sites susceptible to interaction with strong acids: the carbonyl oxygen of the amide and the oxygen of the methoxy group.

  • Protonation: The initial interaction involves the protonation of the carbonyl oxygen. This is favored over nitrogen protonation because the resulting positive charge is resonance-stabilized.[9]

  • Ether Cleavage: Under harsh conditions, particularly with strong hydrogen halide acids like hydrogen bromide (HBr) or hydrogen iodide (HI), the ether linkage can be cleaved.[9] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This would result in the formation of 3-hydroxy-N,N-dimethylpropanamide and the corresponding methyl halide (e.g., methyl iodide).[9]

Troubleshooting Tip: If your acid-catalyzed reaction is showing unexpected byproducts or low yield, consider the possibility of ether cleavage. This is more likely at elevated temperatures or with prolonged reaction times. Switching to a non-hydrogen halide acid or using milder conditions may be necessary.

Q3: Is 3-methoxy-N,N-dimethylpropanamide stable to strong bases?

Answer: Generally, yes, under moderate conditions. Tertiary amides are significantly more resistant to base-catalyzed hydrolysis than primary or secondary amides due to steric hindrance and the lack of an acidic N-H proton.[9] However, hydrolysis can be forced under harsh conditions, such as refluxing with a strong base (e.g., NaOH, KOH). This reaction is typically slow and requires high temperatures, yielding 3-methoxypropanoic acid and dimethylamine.[9]

Experimental Insight: This inherent stability makes 3-methoxy-N,N-dimethylpropanamide a suitable solvent for many base-catalyzed reactions that do not require extreme heat over long periods. If you are performing a reaction with a strong base at high temperatures and notice the formation of dimethylamine (a gas with a characteristic fishy odor) or the corresponding carboxylate salt, amide hydrolysis is likely occurring.

Q4: What are the risks of using this solvent with oxidizing agents?

Answer: Safety data sheets explicitly list oxidizing agents as incompatible materials. While the amide and ether groups are relatively robust, the N,N-dimethylamino moiety can be susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide could potentially lead to the formation of an N-oxide.[9] Mixing with strong oxidizing agents should be avoided due to the risk of a vigorous or exothermic reaction.

Q5: Can 3-methoxy-N,N-dimethylpropanamide be used in reactions involving reducing agents?

Answer: Compatibility depends entirely on the strength of the reducing agent.

  • Strong Reducing Agents (e.g., Lithium Aluminum Hydride, LiAlH₄): This solvent is not compatible as a solvent for LiAlH₄ reductions, as it will be readily reduced itself. Strong reducing agents like LiAlH₄ will reduce the tertiary amide carbonyl group completely to a methylene group (-CH₂-), yielding 3-methoxy-N,N-dimethylpropan-1-amine.[9]

  • Mild Reducing Agents (e.g., Sodium Borohydride, NaBH₄): It is generally compatible with milder hydride reagents like NaBH₄, which are typically not powerful enough to reduce amides. This allows it to be used as a solvent for the reduction of more reactive functional groups like ketones or aldehydes.

Troubleshooting Tip: If you are attempting a reduction of another functional group in the presence of the 3-methoxy-N,N-dimethylpropanamide moiety and observe consumption of your reducing agent with no desired product, ensure your reducing agent is not strong enough to react with the amide.

Reagent Compatibility Summary

Reagent ClassCompatibilityPotential Reaction / ProductsExperimental Considerations
Strong Acids (e.g., HI, HBr) Limited Ether cleavage to 3-hydroxy-N,N-dimethylpropanamide and methyl halide.[9]Avoid high temperatures and prolonged exposure to prevent byproduct formation.
Strong Bases (e.g., NaOH, KOH) Good (at low temp) Hydrolysis to 3-methoxypropanoic acid and dimethylamine under harsh conditions (high temp).[9]Suitable for most base-catalyzed reactions at or near room temperature.
Strong Oxidizing Agents Incompatible Potential for N-oxide formation; risk of hazardous exothermic reaction.[9]Avoid mixing. Choose a more inert solvent.
Strong Reducing Agents (LiAlH₄) Incompatible Reduction of the amide to 3-methoxy-N,N-dimethylpropan-1-amine.[9]Cannot be used as a solvent for these reagents. It is a substrate.
Mild Reducing Agents (NaBH₄) Compatible No reaction with the amide group.Suitable as a solvent for the selective reduction of other functional groups.

Visualizing Chemical Compatibility

The following diagram illustrates the primary transformation pathways of 3-methoxy-N,N-dimethylpropanamide when subjected to reactive reagents.

G cluster_reagents Reagents cluster_products Products Strong_Acid Strong Acid (e.g., HI, high temp) Cleavage_Product 3-Hydroxy-N,N-dimethylpropanamide + CH3I Main 3-Methoxy-N,N-dimethylpropanamide Strong_Acid->Main Ether Cleavage Strong_Base Strong Base (e.g., NaOH, high temp) Hydrolysis_Products 3-Methoxypropanoic Acid + Dimethylamine Strong_Base->Main Amide Hydrolysis Strong_Reducer Strong Reducer (e.g., LiAlH4) Reduction_Product 3-Methoxy-N,N-dimethylpropan-1-amine Strong_Reducer->Main Amide Reduction Main->Hydrolysis_Products Main->Cleavage_Product Main->Reduction_Product

Caption: Reactivity map for 3-methoxy-N,N-dimethylpropanamide.

Experimental Protocols

The following protocols are provided as illustrative examples of potential chemical transformations. Always conduct a thorough risk assessment before beginning any new procedure.

Protocol 1: Amide Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the conversion of the amide to the corresponding tertiary amine.

G start Setup step1 Suspend LiAlH4 in anhydrous THF under an inert atmosphere (N2 or Ar). Cool to 0 °C in an ice bath. start->step1 step2 Slowly add a solution of 3-methoxy-N,N-dimethylpropanamide in anhydrous THF dropwise. step1->step2 step3 After addition, allow the mixture to warm to room temperature and then reflux gently for several hours. Monitor reaction by TLC or GC-MS. step2->step3 step4 Cool to 0 °C and carefully quench the reaction by sequential, slow addition of H2O, then 15% NaOH (aq), then more H2O (Fieser workup). step3->step4 step5 Filter the resulting granular precipitate (aluminum salts) and wash with THF or ether. step4->step5 step6 Combine the filtrate and washes. Dry with an appropriate drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure. step5->step6 end Purify the crude amine (e.g., by distillation) step6->end

Caption: Workflow for the reduction of the amide functional group.

Methodology:

  • Inert Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 3-methoxy-N,N-dimethylpropanamide (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the amide solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux and monitor its progress using an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄). This should produce a granular white precipitate.

  • Isolation: Stir the mixture for 15 minutes, then filter it through a pad of Celite®, washing the precipitate thoroughly with THF or diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude 3-methoxy-N,N-dimethylpropan-1-amine can be purified by distillation under reduced pressure.

References

Sources

Technical Support Center: Viscosity Management of 3-Methoxy-N,N-dimethylpropanamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing solutions of 3-methoxy-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent in their experimental work. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for challenges related to solution viscosity. Our goal is to provide you with the scientific understanding and actionable protocols necessary to optimize your experiments and ensure reliable, repeatable results.

Introduction to 3-Methoxy-N,N-dimethylpropanamide and Viscosity Challenges

3-Methoxy-N,N-dimethylpropanamide is a highly effective, amphiphilic amide solvent recognized for its excellent ability to dissolve a wide range of substances, including challenging high-performance polymers like polyamides (PA) and polyimides (PI).[1] Its favorable safety profile makes it an attractive alternative to traditional solvents such as N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF).[1][2]

However, the very properties that make 3-methoxy-N,N-dimethylpropanamide an excellent solvent, particularly for large polymer molecules, can also lead to the formation of highly viscous solutions. Managing this viscosity is critical for a variety of applications, from ensuring uniform coatings and films to facilitating smooth processing in manufacturing and enabling accurate characterization of polymer molecular weight.

This guide will address the fundamental principles governing the viscosity of these solutions and provide practical, step-by-step guidance for its measurement and modification.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with 3-methoxy-N,N-dimethylpropanamide solutions.

Q1: What is the viscosity of pure 3-methoxy-N,N-dimethylpropanamide?

A1: The viscosity of pure 3-methoxy-N,N-dimethylpropanamide is approximately 2.3 mPa·s at 20°C . For context, this is slightly higher than water (~1.0 mPa·s at 20°C) and comparable to other common amide solvents.

Q2: How does temperature affect the viscosity of 3-methoxy-N,N-dimethylpropanamide?

Estimated Viscosity of 3-Methoxy-N,N-dimethylpropanamide at Various Temperatures

Temperature (°C)Estimated Viscosity (mPa·s)
202.3
252.1 - 2.2
301.9 - 2.1
401.6 - 1.8
501.3 - 1.5

Note: These are estimated values based on the known viscosity at 20°C and the typical temperature-dependent behavior of similar amide solvents. Actual values should be confirmed experimentally.

Q3: Why do my polymer solutions in 3-methoxy-N,N-dimethylpropanamide become so viscous?

A3: The high viscosity of polymer solutions is a result of the entanglement of the long polymer chains and their interactions with the solvent molecules. 3-methoxy-N,N-dimethylpropanamide is an excellent solvent for many polymers, meaning it has strong interactions with the polymer chains, causing them to uncoil and extend. This increased hydrodynamic volume of the polymer chains, coupled with chain-chain interactions, leads to a significant increase in the solution's resistance to flow.

Q4: What are the primary factors I can control to manage the viscosity of my solution?

A4: The three primary factors you can manipulate to control viscosity are:

  • Concentration: The most direct factor. Lowering the concentration of the dissolved polymer will significantly reduce viscosity.

  • Temperature: Increasing the temperature will lower the viscosity of both the solvent and the polymer solution.

  • Co-solvents: Introducing a low-viscosity co-solvent that is miscible with your system can effectively reduce the overall solution viscosity.

Troubleshooting Guide: High Viscosity Solutions

This section provides a systematic approach to troubleshooting and resolving issues arising from high solution viscosity.

Problem: My polymer solution is too viscous to handle, dispense, or process effectively.

Initial Assessment Workflow

Viscosity_Troubleshooting start High Viscosity Issue Identified check_concentration Is polymer concentration adjustable? start->check_concentration reduce_concentration Reduce polymer concentration. check_concentration->reduce_concentration Yes check_temp Is the formulation thermally stable? check_concentration->check_temp No solution_optimized Viscosity Optimized reduce_concentration->solution_optimized increase_temp Increase processing temperature. check_temp->increase_temp Yes check_cosolvent Is the addition of a co-solvent permissible? check_temp->check_cosolvent No increase_temp->solution_optimized add_cosolvent Introduce a low-viscosity co-solvent. check_cosolvent->add_cosolvent Yes check_cosolvent->solution_optimized No (Re-evaluate formulation) add_cosolvent->solution_optimized

Caption: A logical workflow for troubleshooting high viscosity in polymer solutions.

Detailed Troubleshooting Steps & Explanations

Step 1: Evaluate and Adjust Polymer Concentration

  • Causality: The relationship between polymer concentration and solution viscosity is often exponential. A small reduction in concentration can lead to a significant decrease in viscosity. This is due to the reduced frequency of polymer chain entanglements and intermolecular interactions.

  • Protocol:

    • Prepare a series of solutions with incrementally lower polymer concentrations (e.g., reduce by 10-20% of the original concentration).

    • Measure the viscosity of each solution at a constant temperature to determine the concentration that meets your processing requirements.

    • Consider the trade-off between reduced viscosity and the final properties of your material (e.g., film thickness, mechanical strength).

Step 2: Optimize the Processing Temperature

  • Causality: Increasing the temperature of a polymer solution reduces viscosity through two primary mechanisms: it lowers the viscosity of the solvent itself and it increases the kinetic energy of the polymer chains, leading to faster disentanglement and reduced flow resistance.

  • Protocol:

    • Determine the thermal stability of your polymer and other formulation components to establish a safe maximum temperature.

    • Gradually increase the temperature of your solution in a controlled manner (e.g., in 5-10°C increments) using a heated magnetic stir plate or a temperature-controlled bath.

    • Measure the viscosity at each temperature point to find the optimal processing temperature that provides a suitable viscosity without degrading the components.

Step 3: Introduce a Low-Viscosity Co-solvent

  • Causality: The addition of a miscible, low-viscosity co-solvent can reduce the overall solution viscosity by effectively "thinning" the solvent system and potentially altering the polymer-solvent interactions, which may cause the polymer chains to adopt a more compact conformation.

  • Protocol:

    • Co-solvent Selection: Choose a co-solvent that is miscible with 3-methoxy-N,N-dimethylpropanamide and does not cause your polymer to precipitate. For polyamide-imide solutions, acetophenone has been identified as a potential co-solvent.[4] Other potential candidates could include other low-viscosity ketones or esters, but compatibility must be experimentally verified.

    • Incremental Addition: Start by adding a small amount of the co-solvent (e.g., 5-10% of the total solvent volume) to your polymer solution.

    • Homogenization and Measurement: Ensure the solution is thoroughly mixed and homogenous before measuring the viscosity.

    • Iterative Process: Continue to add the co-solvent in small increments, measuring the viscosity after each addition, until the desired viscosity is achieved. Be mindful that excessive amounts of a co-solvent can negatively impact the solubility of the polymer.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol provides a standardized method for accurately measuring the dynamic viscosity of your 3-methoxy-N,N-dimethylpropanamide solutions.

Materials:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or sample chamber

  • Beakers or sample containers

  • Your 3-methoxy-N,N-dimethylpropanamide solution

Procedure:

  • Instrument Setup:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select a spindle and rotational speed appropriate for the expected viscosity of your sample. For new formulations, you may need to perform a preliminary test to determine the optimal settings that yield a torque reading between 10% and 100%.

  • Sample Preparation and Temperature Equilibration:

    • Place a sufficient volume of your solution into the sample container to ensure the spindle will be properly immersed.

    • Place the sample container in the temperature-controlled bath and allow it to equilibrate to the desired measurement temperature for at least 30 minutes.

  • Measurement:

    • Carefully lower the viscometer and immerse the spindle into the solution to the indicated immersion mark. Avoid trapping air bubbles.

    • Start the spindle rotation at the pre-selected speed.

    • Allow the viscosity reading to stabilize. This may take 30-60 seconds.

    • Record the viscosity reading (in mPa·s or cP) and the torque percentage.

  • Data Validation:

    • For robust data, repeat the measurement at least three times with fresh aliquots of your sample.

    • Ensure the torque reading is within the optimal range (10-100%) for accurate measurements. If not, adjust the spindle size or rotational speed.

Protocol 2: Workflow for Viscosity Reduction

Viscosity_Reduction_Workflow start Prepare Polymer Solution measure_initial Measure Initial Viscosity (Protocol 1) start->measure_initial decision Viscosity Too High? measure_initial->decision adjust_temp Increase Temperature decision->adjust_temp Yes end Optimized Viscosity Achieved decision->end No measure_temp_effect Measure Viscosity at Elevated Temperature adjust_temp->measure_temp_effect decision2 Viscosity Still Too High? measure_temp_effect->decision2 add_cosolvent Add Low-Viscosity Co-solvent decision2->add_cosolvent Yes decision2->end No measure_cosolvent_effect Measure Viscosity with Co-solvent add_cosolvent->measure_cosolvent_effect measure_cosolvent_effect->end

Caption: Step-by-step experimental workflow for systematically reducing solution viscosity.

Concluding Remarks

Effectively managing the viscosity of 3-methoxy-N,N-dimethylpropanamide solutions is essential for leveraging the full potential of this valuable solvent. By understanding the interplay of concentration, temperature, and co-solvents, researchers can tailor their formulations to meet the specific demands of their applications. This guide provides a foundational framework for troubleshooting and optimization. We encourage you to use these principles and protocols as a starting point for your own process development and to always validate your results through careful experimentation.

References

  • KJ Chemicals Corporation. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). Retrieved from [Link]

  • Wikipedia. (2023). Temperature dependence of viscosity. Retrieved from [Link]

  • Bernal-García, J. M., et al. (2008). Densities and Viscosities of (N,N-Dimethylformamide + Water) at Atmospheric Pressure from (283.15 to 353.15) K.
  • Dhouibi, N., et al. (2015). Notion of viscosity Arrhenius temperature for N,N-dimethylacetamide with N,N-dimethylformamide binary mixtures and its pure components. Physics and Chemistry of Liquids, 53(2), 275-292.
  • Peshwe, D. R., & Pande, J. R. (2012).
  • Green, J. G. (1985). U.S. Patent No. 4,495,321. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7) - Waste Management and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for Propanamide, 3-methoxy-N,N-dimethyl-. This document provides researchers, scientists, and drug development professionals with comprehensive, field-proven guidance on the safe handling, recycling, and disposal of this versatile amide solvent. As a modern alternative to solvents like NMP and DMF, its proper management is critical for ensuring laboratory safety and environmental compliance.[1][2] This guide moves beyond simple checklists to explain the scientific rationale behind each recommendation, empowering you to make informed and responsible decisions during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to the most common queries regarding the waste management of 3-methoxy-N,N-dimethylpropanamide.

Q1: What is the primary recommended disposal method for 3-methoxy-N,N-dimethylpropanamide waste? A1: The primary and most effective method for disposal is high-temperature chemical incineration in a facility equipped with an afterburner and a scrubber system. This ensures the complete destruction of the organic molecule and the safe management of combustion byproducts.

Q2: Is waste containing this solvent considered hazardous? A2: Yes. Based on its classification, 3-methoxy-N,N-dimethylpropanamide is associated with significant health hazards, including serious eye irritation, suspected reproductive toxicity, and potential damage to organs like the liver and kidneys upon single or repeated exposure.[3][4] Therefore, when discarded, it must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations.[5][6]

Q3: Can I dispose of small quantities down the sanitary sewer? A3: Absolutely not. It is a violation of environmental regulations to discharge this solvent down the drain.[7] Its chemical properties and health hazards necessitate that it be handled through a designated hazardous waste stream.

Q4: Are there any viable recycling options for this solvent at a laboratory scale? A4: While the safety data sheet mentions "Recycle to process, if possible," practical options for recycling small, often contaminated, laboratory waste streams are limited. Recycling typically involves purification methods like distillation, which is only feasible for large volumes of relatively pure solvent. For typical laboratory-generated waste, this is not a practical disposal strategy. The focus should be on proper disposal.

Q5: What are the most critical hazards to be aware of when handling waste containers of this solvent? A5: The primary hazards are chemical exposure through inhalation, skin contact, or eye contact. The compound is a serious eye irritant and is suspected of damaging fertility and the unborn child.[3] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle waste in a well-ventilated area, such as a chemical fume hood.

Section 2: Hazard Identification and Safe Handling Protocol

A thorough understanding of the compound's properties is foundational to its safe management.

Data Summary: Chemical Properties & Hazards
PropertyValueSource(s)
CAS Number 53185-52-7[3]
Molecular Formula C₆H₁₃NO₂[8]
Molecular Weight 131.17 g/mol [3]
Appearance Colorless to almost colorless clear liquid[8]
Boiling Point 215°C (98.3kPa)[2]
Flash Point 99°C (Closed-cup)[2]
Signal Word Warning [3]
GHS Hazard Statements H319: Causes serious eye irritation.H361fd: Suspected of damaging fertility or the unborn child.H371: May cause damage to organs (Liver).H373: May cause damage to organs through prolonged or repeated exposure (Kidney).[3]
Protocol for Safe Handling and Temporary Storage of Waste
  • Designate a Waste Container: Use a chemically compatible, leak-proof container (e.g., polyethylene jerry can) clearly labeled "Hazardous Waste: 3-methoxy-N,N-dimethylpropanamide".[2][7]

  • Wear Appropriate PPE: At a minimum, wear nitrile gloves (or other impervious gloves), safety goggles with side shields or a face shield, and a flame-resistant lab coat.

  • Transfer Waste in a Ventilated Area: All transfers of solvent waste into the designated container must occur within a certified chemical fume hood to minimize inhalation exposure.

  • Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste. This prevents the release of vapors.[7]

  • Segregate Waste Streams: Do not mix this solvent waste with incompatible materials. It is best practice to segregate halogenated and non-halogenated solvent waste streams.

  • Store Securely: Store the sealed waste container in a designated, well-ventilated secondary containment area away from ignition sources and incompatible materials, such as strong oxidizing agents.

  • Arrange for Pickup: Follow your institution's Environmental Health & Safety (EHS) procedures for scheduling the pickup of hazardous waste by a licensed disposal company.

Section 3: Troubleshooting and Detailed Disposal Protocols

This section provides a logical workflow and detailed procedures for managing various waste scenarios involving 3-methoxy-N,N-dimethylpropanamide.

Mandatory Visualization: Waste Disposal Decision Workflow

G start Start: Waste Generated (3-methoxy-N,N-dimethylpropanamide) check_mixed Is the waste mixed with other chemical agents? start->check_mixed pure_waste Pure or Minimally Contaminated Waste check_mixed->pure_waste No mixed_waste Mixed Waste Stream check_mixed->mixed_waste Yes non_halogen Segregate into NON-HALOGENATED Solvent Waste pure_waste->non_halogen check_halogen Does the mixture contain halogenated solvents? mixed_waste->check_halogen check_halogen->non_halogen No halogen Segregate into HALOGENATED Solvent Waste check_halogen->halogen Yes package Package, Label, and Store Waste Securely per Protocol non_halogen->package halogen->package dispose Arrange Disposal via Licensed Hazardous Waste Vendor (High-Temp Incineration) package->dispose G sub Propanamide, 3-methoxy-N,N-dimethyl- acid_cond Acid-Catalyzed H+ / H₂O, Heat sub->acid_cond base_cond Base-Catalyzed ⁻OH / H₂O, Heat sub->base_cond acid_prod Products: 3-Methoxypropanoic Acid + Dimethylammonium Ion acid_cond->acid_prod base_prod Products: Sodium 3-Methoxypropanoate + Dimethylamine base_cond->base_prod

Caption: Acid and base-catalyzed hydrolysis of 3-methoxy-N,N-dimethylpropanamide.

This reaction transforms one hazardous waste into another set of chemical wastes, illustrating why it is not a practical disposal solution in a research setting.

References

  • TCI EUROPE N.V. SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide. [URL: https://www.tcichemicals.com/assets/sds/M3253_EN.pdf]
  • PubChem. Propanamide, 3-methoxy-N,N-dimethyl-. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/104427]
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-methoxy-N,N-dimethylpropionamide. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB13110298_EN.htm]
  • CymitQuimica. 3-Methoxy-N,N-dimethylpropanamide. [URL: https://www.cymitquimica.com/3-methoxy-n-n-dimethylpropanamide-53185-52-7]
  • ECHA. Substance Information - 3-methoxy-N,N-dimethylpropionamide. European Chemicals Agency. [URL: https://echa.europa.
  • Sigma-Aldrich. 3-Methoxy-N,N-dimethyl-propionamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/802424]
  • Lab Pro Inc. 3-Methoxy-N,N-dimethylpropanamide, 100G. [URL: https://labproinc.com/products/3-methoxy-n-n-dimethylpropanamide-100g]
  • SpecialChem. KJCMPA® -100 (3-methoxy-N,N-dimethylpropanamide). [URL: https://adhesives.specialchem.com/product/a-kj-chemicals-kjcmpa-100-3-methoxy-n-n-dimethylpropanamide]
  • U.S. Environmental Protection Agency. Guide: How to Determine if Solvents That Can No Longer Be Used in the Workplace Are Hazardous Waste. [URL: https://www.epa.gov/hwgenerators/guide-how-determine-if-solvents-can-no-longer-be-used-workplace-are-hazardous]
  • Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [URL: https://www.researchgate.net/publication/284000577_A_mild_alkaline_hydrolysis_of_N-_and_N_N-substituted_amides_and_nitriles]
  • McClelland Engineers Pvt Ltd. High-Nitrogen content Organic Waste Incinerator. [URL: https://www.mcclellandengineers.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [URL: https://www.masterorganicchemistry.com/2019/10/07/amide-hydrolysis/]
  • Thalluri, K., et al. (2012). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. RSC Advances. [URL: https://www.researchgate.net/publication/259205574_Waste_Reduction_in_Amide_Synthesis_by_a_Continuous_Method_Based_on_Recycling_of_the_Reaction_Mixture]
  • ResearchGate. 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. [URL: https://www.researchgate.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [URL: https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]
  • National Center for Biotechnology Information. (1994). Incineration Processes and Environmental Releases. In Medical Waste Incineration and Pollution Prevention. [URL: https://www.ncbi.nlm.nih.gov/books/NBK233623/]
  • MDPI. (2024). Fractionated Anionic PAM Dosing Under High Salinity: Controlling Floc Growth and Stability. Polymers. [URL: https://www.mdpi.com/2073-4360/16/13/1779]
  • Chemguide. Hydrolysing Amides. [URL: https://www.chemguide.co.uk/organicprops/amides/hydrolysis.html]
  • ResearchGate. (2014). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. [URL: https://www.researchgate.net/publication/262529068_Emission_of_Nitrogen_Compounds_by_Incineration_of_a_Wastewater_Sludge_Particle_Under_Fluidized_Bed_Conditions_A_Numerical_Approach]
  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [URL: https://www.epa.gov/system/files/documents/2021-11/solvents-in-the-workplace.pdf]
  • KJ Chemicals Corporation. KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). [URL: https://www.kjchemicals.co.jp/en/products/kjcmpa-100/]
  • White Rose eTheses Online. (2019). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [URL: https://etheses.whiterose.ac.uk/25447/]
  • YouTube. (2019). mechanism of amide hydrolysis. [URL: https://www.youtube.
  • MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Catalysts. [URL: https://www.mdpi.com/2073-4344/12/10/1183]
  • YouTube. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [URL: https://www.youtube.
  • Nature. (2024). Sustainable recycling of polyamides via C–N bond cleavage facilitated by methyl tosylate under mild conditions. Nature Communications. [URL: https://www.
  • Tokyo Chemical Industry Co., Ltd. 3-Methoxy-N,N-dimethylpropanamide. [URL: https://www.tcichemicals.com/JP/ja/p/M3253]
  • U.S. Environmental Protection Agency. Hazardous Waste. [URL: https://www.epa.gov/hw]
  • YouTube. (2021). 20.10 Synthesis and Reactions of Amides. [URL: https://www.youtube.
  • ScholarWorks at University of Montana. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. [URL: https://scholarworks.umt.edu/chemistry_pubs/57/]
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [URL: https://www.chemistrysteps.
  • University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [URL: https://www.uwlax.edu/environmental-health-and-safety/chemical-safety/chemical-hygiene-plan/part-g-chemical-disposal-procedures/]

Sources

Preventing side reactions with "Propanamide, 3-methoxy-N,N-dimethyl-"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propanamide, 3-methoxy-N,N-dimethyl-

Welcome to the technical support center for Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing and troubleshooting side reactions during its use. As a modern polar aprotic solvent, it serves as a safer alternative to N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF), particularly in polymer synthesis and formulation.[1][2][3] However, like any reagent, its successful application hinges on understanding its chemical behavior and potential liabilities.

This document provides in-depth, evidence-based answers to common challenges, helping you optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during a reaction where Propanamide, 3-methoxy-N,N-dimethyl- is used as a solvent or reagent.

Q1: My reaction is showing unexpected byproducts, specifically a carboxylic acid and dimethylamine. What is causing this?

A1: The presence of 3-methoxypropanoic acid and dimethylamine strongly suggests that the amide bond of the solvent is undergoing hydrolysis. Propanamide, 3-methoxy-N,N-dimethyl- is a tertiary amide. While tertiary amides are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance, they are not completely inert.[4][5] This side reaction is typically promoted by harsh conditions:

  • Strong Acidic or Basic Conditions: The reaction is catalyzed by the presence of strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH).[5][6] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] Under basic conditions, a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon occurs.[8]

  • Elevated Temperatures: High reaction temperatures significantly accelerate the rate of hydrolysis, even under moderately acidic or basic conditions.

Mitigation Strategy:

  • pH Control: If your reaction chemistry allows, maintain a neutral pH. Buffer the reaction mixture if necessary.

  • Temperature Management: Run the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate.

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to minimize the presence of water, which is a key reactant in the hydrolysis pathway.

Q2: I've detected 3-hydroxy-N,N-dimethylpropanamide in my product mixture after an acidic workup. How did this form?

A2: The formation of 3-hydroxy-N,N-dimethylpropanamide indicates the cleavage of the ether linkage in the molecule. This is a classic ether cleavage reaction, typically facilitated by strong acids, particularly hydrogen halides like HBr or HI.[4] The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack from the conjugate base of the acid on the adjacent carbon atom.[4] While less reactive than hydrogen halides, other strong non-nucleophilic acids (e.g., trifluoroacetic acid) at high temperatures can also promote this side reaction.

Mitigation Strategy:

  • Avoid Strong Acids: Whenever possible, use milder acids for workup or pH adjustment. If a strong acid is required for your transformation, consider protecting the ether group if it's not compatible.

  • Control Temperature: If a strong acid is unavoidable, perform the reaction and workup at low temperatures (e.g., 0 °C or below) to minimize the rate of ether cleavage.

  • Limit Exposure Time: Minimize the duration of contact between your reaction mixture and the strong acid.

Q3: My polymerization reaction is resulting in a lower-than-expected molecular weight polymer. Could the solvent be the culprit?

A3: Yes, the solvent can be a contributing factor in several ways. Given that Propanamide, 3-methoxy-N,N-dimethyl- is often used for synthesizing high-performance polymers like polyimides and polyamides, its purity is critical.[1][2]

  • Chain-Terminating Impurities: The most likely cause is the presence of reactive impurities in the solvent. Trace amounts of water can hydrolyze the amide to 3-methoxypropanoic acid and dimethylamine, as discussed in Q1. Dimethylamine, a secondary amine, can act as a chain terminator in many polymerization reactions (e.g., by capping acid chloride or isocyanate monomers).

  • Solvent Degradation: If the polymerization requires harsh conditions (e.g., high heat and a Lewis acid catalyst), the solvent itself might slowly degrade, generating these chain-terminating species in situ.

Mitigation Strategy:

  • Use High-Purity Solvent: Always use a high-purity or anhydrous grade of the solvent. If purity is uncertain, consider purifying it by distillation under reduced pressure.

  • Perform a Blank Run: Heat the solvent with any catalysts or additives (but without monomers) under the planned reaction conditions. Then, analyze the solvent for degradation products using techniques like GC-MS to ensure it is stable.

Frequently Asked Questions (FAQs)

This section covers general questions regarding the handling, stability, and properties of Propanamide, 3-methoxy-N,N-dimethyl-.

Q1: What are the recommended storage and handling conditions for Propanamide, 3-methoxy-N,N-dimethyl-?

A1: Proper storage is crucial to maintain the integrity of the solvent. Based on safety data sheets and general chemical principles, the following conditions are recommended:

  • Container: Keep the container tightly closed to prevent moisture absorption from the atmosphere and evaporation.[9]

  • Atmosphere: For applications highly sensitive to moisture or oxidation, store under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature: Store in a cool, dark place.[9] Avoid direct sunlight and proximity to heat sources.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[9][10]

Q2: How does the stability of Propanamide, 3-methoxy-N,N-dimethyl- compare to other common amides like DMF?

A2: Propanamide, 3-methoxy-N,N-dimethyl- is generally considered to be chemically stable under normal conditions.[9][10] Its stability profile is comparable to other tertiary amides. The primary liabilities are hydrolysis and ether cleavage under the harsh conditions detailed in the troubleshooting section. Compared to DMF, it does not have the formyl proton which can be a site for certain side reactions. Crucially, its main advantage lies in its improved safety profile; it is not classified as having the reproductive toxicity associated with NMP and DMF.[1][2][3]

Q3: What are the key physical properties I should be aware of?

A3: Understanding the physical properties is essential for experimental design, especially for purification and solvent removal.

PropertyValueSource(s)
CAS Number 53185-52-7[11][12]
Molecular Formula C₆H₁₃NO₂[11][13]
Molecular Weight 131.17 g/mol [2][13]
Appearance Colorless to almost colorless clear liquid[2][14]
Boiling Point 215 °C (at 98.3 kPa); 58 °C (at 0.1 kPa)[2][9]
Density ~0.994 - 1.00 g/cm³[2][15]
Flash Point 99 °C (Closed-cup)[2]

Q4: Can I use this solvent with strong reducing agents like Lithium Aluminum Hydride (LAH)?

A4: Caution is advised. While stable to many reagents, the amide functional group can be reduced by powerful hydride reagents like LAH. This reaction would cleave the carbonyl group to yield 3-methoxy-N,N-dimethylpropan-1-amine. If the solvent is not intended to be a reactant, its use with such potent reducing agents should be avoided. Milder reducing agents, such as sodium borohydride, are typically not reactive enough to reduce a tertiary amide and would be more compatible.

Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Low Reaction Yield

This decision tree provides a logical workflow for diagnosing the cause of poor yields when using Propanamide, 3-methoxy-N,N-dimethyl- as a solvent.

G A Low Reaction Yield Observed B Analyze Reaction Mixture (LC-MS, GC-MS, NMR) A->B C Side Products Detected? B->C D Hydrolysis Products Found? (Acid, Dimethylamine) C->D Yes F No Solvent-Related Side Products C->F No E Ether Cleavage Product Found? (Alcohol) D->E No G Root Cause: Harsh pH / High Temp / Water D->G Yes H Root Cause: Strong Acidic Conditions E->H Yes I Investigate Other Factors: - Reagent Purity - Reaction Kinetics - Catalyst Activity F->I

Caption: A troubleshooting decision tree for low reaction yields.

Diagram 2: Potential Side Reaction Pathways

This diagram illustrates the two primary degradation pathways for Propanamide, 3-methoxy-N,N-dimethyl- under harsh chemical conditions.

G cluster_main Propanamide, 3-methoxy-N,N-dimethyl- cluster_hydrolysis Amide Hydrolysis cluster_cleavage Ether Cleavage Main CH₃O-CH₂CH₂-C(=O)N(CH₃)₂ Acid 3-Methoxypropanoic Acid CH₃O-CH₂CH₂-COOH Main->Acid H₂O / H⁺ or OH⁻ (High Temp) Amine Dimethylamine HN(CH₃)₂ Main->Amine H₂O / H⁺ or OH⁻ (High Temp) Alcohol 3-Hydroxy-N,N-dimethylpropanamide HO-CH₂CH₂-C(=O)N(CH₃)₂ Main->Alcohol Strong Acid (e.g., HBr) (High Temp)

Caption: Major side reaction pathways of the solvent molecule.

Experimental Protocols

Protocol 1: Quality Control Check for Solvent Purity via Gas Chromatography (GC)

This protocol outlines a general method to assess the purity of Propanamide, 3-methoxy-N,N-dimethyl- and detect common volatile impurities like dimethylamine.

Objective: To quantify the purity of the solvent and identify potential contaminants before use in a sensitive reaction.

Materials:

  • Propanamide, 3-methoxy-N,N-dimethyl- sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a mid-polarity column like DB-17 or equivalent)

  • Volumetric flasks and syringes

Procedure:

  • Sample Preparation: Prepare a diluted sample by accurately weighing ~10 mg of the solvent and dissolving it in 10 mL of the dilution solvent (e.g., Dichloromethane) in a volumetric flask. This creates a ~1 mg/mL solution.

  • Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample onto the GC system.

    • Record the chromatogram. The main peak will correspond to Propanamide, 3-methoxy-N,N-dimethyl-.

    • Analyze the chromatogram for any additional peaks. Low boiling point impurities like dimethylamine will elute very early. Higher boiling point impurities (e.g., hydrolysis products if derivatized) will elute later.

  • Quantification: Calculate the purity by area percent. The purity is the area of the main solvent peak divided by the total area of all peaks, multiplied by 100. For accurate quantification of specific impurities, a calibration curve using authentic standards is required.

References

  • Pearson Education, Inc. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions.
  • Souldozi, A., & Al-Laham, A. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Benchchem (n.d.). Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7.
  • ARKAT-USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • ResearchGate (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ARKAT-USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • CymitQuimica (n.d.). CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide.
  • Leading Chemical Supplier (n.d.). Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels.
  • ResearchGate (n.d.). 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives.
  • KJ Chemicals Corporation (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products.
  • NSF International (2016). NSF/ANSI 60 - 2016 - Drinking Water Treatment Chemicals - Health Effects.
  • U.S. Environmental Protection Agency (EPA) (n.d.). Propanamide, 3-methoxy-N,N-dimethyl- - Substance Details - SRS.
  • SpecialChem (2020). KJCMPA® -100 (3-methoxy-N,N-dimethylpropanamide).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Methoxy-N,N-dimethylpropanamide 53185-52-7.
  • European Coatings Show (n.d.). 3-methoxy-N,N-dimethylpropanamide.
  • PubChem (n.d.). Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide.
  • Lab Pro Inc. (n.d.). 3-Methoxy-N,N-dimethylpropanamide, 100G - M3253-100G.
  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET.

Sources

Validation & Comparative

The Ascending Challenger: A Comparative Guide to 3-Methoxy-N,N-dimethylpropanamide versus DMF as a Solvent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

In the landscape of modern chemistry, the choice of solvent is a critical decision that influences reaction kinetics, product purity, and, increasingly, the safety and environmental footprint of a process. For decades, N,N-Dimethylformamide (DMF) has been a ubiquitous polar aprotic solvent, prized for its ability to dissolve a wide range of organic and inorganic compounds. However, mounting concerns over its reproductive toxicity and other health hazards have catalyzed the search for safer, high-performance alternatives.[1][2][3] This guide provides a comprehensive comparison between the established workhorse, DMF, and a promising challenger: Propanamide, 3-methoxy-N,N-dimethyl-, a highly amphiphilic amide-ether solvent.[4][5]

At a Glance: Key Physicochemical Properties

A solvent's physical and chemical characteristics are paramount to its function. The following table summarizes the key properties of 3-methoxy-N,N-dimethylpropanamide and DMF.

Property3-methoxy-N,N-dimethylpropanamideN,N-Dimethylformamide (DMF)
CAS Number 53185-52-7[6]68-12-2[7]
Molecular Formula C6H13NO2[8]C3H7NO[7]
Molecular Weight 131.17 g/mol [8]73.09 g/mol [7]
Boiling Point 215°C (at 98.3 kPa)[4]153°C[9]
Freezing Point < -80°C[4]-61°C[9]
Flash Point 99°C (Closed-cup)[4]58°C (136°F)[7]
Specific Gravity 0.994 - 1.00[4][10]~0.944 g/cm³
Appearance Colorless liquid[4]Colorless to pale yellow liquid[3]

Delving Deeper: A Head-to-Head Comparison

Performance and Applications

Polymer Synthesis: A significant application for polar aprotic solvents is in the synthesis of high-performance polymers such as polyamides (PA), polyimides (PI), and polyamide-imides (PAI).[4][11] These polymers are often challenging to dissolve, a prerequisite for their synthesis and processing. 3-methoxy-N,N-dimethylpropanamide has demonstrated high dissolving power for these poorly-soluble polymers, positioning it as a strong candidate for replacing DMF and NMP in these applications.[4][12] Its amphiphilic nature allows it to effectively dissolve a wide array of substances with varying polarities.[4][12]

Organic Synthesis: Dipolar aprotic solvents like DMF are favored for nucleophilic substitution reactions (SN2 and SNAr) because they do not hydrogen bond with nucleophiles, thereby increasing the reaction rate.[13] While direct, publicly available, peer-reviewed studies with quantitative comparisons of 3-methoxy-N,N-dimethylpropanamide and DMF in a broad range of specific organic reactions are still emerging, its structural similarities and comparable solvent parameters suggest its potential as a viable substitute in many of these transformations. It is marketed as a replacement for DMF in various applications, including coatings, adhesives, and cleaners.[4][12]

Solid-Phase Peptide Synthesis (SPPS): DMF has been the solvent of choice for SPPS, a cornerstone of drug discovery and development.[14][15] However, the drive for greener chemistry has led to the exploration of alternatives. While there is a growing body of literature on DMF replacement in SPPS, much of the focus has been on solvents like N-butyl-2-pyrrolidinone (NBP), Cyrene™, and various solvent mixtures.[14][16] The performance of 3-methoxy-N,N-dimethylpropanamide in SPPS is an area ripe for further investigation to provide the peptide chemistry community with more sustainable options.

The Decisive Factor: Safety and Toxicology

The most compelling argument for the adoption of 3-methoxy-N,N-dimethylpropanamide over DMF lies in its significantly improved safety profile.

DMF:

  • Reproductive Toxicity: DMF is classified as a substance that may damage the unborn child and is suspected of damaging fertility.[3][9] This is a major concern, leading to increased regulatory scrutiny and restrictions on its use.[13]

  • Hepatotoxicity: Acute and chronic exposure to DMF can cause liver damage.[2]

  • Other Hazards: It is a flammable liquid and can cause serious eye irritation.[9][17] Inhalation and dermal absorption are significant routes of exposure, and it can cause a range of symptoms from skin irritation to digestive disturbances.[2][3]

3-methoxy-N,N-dimethylpropanamide:

  • Favorable Reproductive Toxicity Profile: A key advantage is that it does not show the reproductive toxicity associated with DMF, as indicated by OECD 414 toxicity studies.[4][12]

  • Other Hazards: While considered safer, it is not without hazards. It can cause serious eye irritation and is suspected of damaging fertility or the unborn child, though the evidence for the latter appears less pronounced than for DMF.[8][18] It may also cause damage to organs through prolonged or repeated exposure.[8][18]

The following diagram illustrates the decision-making workflow when selecting between these two solvents, emphasizing the critical role of safety assessment.

Solvent_Selection_Workflow start Solvent Selection for a Given Application performance Evaluate Performance Requirements (e.g., Solubility, Reaction Rate) start->performance dmf Consider DMF performance->dmf mdpa Consider 3-methoxy-N,N-dimethylpropanamide performance->mdpa safety Assess Safety & Health Risks decision Select Appropriate Solvent safety->decision dmf_pros Pros: - Well-established - Extensive literature data dmf->dmf_pros dmf_cons Cons: - Reproductive toxicity - Hepatotoxicity - Flammable dmf->dmf_cons mdpa_pros Pros: - No reproductive toxicity (OECD 414) - High boiling point - Excellent solvency for polymers mdpa->mdpa_pros mdpa_cons Cons: - Less literature data for specific reactions - Potential for eye irritation and organ damage with prolonged exposure mdpa->mdpa_cons dmf_cons->safety mdpa_pros->safety

Caption: Solvent selection workflow comparing DMF and 3-methoxy-N,N-dimethylpropanamide.

Experimental Protocols: A Note on Implementation

When substituting a solvent in an established protocol, it is crucial to perform validation experiments. The following is a generalized workflow for such a validation.

General Workflow for Solvent Substitution Validation

Solvent_Substitution_Validation start Initiate Solvent Substitution lit_review Literature Review for Alternative Solvents start->lit_review physchem Compare Physicochemical Properties lit_review->physchem small_scale Small-Scale Test Reactions physchem->small_scale optimization Reaction Parameter Optimization (Temperature, Concentration, Time) small_scale->optimization analysis Analysis of Results (Yield, Purity, Side Products) optimization->analysis analysis->small_scale Re-optimize if necessary scale_up Scale-Up and Process Validation analysis->scale_up implementation Full Implementation scale_up->implementation

Caption: A generalized workflow for validating a solvent substitution in a chemical process.

Step-by-Step Methodology:

  • Literature and Property Review: Begin by thoroughly reviewing the literature for the specific reaction of interest and comparing the physicochemical properties of the incumbent and proposed solvent (as outlined in the table above). Pay close attention to solubility of all reactants, intermediates, and the final product.

  • Small-Scale Test Reactions: Conduct a series of small-scale reactions in parallel using both DMF and 3-methoxy-N,N-dimethylpropanamide under identical conditions (temperature, concentration, stoichiometry, and reaction time).

  • Reaction Monitoring and Analysis: Monitor the progress of the reactions using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS). Upon completion, isolate the product and determine the yield and purity.

  • Optimization: If the initial results with 3-methoxy-N,N-dimethylpropanamide are not optimal, systematically vary reaction parameters such as temperature, concentration, and reaction time to identify the ideal conditions.

  • Scale-Up Considerations: Once satisfactory results are achieved on a small scale, a pilot scale-up should be conducted to identify any potential issues related to heat transfer, mixing, or work-up procedures that may not have been apparent in the small-scale experiments.

Conclusion: A Safer Path Forward

The evidence strongly suggests that 3-methoxy-N,N-dimethylpropanamide is a compelling and safer alternative to DMF for a variety of applications, particularly in the synthesis and processing of high-performance polymers. Its favorable toxicological profile, especially the absence of reproductive toxicity, addresses the most significant drawback of DMF. While more direct comparative data in a wider range of organic reactions would be beneficial, its properties and existing applications make it a solvent that researchers, scientists, and drug development professionals should seriously consider for both new process development and the replacement of DMF in existing protocols. The transition to safer solvents is not just a regulatory necessity but a scientific responsibility, and 3-methoxy-N,N-dimethylpropanamide represents a significant step in the right direction.

References

  • Current time information in Okres Brno-venkov, CZ. (n.d.). Google.
  • Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7. (n.d.). Benchchem.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). Chemical Reviews - ACS Publications.
  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. (n.d.). KJ Chemicals Corporation.
  • Can Cyrene offer a greener alternative to harmful solvents? (n.d.). Merck Group.
  • 3-methoxy-N,N-dimethylpropanamide. (n.d.). European Coatings Show.
  • KJCMPA® -100 (3-methoxy-N,N-dimethylpropanamide). (2020). SpecialChem.
  • Greener Solvents on the Rise: A Comparative Guide to Alternatives for N,N-Dimethylformamide Hydrochloride in Organic Synthesis. (n.d.). Benchchem.
  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. (n.d.). PubChem.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (2025). Wordpress.
  • CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide. (n.d.). CymitQuimica.
  • On the way to greener SPPS: Replacing DMF. (2022). Bachem.
  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH.
  • Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. (n.d.). Advanced Chemical Solutions.
  • 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. (n.d.). ResearchGate.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. (n.d.). TCI AMERICA.
  • 3-Methoxy-N,N-dimethylpropanamide, 100G - M3253-100G. (n.d.). Lab Pro Inc.
  • Safety Data Sheet: N,N-dimethylformamide. (n.d.). Chemos GmbH&Co.KG.
  • N,N-Dimethylformamide. (n.d.). EPA.
  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Dimethylformamide | HCON(CH3)2 | CID 6228. (n.d.). PubChem.
  • 3-Methoxy-N,N-dimethylpropanamide | 53185-52-7. (n.d.). Sigma-Aldrich.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. (n.d.). Tokyo Chemical Industry Co., Ltd.(JP).
  • The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis. (n.d.). Advanced Chemical Solutions.
  • SAFETY DATA SHEET. (2019). TCI EUROPE N.V.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • The Amide-Ether type solvents for NMP, DMF alternative. (n.d.). Pitture e Vernici.
  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Preparation of 3-methoxy propanamine. (2008). Google Patents.

Sources

A Comparative Guide to 3-methoxy-N,N-dimethylpropanamide (3-MDMPA) and Conventional Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and formulation, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) have been the industry standard due to their exceptional solvency power.[1] However, mounting regulatory pressure and growing awareness of their reproductive toxicity have created an urgent need for safer, high-performance alternatives.[1][2][3] This guide provides an in-depth comparison of an emerging alternative, 3-methoxy-N,N-dimethylpropanamide (3-MDMPA), against these traditional solvents and Dimethyl sulfoxide (DMSO), offering researchers and drug development professionals the data-driven insights needed to make informed decisions.

Section 1: Physicochemical Property Analysis

A solvent's performance is intrinsically linked to its physical properties. These parameters influence everything from solubility and reaction kinetics to process conditions like temperature and ease of removal. 3-MDMPA is a colorless liquid that possesses a unique combination of an amide and an ether functionality, contributing to its versatile solvency.[4][5]

Expert Insight: The high boiling point of 3-MDMPA (215 °C) is advantageous for high-temperature reactions, such as polymer synthesis, where thermal stability is paramount.[5] However, this also means that its removal under vacuum requires more energy compared to a lower-boiling solvent like DMF (153 °C). The extremely low freezing point (<-80 °C) is a significant practical benefit, preventing solidification during cold storage or in cooled reaction setups, a common issue with DMSO which freezes at 18.5 °C.[5]

Table 1: Comparison of Physicochemical Properties

Property3-MDMPADMFDMAcNMPDMSO
CAS Number 53185-52-7[4]68-12-2[5]127-19-5872-50-4[5]67-68-5
Molecular Weight ( g/mol ) 131.17[5]73.0987.1299.1378.13
Boiling Point (°C) 215[5]153165202189
Freezing Point (°C) < -80[5]-61-20-2418.5
Density (g/mL @ 20°C) 0.994[5]0.9440.9431.0281.100
Flash Point (°C, closed cup) 99[5]58639187
Dielectric Constant (ε) Data not available36.737.832.247.2
Section 2: Performance in Key Applications

The true measure of a solvent is its performance in practice. 3-MDMPA has been identified as a strong candidate for replacing traditional amide solvents, particularly in the synthesis of high-performance polymers where its excellent dissolving power for materials like polyamides (PA), polyimides (PI), and polyamide-imides (PAI) is crucial.[5][6][7]

Causality of Solvent Choice: The synthesis of high-performance polymers like PAI often involves polycondensation reactions that require a solvent capable of dissolving both the monomers and the resulting high molecular weight polymer to prevent premature precipitation and allow the reaction to proceed to completion.[6] Polar aprotic solvents are ideal as they can solvate the polar intermediates and polymer backbone without interfering with the reaction mechanism.[8]

Experimental Protocol: Comparative Polymer Solubility Test

This protocol provides a self-validating system to directly compare the solvency power of 3-MDMPA against NMP for a poorly-soluble polymer like a commercial polyamide-imide resin.

  • Preparation: Label five 20 mL glass vials for each solvent to be tested: 3-MDMPA, NMP, DMF, DMAc, and DMSO.

  • Solvent Addition: Add 10 mL of each respective solvent to its labeled vial.

  • Polymer Addition: Weigh 1.0 g of dry PAI resin powder and add it to each vial.

  • Dissolution: Place a small magnetic stir bar in each vial, cap the vials, and place them on a multi-position magnetic stirrer at room temperature (25 °C). Stir at 300 RPM.

  • Observation: Visually inspect the vials at 1, 4, and 24 hours. Record observations on the degree of dissolution (e.g., fully dissolved, partially dissolved with swelling, suspended, undissolved).

  • Validation: The persistence of undissolved polymer in a control solvent known for its high solvency (like NMP) would indicate an issue with the polymer sample itself, whereas a clear solution in 3-MDMPA would validate its efficacy.

Expected Results: Literature and supplier data suggest that 3-MDMPA would show comparable, if not superior, solvency for PAI and PI resins when compared to NMP and DMF, resulting in a clear, homogenous polymer solution.[3][5][9]

Section 3: Environmental, Health, and Safety (EHS) Profile

The primary driver for seeking alternatives to DMF, DMAc, and NMP is their significant health risks. All three are classified as Substances of Very High Concern (SVHC) under European REACH regulations due to their reproductive toxicity (Category 1B, H360D - "May damage the unborn child").[1][2] This classification mandates strict handling protocols and is pushing industries towards their phase-out.[10]

Expert Insight: The most significant advantage of 3-MDMPA is its improved safety profile. Crucially, studies conducted according to OECD guidelines (e.g., OECD 414 for prenatal developmental toxicity) have indicated that 3-MDMPA does not show the reproductive toxicity associated with its traditional counterparts.[5][10] While it is still classified as a serious eye irritant (H319) and may cause organ damage through prolonged exposure (H373), the absence of the H360D classification is a major differentiator.[11][12]

Table 2: Comparison of EHS and Regulatory Profiles

SolventKey Hazard StatementsREACH SVHC Status
3-MDMPA H319: Causes serious eye irritation[11][12] H361: Suspected of damaging fertility or the unborn child[11] H373: May cause damage to organs through prolonged exposure[11][12]Not listed as SVHC
DMF H360D: May damage the unborn child [2] H312+H332: Harmful in contact with skin or if inhaled H319: Causes serious eye irritationYes (Reprotoxic) [2][13]
DMAc H360D: May damage the unborn child [2] H312+H332: Harmful in contact with skin or if inhaled H319: Causes serious eye irritationYes (Reprotoxic)
NMP H360D: May damage the unborn child [14] H315: Causes skin irritation H319: Causes serious eye irritationYes (Reprotoxic) [14]
DMSO Not classified for major health hazards under GHSNot listed as SVHC

Note: Hazard statements are not exhaustive. Users must consult the full Safety Data Sheet (SDS) for each solvent before use.[12]

Choosing the right solvent requires balancing performance with safety and regulatory compliance. The following diagram illustrates a logical workflow for this decision-making process.

SolventSelection start Define Application Requirements perf_check Performance Screening: - Solvency - Reaction Compatibility - Boiling Point start->perf_check dmf_nmp Traditional Solvents: DMF, DMAc, NMP perf_check->dmf_nmp Evaluate Candidates mdmpa Alternative: 3-MDMPA perf_check->mdmpa Evaluate Candidates dmso Alternative: DMSO perf_check->dmso Evaluate Candidates fail_perf Fails Performance perf_check->fail_perf ehs_check EHS & Regulatory Review ehs_check->dmf_nmp Check Status ehs_check->mdmpa Check Status ehs_check->dmso Check Status pass_perf Passes Performance dmf_nmp->pass_perf fail_ehs High EHS Risk (e.g., SVHC) dmf_nmp->fail_ehs SVHC Listed mdmpa->pass_perf pass_ehs Acceptable EHS Risk mdmpa->pass_ehs Not SVHC Listed dmso->pass_perf dmso->pass_ehs Not SVHC Listed re_evaluate Re-evaluate Requirements or Test Other Alternatives fail_perf->re_evaluate No suitable candidate pass_perf->ehs_check select_solvent Select Optimal Solvent fail_ehs->select_solvent Use only if no alternative exists & with strict controls pass_ehs->select_solvent

Caption: Workflow for solvent selection balancing performance and EHS.

Conclusion and Future Outlook

3-methoxy-N,N-dimethylpropanamide presents itself as a compelling, modern alternative to traditional polar aprotic amide solvents. Its primary advantage is a significantly improved safety profile, specifically the absence of the reproductive toxicity that has led to severe restrictions on DMF, DMAc, and NMP.[10] This makes 3-MDMPA not just a viable substitute but a strategic replacement for companies focused on sustainability and worker safety.

Its high solvency for challenging polymers makes it particularly well-suited for the advanced materials sector.[3][6] While its higher boiling point may require process adjustments for solvent removal, this is often a manageable engineering challenge. For researchers and drug development professionals, 3-MDMPA offers a robust, safer medium for a variety of chemical transformations, aligning cutting-edge science with responsible chemical management. As regulations continue to tighten globally, the adoption of solvents like 3-MDMPA will be essential for future-proofing chemical processes and fostering a safer, more sustainable scientific enterprise.

References

  • KJ Chemicals Corporation. KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide bond forming reactions using common amide coupling reagents or reagent combinations. Green Chemistry, 15(3), 596-600. [Link]

  • PubChem. Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. [Link]

  • Asian Journal of Research in Chemistry. Physical Properties of liquids. [Link]

  • European Coatings. DMF: Restriction on the horizon. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. [Link]

  • European Coatings Show. 3-methoxy-N,N-dimethylpropanamide. [Link]

  • Knowde. KJCMPA 100 (3-methoxy-N,N-dimethylpropanamide). [Link]

  • ARCOR Epoxy Technologies. Physical Properties of Solvents. [Link]

  • ECHA. N, N-dimethylformamide - Substance Information. [Link]

  • ResearchGate. (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • ChemTalk. Polar Protic and Aprotic Solvents. [Link]

  • University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • CIRS Group. European Commission Updates REACH SVHC List and Restricted Substances List. [Link]

  • ChemRadar. EU REACH Candidate List of Substances of Very High Concern|SVHC. [Link]

  • LookChem. Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. [Link]

  • ResearchGate. 3-Methoxy-N,N-dimethylpropanamide and some commercially available derivatives. [Link]

  • Journal of the American Chemical Society. Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. [Link]

  • Pitture e Vernici. The Amide-Ether type solvents for NMP, DMF alternative. [Link]

  • Wiley Online Library. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]

  • ChemSrc. 3-methoxy-N,N-dimethylpropionamide (cas 53185-52-7) SDS/MSDS download. [Link]

  • Reddit. DMSO vs. DMF for biological testing : r/Chempros. [Link]

  • WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

Sources

The Ascending Profile of a Greener Solvent: A Comparative Guide to the Efficacy of 3-Methoxy-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer, more sustainable, and highly efficient chemical processes, the role of the solvent cannot be overstated. For decades, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have been mainstays in the toolkit of researchers and drug development professionals. However, mounting concerns over their reproductive toxicity have necessitated a shift towards greener alternatives. This guide provides an in-depth technical comparison of Propanamide, 3-methoxy-N,N-dimethyl- (cas: 53185-52-7), a promising and more sustainable alternative, with traditional solvents in key reaction types.

Introduction to Propanamide, 3-methoxy-N,N-dimethyl- (MDP)

Propanamide, 3-methoxy-N,N-dimethyl-, hereafter referred to as MDP, is a highly-amphiphilic amide solvent.[1] Its molecular structure, featuring both an amide and an ether functionality, imparts a unique combination of properties that make it an excellent solvent for a wide range of polar and non-polar substances.[2] A key advantage of MDP is its significantly better safety profile; studies have indicated that it does not exhibit the reproductive toxicity associated with DMF and NMP.[1][3]

Physicochemical Properties: A Head-to-Head Comparison

A solvent's efficacy is intrinsically linked to its physical and chemical properties. Here, we compare MDP with its traditional counterparts, DMF and NMP.

PropertyPropanamide, 3-methoxy-N,N-dimethyl- (MDP) N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 53185-52-7[2]68-12-2872-50-4
Molecular Weight ( g/mol ) 131.17[1]73.0999.13
Boiling Point (°C) 215[1]153202
Viscosity (mPa·s at 20°C) 2.3[4]0.921.65
Flash Point (°C) 99 (Closed-cup)[1]5891
Hansen Solubility Parameters (MPa½) δD: 16.6, δP: 10.5, δH: 7.5δD: 17.4, δP: 13.7, δH: 11.3δD: 18.0, δP: 12.3, δH: 7.2

The higher boiling point and flash point of MDP compared to DMF suggest lower volatility and enhanced safety in handling at elevated temperatures. Its Hansen solubility parameters are notably similar to those of NMP and DMF, indicating a comparable dissolving power for a wide range of solutes, including challenging polymers.[5]

Efficacy in Polymer Synthesis and Processing

The most well-documented application demonstrating the efficacy of MDP is in the synthesis and processing of high-performance polymers, such as polyamides (PA), polyimides (PI), and polyamide-imides (PAI).[1][3] These polymers are often characterized by their poor solubility in common organic solvents.

Superior Dissolving Power for Intractable Polymers

Experimental evidence has shown that MDP is an excellent solvent for dissolving poorly soluble polymers.[1][3] This is a critical attribute, as the synthesis of these polymers often requires a solvent that can maintain both the monomers and the growing polymer chains in solution to achieve high molecular weights and desirable material properties. MDP's effectiveness in this area is a direct result of its amphiphilic nature, allowing it to interact favorably with the polar and non-polar segments of the polymer chains.

A key application is in the preparation of polyamide-imide resins, where MDP can be used as a co-solvent with N-formyl morpholine to create a CMR-free (carcinogenic, mutagenic, or reprotoxic) solvent system.[6]

Workflow for Polymer Synthesis

Below is a generalized workflow for the synthesis of a polyamide-imide resin, illustrating the integration of MDP as a safer solvent alternative.

cluster_synthesis Polymer Synthesis Workflow prep Solvent Preparation (NFM and MDP co-solvent) mix Monomer Addition (MDI and TMA) prep->mix Charge reactor poly Polymerization mix->poly Heat and stir dilute Dilution (with MDP) poly->dilute Adjust viscosity process Processing (to PAI resin) dilute->process Precipitation/Drying

Caption: Generalized workflow for polyamide-imide (PAI) synthesis using MDP.

Projected Efficacy in Common Organic Reactions

While specific experimental data for MDP in a broad range of organic reactions is still emerging, its physicochemical properties allow for well-reasoned projections of its performance in reaction types where polar aprotic solvents are essential.

Nucleophilic Substitution Reactions (SN2)

Causality Behind Solvent Choice: SN2 reactions are favored by polar aprotic solvents because they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "bare" and highly reactive. Solvents with high dielectric constants and dipole moments, but without acidic protons, are ideal.

Projected Performance of MDP: With its amide functionality, MDP is a polar aprotic solvent. Its polarity is expected to be comparable to that of DMF and NMP, making it a suitable medium for SN2 reactions. The absence of acidic protons in MDP prevents the deactivation of the nucleophile through hydrogen bonding.

Comparison with Alternatives:

SolventDielectric Constant (approx.)Performance in SN2Key Considerations
MDP Not widely reported, expected to be highProjected: Good to Excellent. Should effectively solvate cations and promote nucleophilicity.Higher boiling point may be advantageous for reactions requiring elevated temperatures.
DMF 36.7[7]Excellent. Widely used and well-documented.Reproductive toxicity is a major concern.
NMP 32.2Excellent. Similar to DMF in performance.Also classified as a reproductive toxin.
DMSO 46.7[7]Excellent. Highly polar, accelerates SN2 reactions.Can be challenging to remove due to its high boiling point and can participate in side reactions (e.g., Swern oxidation).
Acetonitrile 37.5[7]Good. Less polar than DMF and DMSO, but effective for many SN2 reactions.Lower boiling point limits its use at higher temperatures.
Experimental Protocol: A Representative SN2 Reaction

The following is a standard protocol for a Williamson ether synthesis. While originally developed with DMF, MDP is proposed as a direct, safer substitute.

Reaction: Synthesis of Propyl Phenyl Ether

Materials:

  • Phenol (1.0 eq)

  • Potassium Carbonate (1.5 eq)

  • 1-Bromopropane (1.2 eq)

  • Propanamide, 3-methoxy-N,N-dimethyl- (MDP) (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol, potassium carbonate, and MDP.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for using MDP: MDP's polarity will facilitate the dissolution of the potassium carbonate and the phenoxide intermediate, while its aprotic nature will enhance the nucleophilicity of the phenoxide. Its high boiling point allows for a wide range of reaction temperatures.

Safety and Handling: A Critical Comparison

The primary driver for seeking alternatives to DMF and NMP is their adverse health effects.

SolventKey Hazard Statements
MDP H319: Causes serious eye irritation. H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged or repeated exposure.[8]
DMF H312+H332: Harmful in contact with skin or if inhaled. H319: Causes serious eye irritation. H360: May damage fertility or the unborn child.
NMP H315: Causes skin irritation. H319: Causes serious eye irritation. H360: May damage fertility or the unborn child. H335: May cause respiratory irritation.

While MDP is not entirely without hazards, it is noteworthy that it is generally not classified as a proven reproductive toxin (H360), but rather as a suspected one (H361).[8] This distinction is significant from a regulatory and occupational health perspective. As with all chemicals, appropriate personal protective equipment should be used when handling MDP.[9]

Conclusion and Future Outlook

Propanamide, 3-methoxy-N,N-dimethyl- (MDP) presents a compelling case as a safer, effective, and more sustainable alternative to traditional polar aprotic solvents like DMF and NMP. Its efficacy is well-established in the demanding field of high-performance polymer synthesis. While more direct, comparative data in a wider range of organic reactions is needed, its physicochemical properties strongly suggest its suitability for applications such as nucleophilic substitution reactions. As the chemical industry continues to prioritize green chemistry principles, the adoption of solvents like MDP is not only a matter of regulatory compliance but a step towards a safer and more sustainable future for chemical synthesis.

References

  • KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide)|Products.

  • KJCMPA® -100 (3-methoxy-N,N-dimethylpropanamide). SpecialChem.

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications.

  • Chemical Safety Data Sheet MSDS / SDS - 3-methoxy-N,N-dimethylpropionamide. ChemicalBook.

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central.

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress.

  • Greener Solvents on the Rise: A Comparative Guide to Alternatives for N,N-Dimethylformamide Hydrochloride in Organic Synthesis. Benchchem.

  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. PubChem.

  • CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide. CymitQuimica.

  • 3-Methoxy-N,N-dimethyl-propionamide | 53185-52-7. Sigma-Aldrich.

  • Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels.

  • Replacement strategies for non-green dipolar aprotic solvents. Semantic Scholar.

  • Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7. Benchchem.

  • WO2017214056A1 - Preparation of polyamide-imide resins using n-formyl morpholine:3-methoxy n,n-dimethylpropanamide. Google Patents.

  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7 | Tokyo Chemical Industry Co., Ltd.(JP).

  • SAFETY DATA SHEET - 3-Methoxy-N,N-dimethylpropanamide. TCI EUROPE N.V.

  • 3-methoxy-N,N-dimethylpropionamide | 53185-52-7. ChemicalBook.

  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7 | TCI EUROPE N.V.

  • SPMC Technical Review EN. CHEMIPAZ.

  • 3-Methoxy-N,N-dimethylpropanamide. CymitQuimica.

  • 3-Methoxy-N,N-dimethylpropanamide, 100G - M3253-100G. Lab Pro Inc.

  • HSP Basics | Practical Solubility Science. Prof Steven Abbott.

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

  • Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.

  • 3-Methoxy-N,N-dimethylpropanamide 53185-52-7 | TCI AMERICA.

  • Dielectric Constant of Common solvents.

  • 53185-52-7, 3-Methoxy-N,N-dimethylpropanamide Formula. ECHEMI.

  • Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide. MDPI.

  • 53185-52-7 | 3-Methoxy-N,N-dimethyl-propionamide | C6H13NO2. Key Organics.

Sources

A Comparative Guide to the Performance of 3-methoxy-N,N-dimethylpropanamide in Polymer Solubility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer science and drug formulation, the choice of solvent is paramount, dictating not only the efficacy of the process but also its safety and environmental impact. This guide provides an in-depth comparison of 3-methoxy-N,N-dimethylpropanamide, a novel amide-ether type solvent, with traditional polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 2-pyrrolidone (2P). We will delve into its performance in dissolving challenging polymers, supported by theoretical principles and experimental methodologies.

The Rise of a High-Performance, Safer Solvent

3-methoxy-N,N-dimethylpropanamide (CAS: 53185-52-7) is emerging as a formidable alternative to conventional solvents that are facing increasing regulatory scrutiny due to their reproductive toxicity. This highly amphiphilic solvent demonstrates a remarkable ability to dissolve a wide array of substances, including polymers with poor solubility like polyimide (PI), polyamide-imide (PAI), polyamide (PA), and polyurethane (PU). Its favorable safety profile, particularly the absence of reproductive toxicity as indicated in OECD 414 studies, positions it as a sustainable and responsible choice for innovative research and manufacturing.

Theoretical Underpinnings of Polymer Solubility: A Hansen Solubility Parameters Perspective

The adage "like dissolves like" is the cornerstone of solubility science. A more quantitative approach to this principle is offered by the Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a polymer to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The closer the HSP values of a solvent are to those of a polymer, the greater the affinity between them, leading to successful dissolution.

Comparative Performance Analysis

Hansen Solubility Parameter Comparison

The efficacy of 3-methoxy-N,N-dimethylpropanamide as a polymer solvent can be predicted by comparing its HSP values with those of established solvents. As the data in the table below indicates, its parameters are closely aligned with those of DMF and NMP, suggesting a comparable and, in some cases, superior solvency power.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
3-methoxy-N,N-dimethylpropanamide 16.010.58.5
N,N-dimethylformamide (DMF)17.413.711.3
N-methyl-2-pyrrolidone (NMP)18.012.37.2
2-Pyrrolidone19.017.411.3

Note: HSP values are in (MPa)½.

Polymer Solubility Performance

The theoretical promise of 3-methoxy-N,N-dimethylpropanamide is borne out in its practical application. It demonstrates exceptional performance in dissolving a range of high-performance polymers that are notoriously difficult to solubilize.

Polymer3-methoxy-N,N-dimethylpropanamideN,N-dimethylformamide (DMF)N-methyl-2-pyrrolidone (NMP)2-Pyrrolidone (2P)
Polyimide (PI) High SolubilityGood SolubilityGood Solubility-
Polyamide-imide (PAI) High SolubilityGood SolubilityGood Solubility-
Polyamide (PA) High SolubilityGood SolubilityGood Solubility-
Polyurethane (PU) High SolubilityGood SolubilityGood Solubility-

The superior performance of 3-methoxy-N,N-dimethylpropanamide can be attributed to its unique amphiphilic nature, possessing both polar and non-polar characteristics that enable it to effectively interact with a broad spectrum of polymer structures.

Experimental Protocol for Determining Polymer Solubility

To ensure scientific rigor and reproducibility, a standardized methodology for assessing polymer solubility is crucial. The following protocol is based on the principles outlined in ASTM D5226, "Standard Practice for Dissolving Polymer Materials."

Objective: To determine the solubility of a polymer in 3-methoxy-N,N-dimethylpropanamide and compare it with other solvents.
Materials and Equipment:
  • Polymer sample (e.g., Polyimide powder)

  • Solvents: 3-methoxy-N,N-dimethylpropanamide, DMF, NMP

  • Analytical balance

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or hot plate with temperature control

  • Timer

  • Visual inspection chamber with controlled lighting

Procedure:
  • Preparation of Solvent: Ensure all solvents are of high purity and free from water, as moisture can affect polymer solubility.

  • Sample Preparation: Dry the polymer sample to a constant weight to remove any residual moisture.

  • Initial Screening: a. Weigh 0.1 g of the dried polymer into a clean, tared glass vial. b. Add 10 mL of the test solvent to achieve a 1% (w/v) concentration. c. Place a magnetic stir bar in the vial, cap it securely, and place it on the magnetic stirrer at room temperature (25°C). d. Stir the mixture for 24 hours. e. Visually inspect the solution for any undissolved particles, cloudiness, or gel formation. Record the observations.

  • Quantitative Determination (if soluble in initial screening): a. Prepare a series of vials with a fixed volume of solvent (e.g., 10 mL). b. Incrementally add pre-weighed amounts of the polymer to each vial to create a range of concentrations (e.g., 5%, 10%, 15% w/v). c. Repeat the stirring process as described in the initial screening, maintaining a constant temperature. d. Observe the vials at regular intervals and record the highest concentration at which the polymer completely dissolves, forming a clear, homogenous solution. This is the saturation solubility at that temperature.

  • Effect of Temperature (Optional): a. For polymers that exhibit limited solubility at room temperature, repeat the quantitative determination at elevated temperatures (e.g., 50°C, 80°C) using a constant temperature bath.

  • Data Reporting: a. Report the solubility as the maximum weight of polymer (in grams) that dissolves in 100 mL of the solvent at a specified temperature. b. Note any observations such as solution color, viscosity changes, or the formation of gels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Prepare High-Purity Solvent weigh_polymer Weigh Polymer prep_solvent->weigh_polymer prep_polymer Dry Polymer Sample prep_polymer->weigh_polymer add_solvent Add Solvent weigh_polymer->add_solvent stir Stir at Controlled Temperature add_solvent->stir observe Visual Observation stir->observe record Record Solubility Data observe->record Homogeneous Solution? compare Compare with Alternative Solvents record->compare

Caption: Experimental workflow for determining polymer solubility.

The Interplay of Solvent Properties and Polymer Solubility

The solubility of a polymer is a complex interplay of various factors. The following diagram illustrates the logical relationship between the intrinsic properties of the solvent and the polymer, and the resulting solubility.

G solvent_props Solvent Properties hsp Hansen Solubility Parameters (HSP) solvent_props->hsp polarity Polarity solvent_props->polarity viscosity Viscosity solvent_props->viscosity polymer_props Polymer Properties polymer_props->hsp mw Molecular Weight polymer_props->mw crystallinity Crystallinity polymer_props->crystallinity solubility Polymer Solubility hsp->solubility Similarity polarity->solubility mw->solubility viscosity->solubility Affects kinetics crystallinity->solubility

Caption: Factors influencing polymer solubility.

Conclusion

3-methoxy-N,N-dimethylpropanamide presents a compelling case as a high-performance, safer alternative to traditional polar aprotic solvents for a wide range of polymer applications. Its excellent solvency, rooted in its favorable Hansen Solubility Parameters, combined with a superior safety profile, makes it an ideal candidate for researchers, scientists, and drug development professionals seeking to enhance both the performance and sustainability of their processes. The adoption of this innovative solvent can lead to the development of advanced materials and formulations while adhering to the highest standards of safety and environmental responsibility.

References

  • ASTM D5226-21, Standard Practice for Dissolving Polymer Materials, ASTM International, West Conshohocken, PA, 2021,

  • ASTM D5226-98(2010)e1, Standard Practice for Dissolving Polymer Materials, ASTM International, West Conshohocken, PA, 2010,

  • ASTM D5226-98, Standard Practice for Dissolving Polymer Materials, ASTM International, West Conshohocken, PA, 1998,

  • ASTM D5226-16, Standard Practice for Dissolving Polymer Materials, ASTM International, West Conshohocken, PA, 2016,

  • ASTM D5226-98(2010)e1, Standard Practice for Dissolving Polymer Materials, ASTM International, West Conshohocken, PA, 2010, [Link]

  • Berkeley Center for Green Chemistry. Greener Alternatives to Dimethylformamide Use in Polyurethane Synthetic Leather. [Link]

  • CHEMIPAZ. SPMC Technical Review EN. [Link]

  • Choosing the Right Green Solvent: Why 3-Methoxy-N,N-dimethylpropanamide Excels. [Link]

  • Download Table | Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3 from publication: Highly stable anodic green electrochromic aromatic polyamides: Synthesis and electrochromic properties | A 4-methoxy-substituted triphenylamine containing the aromatic diamine, 4,4′-diamino-4″-methoxytriphenylamine (2), was synthesized by the caesium fluoride-mediated condensation of p-anisidine with 4-fluoronitrobenzene, followed by palladium-catalyzed hydrazine reduction of the... | Electrochromics, Polyamides and Green IT | ResearchGate, the professional network for scientists. [Link]

  • Download Table | Solubility of the polymers. Solvent Polyimide NMP DMSO m-cresol pyridine THF CP NB from publication: The synthesis and thermal, optical and electrical properties of novel aromatic–aliphatic five- and six-membered thermotropic polyimides | Polymers have been prepared by the polycondensation of 4,4′-(butane-1,4-diylbis(oxy)) bis(butane-4,1-diyl) bis(4-aminobenzoate)

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Propanamide, 3-methoxy-N,N-dimethyl- Batches

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Batch Consistency in Scientific Advancement

In the realms of pharmaceutical development and advanced material science, the starting materials are the foundation upon which success is built. Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7), a versatile tertiary amide, serves as a critical pharmaceutical intermediate and a high-performance solvent for challenging polymer syntheses, such as for polyamide-imides (PAI).[1][2] Its efficacy in these roles is directly tied to its purity. The presence of unreacted starting materials, by-products, or residual solvents can have cascading negative effects, compromising reaction yields, altering polymer properties, and introducing potential toxicological risks in final drug products.[3][4]

Therefore, rigorous quality control is not merely a procedural step but a fundamental necessity for ensuring process reproducibility and the integrity of the final product.[5][6] This guide provides a comprehensive framework for the spectroscopic evaluation of different batches of Propanamide, 3-methoxy-N,N-dimethyl-, moving beyond simple data presentation to explain the causality behind our analytical choices. We will employ a multi-technique approach—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to build a complete and self-validating profile of each batch. This ensures that every claim of purity is backed by robust, cross-verifiable data, in line with Good Manufacturing Practices (GMP) principles for active pharmaceutical ingredients (APIs) and their intermediates.[7][8][][10]

The Analyte: Propanamide, 3-methoxy-N,N-dimethyl-

To effectively analyze a compound, we must first understand its structure and common synthetic pathways, as these inform the potential impurity profile.

  • Structure: A tertiary amide featuring a propanamide core, two N-methyl groups, and a terminal methoxy group.[11] Its molecular formula is C₆H₁₃NO₂ with a molecular weight of approximately 131.17 g/mol .[12][13]

  • Key Structural Features:

    • Tertiary Amide: The C=O group bonded to a nitrogen with two methyl substituents. The absence of an N-H bond is a key identifying feature in IR spectroscopy.[11][14]

    • Ether Linkage: The methoxy group (-OCH₃) provides an ether functionality.

  • Common Synthesis: A frequent route is the reaction between 3-methoxypropionic acid and dimethylamine.[11][15] This pathway suggests potential impurities could include unreacted 3-methoxypropionic acid, residual dimethylamine, or side-reaction products.

Caption: Structure of Propanamide, 3-methoxy-N,N-dimethyl- with numbering for NMR.

The Analytical Workflow: A Multi-Pronged Strategy

No single technique provides a complete picture. Our approach integrates multiple spectroscopic methods to create a robust, self-validating system for quality assessment.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation BatchA Batch A NMR ¹H & ¹³C NMR (Structure & Organic Impurities) BatchA->NMR FTIR FT-IR (Functional Groups & Specific Impurities) BatchA->FTIR MS Mass Spectrometry (Molecular Weight Confirmation) BatchA->MS BatchB Batch B BatchB->NMR BatchB->FTIR BatchB->MS BatchC Batch C BatchC->NMR BatchC->FTIR BatchC->MS Compare Compare Spectra vs. Reference Standard NMR->Compare FTIR->Compare MS->Compare Identify Identify & Quantify Impurities Compare->Identify Decision Decision: Accept / Reject Batch Identify->Decision

Caption: A multi-technique workflow for comprehensive batch analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify the presence of organic impurities.

  • Protocol:

    • Prepare a sample by dissolving ~10 mg of each batch in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire 16 scans with a relaxation delay of 5 seconds to ensure accurate integration.

    • For ¹³C NMR, acquire 1024 scans using a proton-decoupled pulse sequence.

    • Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To verify the presence of key functional groups (tertiary amide, ether) and detect impurities lacking C-H bonds or having highly characteristic absorptions (e.g., water, carboxylic acids).

  • Protocol:

    • Ensure the ATR (Attenuated Total Reflectance) crystal is clean by taking a background spectrum of air.

    • Place one drop of the liquid sample directly onto the ATR crystal.

    • Acquire the spectrum over a range of 4000–650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after each sample.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental formula of the main component.[16][17]

  • Protocol:

    • Prepare a dilute solution of each batch (~10 µg/mL) in methanol.

    • Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50–500.

    • Identify the protonated molecular ion [M+H]⁺ and calculate its elemental composition from the accurate mass measurement.[18]

Data Analysis and Interpretation: A Comparative Case Study

Let's analyze three hypothetical batches against a certified reference standard.

Reference Standard: Expected Spectral Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.65 (t, 2H, -CH₂-O)

    • δ 3.35 (s, 3H, -OCH₃)

    • δ 3.00 (s, 3H, -N(CH₃)₂)

    • δ 2.95 (s, 3H, -N(CH₃)₂)

    • δ 2.55 (t, 2H, -C(=O)-CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 172.0 (C=O)

    • δ 69.5 (-CH₂-O)

    • δ 58.8 (-OCH₃)

    • δ 37.5 (-N(CH₃)₂)

    • δ 35.5 (-N(CH₃)₂)

    • δ 33.0 (-C(=O)-CH₂-)

  • FT-IR (ATR):

    • ~1645 cm⁻¹ (Strong, C=O stretch of tertiary amide)[14][19]

    • ~1110 cm⁻¹ (Strong, C-O-C stretch of ether)

    • No significant absorbance >3100 cm⁻¹ (confirms absence of N-H or O-H)

  • HRMS (ESI+):

    • [M+H]⁺ calculated for C₆H₁₄NO₂⁺: 132.1025. Found: 132.1024 ± 5 ppm.

Comparative Data of Three Batches
Parameter Batch A (High Purity) Batch B (Acid Impurity) Batch C (By-product)
Appearance Colorless LiquidColorless LiquidPale Yellow Liquid
¹H NMR Matches reference standard.Matches standard, plus a broad singlet at δ 11.5 (1H, COOH) and minor peaks at δ 3.75 (t) and δ 2.70 (t).Matches standard, plus a singlet at δ 2.15 (3H).
FT-IR Strong C=O at 1646 cm⁻¹, C-O-C at 1112 cm⁻¹.C=O at 1646 cm⁻¹. Additional broad absorbance from 2500-3300 cm⁻¹ and a shoulder C=O at 1710 cm⁻¹.Matches standard. No distinguishing features from pure sample.
HRMS [M+H]⁺ m/z 132.1023m/z 132.1024, minor ion at m/z 119.0708.m/z 132.1026, minor ion at m/z 88.0735.
Interpretation and Causality
  • Batch A: This batch is of high purity. All spectroscopic data points align perfectly with the reference standard, confirming both the identity and cleanliness of the material. The NMR integration is correct, the IR spectrum shows only the expected functional groups, and the mass spectrometry confirms the correct molecular weight with high accuracy.

  • Batch B: This batch is contaminated with the starting material, 3-methoxypropionic acid .

    • NMR Evidence: The extremely downfield, broad singlet at δ 11.5 ppm is characteristic of a carboxylic acid proton. The minor triplet signals at δ 3.75 and δ 2.70 correspond to the -CH₂-O and -C(=O)-CH₂- protons of this acid, respectively.

    • FT-IR Evidence: The very broad absorption band spanning 2500-3300 cm⁻¹ is definitive for the O-H stretch of a hydrogen-bonded carboxylic acid. The shoulder at 1710 cm⁻¹ is the C=O stretch of the acid, distinct from the amide's C=O at 1646 cm⁻¹.[20]

    • MS Evidence: The minor ion at m/z 119.0708 corresponds to the [M+H]⁺ of 3-methoxypropionic acid (C₅H₉O₃⁺).

  • Batch C: This batch contains an unknown, likely neutral, by-product. The pale yellow color suggests a chromophoric impurity.

    • NMR Evidence: The sharp singlet at δ 2.15 ppm indicates a methyl group in an environment different from the target molecule, possibly adjacent to a carbonyl (e.g., acetone from glassware cleaning) or part of a small, symmetrical by-product.

    • FT-IR Evidence: FT-IR is not sensitive enough to detect this low-level impurity, highlighting the importance of using multiple techniques.

    • MS Evidence: The minor ion at m/z 88.0735 corresponds to the [M+H]⁺ of N,N-dimethylacetamide (C₄H₁₀NO⁺), a common solvent or a potential by-product from a side reaction involving acetate contamination.

Conclusion and Recommendations

This comparative guide demonstrates a robust, multi-technique approach for the quality control of Propanamide, 3-methoxy-N,N-dimethyl-.

  • Batch A meets all specifications and is recommended for use.

  • Batch B is clearly contaminated with 3-methoxypropionic acid and should be rejected . Its use would lead to unpredictable and non-reproducible results.

  • Batch C contains an identified impurity, N,N-dimethylacetamide, and should also be rejected to maintain process integrity and avoid introducing uncontrolled variables.

By systematically applying NMR, FT-IR, and MS, researchers and drug development professionals can confidently verify the identity, purity, and batch-to-batch consistency of critical chemical intermediates. This rigorous analytical validation is the cornerstone of reliable and reproducible science.

References

  • Vertex AI Search. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity.
  • Vertex AI Search. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • NC State University Libraries. (n.d.). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide).
  • Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca.
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • BOC Sciences. (n.d.). GMP for Active Pharmaceutical Ingredients: A Practical Guide.
  • Hofmann, J., & Singer, H. (2014). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
  • Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online.
  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Amides.
  • Chemistry Online. (2022). Analysis of amides.
  • Benchchem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl- | 53185-52-7.
  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing.
  • TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-.
  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
  • The Association of the British Pharmaceutical Industry. (2024). Quality control.
  • The Journal of Physical Chemistry A. (n.d.). Solvent Induced Shifts in the UV Spectrum of Amides.
  • Vertex AI Search. (n.d.). The Role of 3-Methoxy-N,N-dimethylpropanamide in Advanced Polymer Synthesis.
  • U.S. Environmental Protection Agency. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl- - Substance Details. SRS.
  • Google Patents. (n.d.). CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
  • St. Paul's C. M. College. (n.d.). INFRARED SPECTROSCOPY.
  • CymitQuimica. (n.d.). CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide.

Sources

A Comparative Toxicological Profile: 3-methoxy-N,N-dimethylpropanamide (3-MDPA) vs. N-methyl-2-pyrrolidone (NMP)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for safer and more effective solvents in research and pharmaceutical development, a thorough understanding of their toxicological profiles is paramount. This guide provides a detailed comparison of 3-methoxy-N,N-dimethylpropanamide (3-MDPA) and the widely used but increasingly regulated solvent, N-methyl-2-pyrrolidone (NMP). As a Senior Application Scientist, the aim is to present an objective, data-driven analysis to aid in informed solvent selection, prioritizing safety without compromising performance.

Introduction: The Need for Safer Alternatives

N-methyl-2-pyrrolidone (NMP) is a versatile aprotic solvent with excellent dissolving properties, making it a staple in various applications, including polymer synthesis, coatings, and pharmaceutical manufacturing. However, its well-documented reproductive and developmental toxicity has led to significant regulatory scrutiny. The European Chemicals Agency (ECHA) has classified NMP as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. This has spurred the search for safer alternatives that can match NMP's performance while exhibiting a more favorable toxicological profile.

One such alternative is 3-methoxy-N,N-dimethylpropanamide (3-MDPA), a structurally related amide solvent. This guide will delve into a side-by-side comparison of the toxicological data available for both compounds, focusing on key endpoints relevant to laboratory and industrial safety.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for 3-MDPA and NMP. It is important to note that the data for NMP is extensive, while the publicly available data for 3-MDPA is more limited, with some conflicting information regarding its reproductive toxicity.

Table 1: Acute Toxicity

Endpoint3-methoxy-N,N-dimethylpropanamide (3-MDPA)N-methyl-2-pyrrolidone (NMP)
Oral LD50 (rat) Data not available3598 - 4150 mg/kg
Dermal LD50 (rabbit) Data not available2000 mg/kg
Inhalation LC50 (rat) Data not available>5.1 mg/L (4h, aerosol)

Table 2: Irritation and Sensitization

Endpoint3-methoxy-N,N-dimethylpropanamide (3-MDPA)N-methyl-2-pyrrolidone (NMP)
Skin Irritation Not classified as a skin irritantIrritating to skin
Eye Irritation Causes serious eye irritation (GHS Category 2)Irritating to eyes
Skin Sensitization Data not availableNot a dermal sensitizer

Table 3: Genotoxicity

Endpoint3-methoxy-N,N-dimethylpropanamide (3-MDPA)N-methyl-2-pyrrolidone (NMP)
Bacterial Reverse Mutation (Ames Test) Did not induce gene mutations in a valid bacterial reverse mutation assayNot genotoxic/mutagenic in a battery of in vitro and in vivo studies

Table 4: Reproductive and Developmental Toxicity

Endpoint3-methoxy-N,N-dimethylpropanamide (3-MDPA)N-methyl-2-pyrrolidone (NMP)
GHS Classification Suspected of damaging fertility or the unborn child (Repr. 2, H361fd)May damage the unborn child (Repr. 1B, H360D)
Developmental Toxicity NOAEL (rat, oral) Data not available125 mg/kg/day
Developmental Toxicity NOAEL (rat, inhalation) Data not available60 ppm
Manufacturer's Claim Does not show reproductive toxicity (OECD 414 toxicity study)-

Discussion of Toxicological Profiles

Acute Toxicity
Irritation and Sensitization

Both compounds are classified as eye irritants. However, a key difference appears in skin irritation. NMP is a known skin irritant, whereas at least one study indicates that 3-MDPA is not. NMP is not considered a skin sensitizer. Data on the skin sensitization potential of 3-MDPA is lacking.

Genotoxicity

Both 3-MDPA and NMP have been shown to be non-mutagenic in the Ames test, a standard assay for assessing the mutagenic potential of chemicals. This suggests that neither compound is likely to be a direct-acting mutagen.

Reproductive and Developmental Toxicity: A Point of Contention

The most significant area of concern for NMP is its reproductive and developmental toxicity. It is classified as a substance that "may damage the unborn child" (Reproductive Toxicity Category 1B). Studies have shown that NMP can lead to decreased fetal body weights at doses not toxic to the mother.

For 3-MDPA, the information is conflicting. The GHS classification indicates it is "suspected of damaging fertility or the unborn child" (Reproductive Toxicity Category 2). However, a manufacturer, KJ Chemicals Corporation, explicitly states that their product, KJCMPA®-100 (3-methoxy-N,N-dimethylpropanamide), "does not show the reproductive toxicity (OECD 414 toxicity study)". Unfortunately, the results of this specific OECD 414 study are not publicly available in the searched databases. This discrepancy is a critical data gap and warrants cautious interpretation. The GHS classification, being a formal hazard communication, should be given significant weight in the absence of publicly available, peer-reviewed data to the contrary.

Experimental Workflows and Methodologies

To ensure the reliability and comparability of toxicological data, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial. Below are simplified representations of the workflows for key toxicity endpoints.

ToxicityTestingWorkflow cluster_skin OECD 404: Acute Dermal Irritation/Corrosion cluster_eye OECD 405: Acute Eye Irritation/Corrosion cluster_dev OECD 414: Prenatal Developmental Toxicity cluster_ames OECD 471: Bacterial Reverse Mutation Test (Ames Test) s1 Initial Test (1 animal) s2 Observe for 14 days s1->s2 s3 Confirmatory Test (2 additional animals) s2->s3 If no corrosion e1 Initial Test (1 animal) e2 Observe for 21 days e1->e2 e3 Confirmatory Test (up to 2 additional animals) e2->e3 If no severe irritation/corrosion d1 Dose pregnant animals during gestation d2 Examine dams and fetuses d1->d2 d3 Evaluate maternal and developmental endpoints d2->d3 a1 Expose bacterial strains to test substance a2 Incubate on selective media a1->a2 a3 Count revertant colonies a2->a3

Caption: Simplified workflows for key OECD toxicity testing guidelines.

Experimental Protocol: OECD Guideline 414 - Prenatal Developmental Toxicity Study

This protocol provides a general overview of the methodology used to assess the potential of a substance to cause adverse effects on the developing fetus.

1. Animal Selection and Husbandry:

  • Healthy, sexually mature female rats or rabbits are used.
  • Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles.
  • Diet and water are provided ad libitum.

2. Mating and Dosing:

  • Females are mated with males of the same strain.
  • The day a vaginal plug or sperm is observed is designated as gestation day (GD) 0.
  • Pregnant animals are randomly assigned to control and treatment groups.
  • The test substance is administered daily, typically by gavage, from implantation (around GD 6) to the day before scheduled necropsy. At least three dose levels and a concurrent vehicle control are used.

3. Maternal Observations:

  • Animals are observed daily for clinical signs of toxicity.
  • Body weight and food consumption are recorded at regular intervals.

4. Fetal Examination:

  • On the day before expected delivery, pregnant females are euthanized.
  • The uterus is removed and weighed.
  • The number of corpora lutea, implantation sites, resorptions, and live and dead fetuses are recorded.
  • Fetuses are weighed and examined for external abnormalities.
  • A subset of fetuses is examined for visceral and skeletal malformations.

5. Data Analysis:

  • Maternal and fetal data are statistically analyzed to determine any dose-related effects.
  • The No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity is determined.

Conclusion and Recommendations

The toxicological comparison between 3-MDPA and NMP reveals a nuanced picture. While NMP has a well-established and concerning reproductive toxicity profile, the data for 3-MDPA is currently conflicting and incomplete in the public domain.

Key Takeaways:

  • NMP: Poses a significant, well-documented risk for reproductive and developmental toxicity, leading to its classification as a Substance of Very High Concern in Europe. It is also a known skin and eye irritant.

  • 3-MDPA: Appears to have a more favorable profile regarding skin irritation. However, the conflicting information on its reproductive toxicity is a major concern. The GHS classification as a suspected reproductive toxicant should be the primary guide for risk assessment until the contradictory manufacturer's data is made publicly available and can be independently verified.

Recommendations for Researchers and Drug Development Professionals:

  • Exercise Caution with 3-MDPA: Until the reproductive toxicity of 3-MDPA is clarified through publicly accessible, peer-reviewed studies, it should be handled with the precautions appropriate for a suspected reproductive toxicant (GHS Category 2).

  • Prioritize a Hierarchy of Controls: Regardless of the solvent chosen, a robust risk assessment should be conducted, and a hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and personal protective equipment) should be implemented to minimize exposure.

  • Stay Informed: The regulatory landscape for solvents is continually evolving. It is crucial to stay updated on the latest classifications and restrictions from bodies such as ECHA and the EPA.

References

  • Saillenfait, A. M., Gallissot, F., & Morel, G. (2003). Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. Food and Chemical Toxicology, 41(4), 583-588. [Link]

  • Saillenfait, A. M., Gallissot, F., Langonné, I., & Morel, G. (2002). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. Food and Chemical Toxicology, 40(8), 1705-1712. [Link]

  • Saillenfait, A. M., Gallissot, F., & Morel, G. (2003). Developmental Toxicity of N-methyl-2-pyrrolidone in Rats Following Inhalation Exposure. Food and Chemical Toxicology, 41(4), 583-8. [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. [Link]

  • Kirsch, P. (2022). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Toxicology and Industrial Health, 38(6), 309-329. [Link]

  • U.S. Environmental Protection Agency. (2006). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-pyrrolidinone, 1-methyl-. [Link]

  • Malek, D. E., et al. (2008). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. International Journal of Occupational Medicine and Environmental Health, 21(1), 73-80. [Link]

  • California Department of Public Health. (2011). N-Methylpyrrolidone (NMP) Health Hazard Advisory. [Link]

  • Regulations.gov. (2015). Final Report: Acute Dermal Irritation/Corrosion Study of a Test Substance in Rabbits. [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-methyl-2-pyrrolidone. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-methoxy-N,N-dimethylpropan-1-amine. [Link]

  • PubChem. Compound Summary for CID 104427, Propanamide, 3-methoxy-N,N-dimethyl-. [Link]

  • European Chemicals Agency (ECHA). Substance Infocard: 3-methoxy-N,N-dimethylpropionamide. [Link]

  • Altogen Labs. (n.d.). OECD 404: Acute skin irritation. [Link]

  • Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. [Link]

  • Altogen Labs. (n.d.). Acute Dermal Irritation OECD 404. [Link]

  • Organisation for Economic Co-operation and Development. (2018). Test No. 414: Prenatal Developmental Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Organisation for Economic Co-operation and Development. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Organisation for Economic Co-operation and Development. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. [Link]

  • Organisation for Economic Co-operation and Development. (2001). OECD Test Guideline 414. [Link]

  • Wikipedia. (2024). N-Methyl-2-pyrrolidone. [Link]

  • JaCVAM. (2014). Acute Eye Irritation/Corrosion. [Link]

  • KJ Chemicals Corporation. (n.d.). KJCMPA®-100(3-methoxy-N,N-dimethylpropanamide). [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-methoxypropylamine. [Link]

  • Organisation for Economic Co-oper

Performance evaluation of "Propanamide, 3-methoxy-N,N-dimethyl-" in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of peptides, a cornerstone of modern drug discovery and biomedical research, has long been dominated by a select few polar aprotic solvents. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) have been the workhorses of solid-phase peptide synthesis (SPPS) for decades, prized for their excellent resin-swelling properties and ability to dissolve a wide range of amino acid derivatives and coupling reagents.[1][2] However, mounting concerns over the reproductive toxicity and environmental impact of these solvents have spurred a critical re-evaluation of their use, compelling the scientific community to seek safer, more sustainable alternatives.[1][2] This guide provides an in-depth comparison of the traditional solvents with emerging greener alternatives, and introduces "Propanamide, 3-methoxy-N,N-dimethyl-" as a potential candidate warranting investigation.

The Imperative for Greener Solvents in Peptide Synthesis

Regulatory bodies, including the European Chemicals Agency (ECHA), have classified DMF and NMP as substances of very high concern due to their reproductive toxicity.[1][2] This has created a pressing need for chemists to adopt greener practices in peptide synthesis, focusing on solvents that are less hazardous without compromising the efficiency and purity of the final peptide product. The ideal replacement solvent should exhibit comparable or superior performance in key aspects of SPPS, including resin swelling, reagent solubility, reaction kinetics, and minimization of side reactions such as racemization.

Introducing a Potential Candidate: Propanamide, 3-methoxy-N,N-dimethyl-

Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7) is a polar aprotic solvent with properties that suggest it could be a viable, yet currently unexplored, alternative in peptide synthesis.[3][4][5][6][7]

Physicochemical Properties of Propanamide, 3-methoxy-N,N-dimethyl-

PropertyValue
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol [4]
Boiling Point188.7 °C[5][6]
Density0.948 g/cm³[5][6]
Water Solubility500 g/L at 21.5 °C[5][6]

As a tertiary amide, it lacks the hydrogen-bond donating ability of primary and secondary amides, a characteristic it shares with DMF and NMP.[3] Its utility as a solvent for polymers with poor solubility, such as polyimides, indicates strong solvating capabilities that could be beneficial in SPPS.[3] However, to date, there is a lack of published data evaluating its performance in peptide synthesis. Therefore, we will look at other investigated green solvents to establish a framework for how Propanamide, 3-methoxy-N,N-dimethyl- could be evaluated.

Comparative Analysis of Established and Greener Solvents

The performance of any new solvent in SPPS must be benchmarked against the industry standards, DMF and NMP. Key evaluation criteria include resin swelling, reagent solubility, and performance in the synthesis of challenging peptide sequences.

Resin Swelling

Effective swelling of the solid support resin is crucial for allowing reagents to access the growing peptide chain. Insufficient swelling can lead to incomplete reactions and lower yields.

Resin_Swelling_Workflow Resin Dry Resin Solvent Solvent Addition (e.g., DMF, NBP, 2-MeTHF) Resin->Solvent Swelling Incubation & Swelling Solvent->Swelling Measurement Volume/Mass Measurement Swelling->Measurement Comparison Comparative Analysis Measurement->Comparison

Caption: Experimental workflow for comparing resin swelling in different solvents.

Studies have shown that some greener solvents can achieve comparable resin swelling to DMF. For instance, N-butylpyrrolidone (NBP), a non-toxic and biodegradable alternative, has demonstrated effective swelling of commonly used polystyrene resins.[8] Binary mixtures of green solvents, such as dimethyl sulfoxide (DMSO) with ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF), have also been formulated to match the resin-swelling properties of DMF.[1]

Reagent Solubility

The solvent must effectively dissolve a wide variety of protected amino acids and coupling reagents to ensure efficient reactions. Poor solubility can lead to precipitation and incomplete couplings.

Comparative Solubility of a Model Amino Acid (Fmoc-Ala-OH)

SolventSolubilityReference
DMFHigh[2]
NMPHigh[1]
N-Butylpyrrolidone (NBP)High
2-Methyltetrahydrofuran (2-MeTHF)Moderate to High
Propylene CarbonateModerate[9]
Propanamide, 3-methoxy-N,N-dimethyl-Data Not Available
Performance in Peptide Synthesis

The ultimate test of a solvent is its performance in the synthesis of actual peptides, particularly those known to be difficult due to aggregation or steric hindrance.

  • Resin Swelling: Swell 100 mg of Rink Amide MBHA resin in the test solvent (DMF, NBP, or other green alternatives) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in the respective solvent for 5 minutes, followed by a second treatment for 10 minutes.

  • Washes: Wash the resin thoroughly with the test solvent.

  • Amino Acid Coupling:

    • Pre-activate a solution of 4 equivalents of Fmoc-amino acid and 3.9 equivalents of HBTU in the test solvent with 8 equivalents of DIPEA for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washes: Wash the resin with the test solvent.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to determine purity and yield.

SPPS_Cycle cluster_SPPS Solid-Phase Peptide Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in Solvent) Wash1 2. Solvent Wash Deprotection->Wash1 Repeat for each amino acid Coupling 3. Amino Acid Coupling (AA/Activator/Base in Solvent) Wash1->Coupling Repeat for each amino acid Wash2 4. Solvent Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final Final Cleavage & Purification Wash2->Final After last cycle Start Start with Resin-Bound AA Start->Deprotection

Caption: A simplified workflow of the key steps in an SPPS cycle.

Studies have demonstrated that solvents like NBP can perform on par with DMF in the synthesis of complex peptides. Furthermore, 2-MeTHF has shown promise in providing high crude purity and low racemization potential. Binary solvent systems have also been successfully employed to synthesize peptides up to 29 amino acids in length with yields and purities comparable to those achieved with DMF.[1]

Conclusion and Future Outlook

The transition away from hazardous solvents like DMF and NMP is a critical step towards a more sustainable future for peptide synthesis. While there is no single "magic bullet" replacement, a growing number of greener alternatives, including N-butylpyrrolidone, 2-methyltetrahydrofuran, and various binary mixtures, have proven to be viable options.[10]

Propanamide, 3-methoxy-N,N-dimethyl-, based on its physicochemical properties, presents itself as a promising candidate for investigation.[3] Future research should focus on a systematic evaluation of its performance in resin swelling, reagent solubility, and the synthesis of model peptides. Such studies are essential to determine if it can join the ranks of validated green solvents that offer a safer and more environmentally responsible approach to peptide manufacturing without sacrificing the quality and efficiency that researchers and the pharmaceutical industry demand.

References

  • Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery. (2024). RG Discovery. [Link]

  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021). RSC Publishing. [Link]

  • The greening of peptide synthesis. (n.d.). RSC Publishing. [Link]

  • A new green solvent for solid phase peptide synthesis. (n.d.). CEM Corporation. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (2025). Wordpress. [Link]

  • Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. (2021). ACS Publications. [Link]

  • Green solvents for solid phase peptide synthesis. (2023). Biotage. [Link]

  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. (n.d.). PubChem. [Link]

  • 3-methoxy-N,N-dimethylpropionamide. (2024). ChemBK. [Link]

  • Cas 53185-52-7,3-methoxy-N,N-dimethylpropionamide. (n.d.). LookChem. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of Propanamide, 3-methoxy-N,N-dimethyl-: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Propanamide, 3-methoxy-N,N-dimethyl- (CAS 53185-52-7), hereafter referred to as M-DMPA, is a tertiary amide gaining prominence as a high-performance polar aprotic solvent. It serves as a safer, more sustainable alternative to traditional solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF) in advanced applications such as polymer synthesis and battery manufacturing.[1][2] Understanding its chemical stability—quantified by the kinetics of its degradation reactions—is paramount for process optimization, formulation stability, and risk assessment. This guide provides a comparative analysis of the expected reaction kinetics of M-DMPA, primarily focusing on hydrolysis, benchmarked against other common amides. While direct, published kinetic data for M-DMPA is limited, we can construct a robust predictive framework based on well-established principles of physical organic chemistry. We will dissect the structural features of M-DMPA, compare its likely reactivity under both acidic and basic conditions, and provide a validated experimental protocol for researchers to determine its kinetic parameters empirically.

Part 1: The Amide Bond: A Foundation of Chemical Stability

The exceptional stability of the amide functional group is fundamental to both biochemistry and industrial chemistry. This stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is shared with the carbonyl carbon. This creates a partial double bond character between the carbon and nitrogen, increasing the energy barrier to bond rotation and, more importantly, decreasing the electrophilicity of the carbonyl carbon.[3]

This resonance stabilization makes amides the least reactive of all carboxylic acid derivatives. Tertiary amides, such as M-DMPA, are even more robust than their primary and secondary counterparts.[4] The absence of an N-H bond prevents reactions that proceed via deprotonation of the nitrogen, and the presence of two N-alkyl groups provides significant steric hindrance around the carbonyl center, shielding it from nucleophilic attack.

Caption: Resonance delocalization in the amide bond.

Part 2: Acid-Catalyzed Hydrolysis Kinetics

Acid-catalyzed hydrolysis is a classic reaction for cleaving the amide bond. Although thermodynamically favorable, it is kinetically slow and typically requires elevated temperatures and high acid concentrations.[3][5] The generally accepted mechanism involves the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule.[6][7]

Comparative Mechanistic Analysis

The structure of M-DMPA incorporates three key features that influence its hydrolysis rate compared to other amides:

  • Tertiary Amide Core (N,N-dimethyl): This provides steric hindrance that retards the approach of the water nucleophile to the carbonyl carbon. Its rate of hydrolysis is expected to be substantially lower than that of primary amides (e.g., propionamide) and secondary amides (e.g., N-methylpropanamide).

  • Acyl Group (3-methoxypropanoyl): The methoxy group at the 3-position is separated from the carbonyl group by two methylene carbons. Its electronic influence is primarily inductive. The electronegative oxygen atom exerts a weak electron-withdrawing effect, which can slightly increase the partial positive charge on the carbonyl carbon. This may render M-DMPA marginally more reactive than a direct analogue like N,N-dimethylbutanamide.

  • Alternative Reaction Pathway: The methoxy group itself is an ether linkage, which can be susceptible to cleavage under harsh acidic conditions, potentially leading to side products.[4]

G A Amide + H₃O⁺ B Oxygen-Protonated Amide (Enhanced Electrophile) A->B Fast Equilibrium C Tetrahedral Intermediate (Nucleophilic attack by H₂O) B->C Rate-Determining Step D Proton Transfer C->D E Intermediate Collapse D->E F Carboxylic Acid + Amine E->F

Caption: Generalized workflow for acid-catalyzed amide hydrolysis.

Predicted Kinetic Comparison

The following table provides a qualitative comparison of the expected hydrolysis rates of M-DMPA against common reference amides under identical acidic conditions.

CompoundClassKey Structural FeaturesPredicted Relative Rate (k_rel)Rationale
Propanamide Primary-NH₂ group (minimal steric hindrance)~100Low steric hindrance allows for easier nucleophilic attack.
N-Methylpropanamide Secondary-NHCH₃ group (moderate hindrance)~10Increased steric bulk from one N-alkyl group slows the reaction.
N,N-Dimethylacetamide (DMAc) Tertiary-N(CH₃)₂, Acetyl group1Baseline for a simple tertiary amide. High steric hindrance.
M-DMPA Tertiary-N(CH₃)₂, 3-methoxypropanoyl group~1-2 Steric hindrance is similar to DMAc, but the weak inductive electron-withdrawing effect of the distant methoxy group may slightly accelerate the rate.

Part 3: Base-Promoted Hydrolysis Kinetics

Base-promoted hydrolysis (saponification) of amides is notoriously difficult, often requiring more forcing conditions than acid-catalyzed hydrolysis.[3][8] The mechanism involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the neutral carbonyl carbon.[9]

The primary kinetic barrier is the poor leaving group ability of the resulting amide anion (R₂N⁻), which is a very strong base.[10] The reaction proceeds via a tetrahedral intermediate, and its collapse to form the carboxylate and amine is the rate-limiting step.

Comparative Mechanistic Analysis

The same structural factors discussed for acid hydrolysis apply here:

  • Steric Hindrance: The N,N-dimethyl groups of M-DMPA will sterically hinder the approach of the hydroxide ion. This effect is a dominant factor in slowing the reaction.

  • Electronic Effects: The weak inductive withdrawal from the 3-methoxy group will have a similar, albeit minor, rate-enhancing effect by slightly increasing the carbonyl carbon's electrophilicity.

Given the extreme conditions often required, the stability of M-DMPA under basic conditions is expected to be very high, making it suitable for processes involving caustic reagents where solvent degradation is a concern.

G A Amide + OH⁻ B Tetrahedral Intermediate (Nucleophilic attack by OH⁻) A->B Rate-Determining Step C Intermediate Collapse (Expulsion of Amide Anion) B->C D Proton Transfer (Fast) C->D E Carboxylate + Amine D->E G cluster_Prep Preparation cluster_Rxn Reaction cluster_Analysis Analysis A Prepare Standards & Calibration Curve C t=0: Add M-DMPA A->C B Equilibrate Acid in Reactor (T=const) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Aliquots (Neutralize Acid) D->E F Analyze Samples by HPLC E->F G Determine [M-DMPA] vs. Time F->G H Plot ln[M-DMPA] vs. Time G->H I Calculate k_obs from Slope H->I

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Propanamide, 3-methoxy-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Propanamide, 3-methoxy-N,N-dimethyl- (CAS No. 53185-52-7), ensuring the safety of your personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with Propanamide, 3-methoxy-N,N-dimethyl- is paramount. This colorless to almost colorless liquid, with the molecular formula C6H13NO2, is not benign.[1][2] A comprehensive review of its Safety Data Sheet (SDS) reveals the following critical hazard statements:

  • H319: Causes serious eye irritation. [3][4][5][6][7]

  • H361: Suspected of damaging fertility or the unborn child. [3][4][6][8]

  • H371 & H373: May cause damage to organs through prolonged or repeated exposure. [3][4][6][8]

These classifications underscore the necessity for stringent safety protocols. The potential for reproductive harm and organ damage necessitates that this compound be handled as a hazardous substance, with disposal procedures that reflect its toxicological profile.

Property Value Source
CAS Number 53185-52-7[1][2][3]
Molecular Formula C6H13NO2[1][2][3][8]
Molecular Weight 131.18 g/mol [1][2]
Appearance Colorless to Almost colorless clear liquid[2]
Purity >98.0% (GC)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling Propanamide, 3-methoxy-N,N-dimethyl-, especially during waste consolidation and disposal preparation:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.[5][6]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[5][8]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.[5][8]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7]

Spill Management: Immediate and Effective Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.[6]

  • Collect the Absorbed Material: Carefully collect the absorbent material and place it into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of Propanamide, 3-methoxy-N,N-dimethyl- is that it must be managed as hazardous waste and disposed of through a licensed and approved waste disposal facility.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination: As established, Propanamide, 3-methoxy-N,N-dimethyl- is a hazardous waste due to its toxicity.[9]

Step 2: Waste Containerization
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]

  • Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Propanamide, 3-methoxy-N,N-dimethyl-," and the associated hazards (e.g., "Toxic," "Irritant").[10]

  • Container Management: Keep the waste container closed at all times, except when adding waste. Do not fill the container to more than 90% of its capacity to allow for expansion.

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA): For laboratories generating small quantities of this waste, it can be accumulated in an SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Central Accumulation Area (CAA): Once the container is full or has been in the SAA for the maximum allowed time (as per your institution's policy and local regulations), it must be moved to a designated CAA.

  • Storage Requirements: The storage area for hazardous waste should be secure, well-ventilated, and have secondary containment to prevent spills from reaching the environment.[10]

Step 4: Arranging for Disposal
  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal of hazardous waste. Contact them to arrange for a pickup of your full and properly labeled waste container.

  • Manifesting: The EHS department will work with a licensed hazardous waste transporter to ship the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). This process is tracked using a hazardous waste manifest, which ensures "cradle-to-grave" management of the waste as required by the Resource Conservation and Recovery Act (RCRA).[12][13]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for Propanamide, 3-methoxy-N,N-dimethyl-.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A Propanamide, 3-methoxy-N,N-dimethyl- (Unused or Spent) B Characterize as Hazardous Waste A->B C Segregate from Incompatibles B->C D Select & Label Waste Container C->D E Accumulate in SAA (Keep Container Closed) D->E F Transfer to CAA E->F G Arrange for Pickup by Licensed Transporter F->G H Transport to TSDF (Manifest Tracking) G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for Propanamide, 3-methoxy-N,N-dimethyl-.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of Propanamide, 3-methoxy-N,N-dimethyl- is not merely a regulatory burden but a professional responsibility. By adhering to the procedures outlined in this guide, you contribute to a safer laboratory environment, protect our ecosystem, and uphold the principles of responsible scientific research. Always consult your institution's specific policies and your local, state, and federal regulations to ensure full compliance.

References

  • Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. (n.d.). PubChem. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propanamide, 3-methoxy-N,N-dimethyl-

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Propanamide, 3-methoxy-N,N-dimethyl- (CAS No. 53185-52-7). As researchers and innovators, our primary commitment is to safety, which enables groundbreaking science. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk assessment and personal protective equipment (PPE) selection. The protocols herein are designed to be self-validating, ensuring that every step you take is underpinned by robust safety principles.

Hazard Assessment: Understanding the "Why"

Propanamide, 3-methoxy-N,N-dimethyl- is a versatile liquid reagent. However, its utility is matched by significant health hazards that necessitate stringent safety protocols. A thorough understanding of these risks is the foundation of safe handling.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • Serious Eye Irritation (H319): Direct contact can cause significant and potentially lasting damage to the eyes.[1][2]

  • Reproductive Toxicity (H361): It is suspected of damaging fertility or the unborn child.[1][2] This is a critical consideration, requiring specialized handling procedures to prevent any route of exposure.

  • Specific Target Organ Toxicity (H373): May cause damage to organs, specifically the kidneys and liver, through prolonged or repeated exposure.[1][2]

The signal word for this chemical is "Warning." [1][2][3] These classifications dictate that our protective measures must be comprehensive, guarding against not only acute effects like eye irritation but also chronic and insidious risks like reproductive and organ damage.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even consider PPE, we must implement engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Controls: The most effective control is to handle Propanamide, 3-methoxy-N,N-dimethyl- within a certified chemical fume hood or a glove box.[2][3] This minimizes airborne concentrations and protects the user from inhaling vapors or aerosols. A safety shower and eyewash station must be readily accessible.[2]

  • Administrative Controls: Your institution's chemical hygiene plan is paramount. This includes standard operating procedures (SOPs) for this specific chemical, mandatory safety training, and restricting access to authorized personnel only. Never eat, drink, or smoke in areas where this chemical is handled.[2][4] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][4]

Core PPE Requirements for Propanamide, 3-methoxy-N,N-dimethyl-

The following table outlines the minimum required PPE for handling this chemical. Conditions involving a higher risk of exposure (e.g., heating, aerosolizing, handling large quantities) demand an escalation of this baseline.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low Volume / Benchtop Use (<100 mL, no heating/aerosolization)Tightly-sealed chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene, double-gloved recommended)Fully-buttoned laboratory coatNot typically required if handled in a certified fume hood
High Volume / High-Risk Operations (>100 mL, heating, potential for aerosolization)Chemical splash goggles AND a full-face shieldChemical-resistant gloves (Butyl rubber or equivalent, double-gloved mandatory)Chemical-resistant apron over a lab coat or impervious protective clothingHalf or full-facepiece respirator with organic vapor cartridges[2]

In-Depth PPE Selection and Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Propanamide, 3-methoxy-N,N-dimethyl- start Start: Assess Task fume_hood Work in Certified Chemical Fume Hood? start->fume_hood task_risk High-Risk Task? (>100mL, Heating, Aerosol) fume_hood->task_risk Yes no_work Do Not Proceed Without Proper Ventilation fume_hood->no_work No ppe_baseline Baseline PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves task_risk->ppe_baseline No ppe_enhanced Enhanced PPE: - Goggles + Face Shield - Chemical Apron - Butyl Rubber Gloves task_risk->ppe_enhanced Yes respirator Add Respirator: - Half/Full-Face with Organic Vapor Cartridges ppe_enhanced->respirator

Caption: PPE Selection Workflow based on task-specific risks.

Eye and Face Protection

Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[2]

  • Minimum Requirement: Tightly-fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[3]

  • Enhanced Protection: For tasks with a higher splash risk, such as transfers of large volumes or work under pressure, a full-face shield must be worn over the safety goggles.[2]

Skin and Body Protection
    • Nitrile Gloves: Suitable for incidental contact. Double-gloving is highly recommended to protect against pinhole leaks and for safe doffing.

    • Butyl or Viton™ Rubber: For prolonged contact or immersion, heavier-duty gloves like butyl rubber are required.[5] Always consult the glove manufacturer's compatibility charts.

  • Clothing: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities, wear impervious clothing or a chemical-resistant apron to protect against spills.[2][3]

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot maintain exposure below safe limits or during emergency situations.[2][3]

  • Selection: Use a NIOSH-approved respirator.[3] For this compound, a half- or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is appropriate.

  • Fit Testing: A respirator is only effective if it seals properly. All users of tight-fitting respirators must be fit-tested annually as per OSHA regulations.

Procedural Guidance: Safe Operations and Disposal

Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Inspect all PPE for damage before starting.

    • Put on the lab coat and fasten it completely.

    • Put on the inner pair of gloves.

    • Put on your respirator (if required) and perform a user seal check.

    • Put on your chemical splash goggles.

    • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

    • Put on a face shield (if required).

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

    • Remove the face shield and apron (if used).

    • Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body.

    • Remove goggles from the back.

    • Remove the respirator (if used).

    • Remove the inner pair of gloves, again without touching the outer surface.

    • Wash hands thoroughly with soap and water. [3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice.[2][3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wear full protective equipment, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

Disposal Plan

All waste, including contaminated PPE, leftover chemicals, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal plant.

  • Follow all applicable federal, state, and local regulations for hazardous waste disposal.[2][3]

  • Never dispose of this chemical down the drain.

By integrating this expert guidance into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • PubChem. Propanamide, 3-methoxy-N,N-dimethyl-. National Center for Biotechnology Information. [Link]

  • ChemSrc. 3-methoxy-N,N-dimethylpropionamide (cas 53185-52-7) SDS/MSDS download.[Link]

  • US EPA. Propanamide, 3-methoxy-N,N-dimethyl- - Substance Details.[Link]

  • ECHA. Substance Information - 3-methoxy-N,N-dimethylpropanamide. European Chemicals Agency. [Link]

  • US EPA. Personal Protective Equipment.[Link]

  • sciedco. 3-Methoxy-N,N-dimethylpropanamide, Min. 98.0 (GC), 25 g.[Link]

Sources

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